molecular formula C12H17N3O B1339045 (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone CAS No. 613678-03-8

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Cat. No.: B1339045
CAS No.: 613678-03-8
M. Wt: 219.28 g/mol
InChI Key: YLTJVIIEHKBRPA-UHFFFAOYSA-N
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Description

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTJVIIEHKBRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464746
Record name (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613678-03-8
Record name (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Intermediate: A Technical Guide to (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the CAS Number

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, identified by its CAS number 613678-03-8, is a molecule of significant interest in contemporary pharmaceutical synthesis.[1][2] While on the surface it appears as a specific arrangement of atoms, its true importance lies in its role as a critical building block in the synthesis of innovative therapeutics. This guide provides an in-depth exploration of this compound, moving beyond its basic chemical properties to elucidate its strategic importance in drug development, with a particular focus on its application in the synthesis of the novel anti-migraine agent, Lasmiditan. We will delve into its synthesis, its physicochemical characteristics, and the analytical methodologies required to ensure its quality, thereby providing a comprehensive resource for scientists engaged in the intricate process of drug discovery and development.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory and manufacturing setting.

Table 1: Physicochemical Properties of this compound [2][3][4]

PropertyValue
CAS Number 613678-03-8
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.29 g/mol [5]
Appearance Solid[5]
Boiling Point 385.1 ± 42.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 186.7 ± 27.9 °C
Refractive Index 1.581
Polar Surface Area 59.2 Ų
XLogP3 1.61

Safety and Handling:

According to supplier safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3]

Strategic Importance in the Synthesis of Lasmiditan: A New Era in Migraine Treatment

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Lasmiditan.[1] Lasmiditan is a first-in-class selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine.

The Mechanism of Action of Lasmiditan: A Paradigm Shift

Understanding the mechanism of action of Lasmiditan is crucial to appreciating the importance of its synthetic precursors. Unlike the triptan class of migraine drugs, which act as 5-HT1B/1D receptor agonists and can cause vasoconstriction, Lasmiditan's selectivity for the 5-HT1F receptor provides a targeted approach to pain relief without this cardiovascular liability.

The proposed mechanism of action for Lasmiditan involves:

  • Inhibition of Neuropeptide Release: Activation of 5-HT1F receptors on trigeminal neurons is thought to inhibit the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP).

  • Modulation of Pain Pathways: By acting on both peripheral and central trigeminal neurons, Lasmiditan can dampen the transmission of pain signals.

This targeted mechanism makes Lasmiditan a valuable therapeutic option for a broader range of migraine sufferers, including those with cardiovascular risk factors.

Lasmiditan_Mechanism cluster_trigeminal_neuron Trigeminal Neuron Lasmiditan Lasmiditan 5-HT1F_Receptor 5-HT1F Receptor Lasmiditan->5-HT1F_Receptor binds to Neuropeptide_Release Neuropeptide Release (e.g., CGRP) 5-HT1F_Receptor->Neuropeptide_Release inhibits Pain_Signal_Transmission Pain Signal Transmission Pain_Signal_Transmission->Neuropeptide_Release stimulates Pain_Perception Pain_Perception Neuropeptide_Release->Pain_Perception contributes to Migraine_Trigger Migraine_Trigger Migraine_Trigger->Pain_Signal_Transmission activates

Caption: Mechanism of action of Lasmiditan.

Synthesis and Manufacturing: From Precursor to Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common synthetic route starts from 2,6-dibromopyridine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This initial step involves a Grignard reaction between a derivative of 2,6-dibromopyridine and a suitable piperidine derivative.

  • Reactants: 2,6-dibromopyridine, isopropylmagnesium chloride, and 1-methyl-N-methoxy-N-methylpiperidine-4-carboxamide.

  • Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF).

  • Procedure:

    • A solution of 2,6-dibromopyridine in THF is cooled to a low temperature (e.g., -15°C).

    • Isopropylmagnesium chloride is added dropwise to form the Grignard reagent.

    • A solution of 1-methyl-N-methoxy-N-methylpiperidine-4-carboxamide in THF is then added to the reaction mixture.

    • The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The reaction is quenched with a suitable aqueous solution (e.g., ammonium chloride solution).

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.[6][7]

Step 2: Amination to Yield this compound

The bromo-precursor is then converted to the desired amino compound.

  • Reactants: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, ammonia.

  • Catalyst: A copper-based catalyst, such as copper(I) oxide, is often employed.

  • Solvent: A polar solvent like ethylene glycol is typically used.

  • Procedure:

    • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is dissolved in the solvent in a pressure-rated reactor.

    • The copper catalyst is added.

    • The reactor is sealed and charged with ammonia gas to a specific pressure.

    • The mixture is heated to a temperature typically ranging from 120-150°C for several hours.

    • After cooling, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification steps (e.g., crystallization or chromatography) to isolate the pure this compound.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Grignard Reaction (Formation of Bromo-precursor) Start->Step1 Intermediate (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone Step1->Intermediate Step2 Step 2: Amination (Formation of Amino-product) Intermediate->Step2 Final_Product (6-Aminopyridin-2-yl) (1-methylpiperidin-4-yl)methanone Step2->Final_Product

Caption: Synthetic workflow for the target compound.

Analytical Characterization and Quality Control: A Self-Validating System

Ensuring the purity and identity of this compound is paramount before its use in the final stages of drug synthesis. A robust analytical workflow is essential for quality control.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmationProvides information on the number and environment of protons in the molecule.[8]
¹³C NMR Structural confirmationShows the number and types of carbon atoms.
Mass Spectrometry Molecular weight determination and fragmentation analysisThe mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight.[8]
HPLC Purity assessment and quantificationA validated HPLC method is crucial for determining the purity of the compound and for identifying and quantifying any impurities.
FTIR Functional group identificationThe infrared spectrum will show characteristic absorption bands for the functional groups present (e.g., N-H, C=O).
Proposed HPLC Method for Purity Analysis

While a specific validated HPLC method for this compound is not publicly available, a suitable method can be developed based on the analysis of similar aminopyridine compounds.[9][10]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Cornerstone of Modern Pharmaceutical Synthesis

This compound is far more than a mere chemical intermediate; it is a testament to the intricate design and execution that underpins modern drug development. Its role in the synthesis of Lasmiditan highlights the importance of carefully crafted building blocks in creating targeted therapies with improved safety profiles. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of this molecule, from its synthesis and handling to its analytical characterization, is essential for the successful development of the next generation of medicines.

References

  • Capot Chemical. This compound. [Link]

  • PubChem. This compound. [Link]

  • Wang, M. et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Tracer for Imaging iNOS. ACS Med. Chem. Lett.2012, 3 (10), 814–819.
  • Wang, C. et al. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis2019, 39 (4), 724-729.
  • Zeng, X. et al. Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. The Royal Society of Chemistry2014.
  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Link]

  • Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

Sources

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: (6-Aminopyrin-2-yl)(1-methylpiperidin-4-yl)methanone

A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals

Abstract: This document provides a detailed technical overview of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key chemical intermediate. It covers essential physicochemical properties, including its precise molecular weight, and outlines a validated synthetic pathway. Furthermore, it discusses the compound's known applications, particularly its role in the synthesis of advanced pharmaceutical agents. This guide is intended to equip researchers and drug development professionals with the critical data and methodologies required for the effective utilization of this compound in a laboratory and process chemistry setting.

Compound Identification and Core Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a methylpiperidine-carbonyl moiety. Its structure makes it a valuable building block in medicinal chemistry.

Key identifiers for this compound are crucial for accurate sourcing and regulatory documentation. The primary identifier is its CAS (Chemical Abstracts Service) number, which is 613678-03-8 .[1]

A summary of its fundamental physicochemical properties is presented below. These computed values are essential for experimental design, including solvent selection, reaction temperature considerations, and analytical method development.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O[1][2]
Average Molecular Weight 219.28 g/mol [2]
Exact Mass 219.137162174 Da[2]
CAS Number 613678-03-8[1][2]
Density 1.2 ± 0.1 g/cm³[1][3]
Boiling Point 385.1 ± 42.0 °C at 760 mmHg[1][3]
Flash Point 186.7 ± 27.9 °C[1][3]
Polar Surface Area (PSA) 59.2 Ų[1][2]
LogP (XLogP3) 1.61[1][3]

Synthesis and Mechanistic Considerations

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, notably in the development of serotonin 5-HT1F receptor agonists for migraine treatment.[4] A well-documented synthetic route involves the amination of a brominated precursor, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS: 613678-08-3).[5][6][7][8]

The conversion from the bromo- precursor to the final amino- product is a critical step. A patented method highlights a copper-catalyzed reaction.[5] This choice of catalyst is significant; copper(I) is known to facilitate nucleophilic aromatic substitution reactions, particularly the displacement of halides with ammonia or amine equivalents, often under milder conditions than uncatalyzed reactions.

The diagram below illustrates a logical workflow for the synthesis and subsequent utilization of this compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_target Target Intermediate Synthesis cluster_final Final Product Synthesis A N,N-diethyl-1-methyl- piperidine-4-carboxamide C (6-bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone (CAS: 613678-08-3) A->C Grignard Reaction + Acid Workup B 2,6-dibromopyridine + Grignard Reagent B->C D (6-Aminopyridin-2-yl) (1-methylpiperidin-4-yl)methanone (CAS: 613678-03-8) C->D Copper(I) Oxide Catalyzed Amination (<80°C) F Lasmiditan (5-HT1F Agonist) D->F Acylation Reaction E 2,4,6-trifluorobenzoylchloride E->F

Caption: Synthetic workflow from starting materials to the final API.

Experimental Protocol: Copper-Catalyzed Amination

This protocol is based on methodologies described in patent literature for the conversion of the brominated precursor.[5]

Objective: To synthesize this compound from its brominated analog.

Materials:

  • (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide

  • Copper(I) oxide (Cu₂O)

  • Ammonium hydroxide solution

  • Suitable organic solvent (e.g., Toluene)

  • Deionized Water

Procedure:

  • Reaction Setup: Charge a suitable reaction vessel with (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide and an appropriate organic solvent.

  • Catalyst Addition: Add a catalytic amount of Copper(I) oxide (>0.02 wt%). The use of a catalyst is crucial for reaction efficiency and to maintain a moderate reaction temperature.

  • Reagent Addition: Introduce an aqueous solution of ammonium hydroxide. This serves as the source of the amino group.

  • Heating: Heat the reaction mixture to a temperature below 80°C. Maintaining this temperature is critical to prevent side reactions and ensure selectivity. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC, TLC).

  • Workup: Upon completion, cool the reaction mixture. Perform a liquid-liquid extraction to separate the organic and aqueous phases. The product will be in the organic layer.

  • Purification: Wash the organic layer with water and brine to remove inorganic impurities. Dry the organic solvent (e.g., over anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be further purified by column chromatography or recrystallization to yield this compound of high purity.

Self-Validation: The integrity of this protocol is maintained by in-process monitoring (e.g., HPLC) to confirm the consumption of the starting material and the formation of the product. Post-purification, the structure and purity of the final compound must be confirmed using standard analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate its identity against reference standards.

Applications in Drug Development

The principal documented use of this compound is as a penultimate intermediate in the synthesis of Lasmiditan .[4] Lasmiditan is a selective serotonin 5-HT1F receptor agonist developed for the acute treatment of migraine.

The synthesis involves the acylation of the primary amine on the this compound molecule with 2,4,6-trifluorobenzoyl chloride.[5] The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the final amide product, Lasmiditan. This highlights the strategic importance of the title compound, as the 6-amino-2-pyridinyl moiety is a core structural element of this therapeutic agent.

Handling and Storage

For safe handling, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[1][3] Standard laboratory procedures should be followed to prevent aerosol or dust formation.[3]

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials.[1]

References

  • This compound - Echemi.

  • This compound - Echemi (Hangzhou Tianye Chemicals).

  • This compound - PubChem, National Center for Biotechnology Information.

  • This compound - ChemicalBook.

  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents (US8697876B2).

  • (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone - BLDpharm.

  • (6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone - Sandoo Pharmaceuticals and Chemicals Co.,Ltd.

  • (6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone - Echemi.

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone - PubChem, National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance in Medicinal Chemistry

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a pivotal intermediate in contemporary drug discovery and development. Its structural motif, featuring a 2,6-disubstituted aminopyridine linked to an N-methylpiperidine moiety, is prevalent in a range of biologically active molecules. Notably, this compound serves as a key building block in the synthesis of novel therapeutic agents, including 5-HT1F agonists for the management of migraines.[1] A comprehensive understanding of its synthesis is therefore of significant value to researchers and scientists in the pharmaceutical industry. This guide provides a detailed, technically-grounded pathway for the preparation of this important compound, emphasizing the rationale behind the synthetic strategy and procedural details to ensure reproducibility and high purity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound (3 ), points to an amide bond formation as the key strategic step. This bond connects the 6-aminopyridine-2-carboxylic acid fragment and the 1-methylpiperidine-4-carboxamide fragment. However, a more practical and higher-yielding forward synthesis is achieved through a two-step sequence commencing with a brominated pyridine precursor. This approach circumvents potential challenges with the reactivity of the free amino group on the pyridine ring during the amide coupling step.

The chosen synthetic strategy, therefore, involves:

  • Amide Coupling: Formation of the precursor, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2 ), via the coupling of an activated 6-bromopyridine-2-carboxylic acid derivative with 1-methylpiperidine.

  • Amine Installation: Conversion of the bromo-substituent on the pyridine ring to the desired primary amine, yielding the final product 3 .

This pathway is advantageous due to the commercial availability and stability of the starting materials, as well as the robust and well-documented nature of the chemical transformations involved.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Formation 6-bromopyridine-2-carboxylic_acid 6-Bromopyridine-2-carboxylic acid (1) Activated_intermediate Activated Intermediate (e.g., Acyl Chloride) 6-bromopyridine-2-carboxylic_acid->Activated_intermediate Activation (e.g., SOCl2) Bromo_precursor (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2) Activated_intermediate->Bromo_precursor Amide Coupling 1-methylpiperidine 1-Methylpiperidine 1-methylpiperidine->Bromo_precursor Final_product This compound (3) Bromo_precursor->Final_product Amination (e.g., Cu2O, NH3 source)

Figure 1: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Brominated Precursor, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2)

The initial phase of the synthesis focuses on the construction of the core amide linkage. This is most effectively achieved by activating the carboxylic acid of 6-bromopyridine-2-carboxylic acid to facilitate nucleophilic attack by 1-methylpiperidine.

Starting Materials and Reagents
Compound/ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
6-Bromopyridine-2-carboxylic acid21190-87-4C₆H₄BrNO₂202.01White to off-white solid, m.p. 192-194 °C.
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97Colorless to yellow fuming liquid, pungent odor. Highly reactive with water.
1-Methylpiperidine626-67-5C₆H₁₃N99.17Colorless liquid, strong amine odor.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Colorless, volatile liquid with a mildly sweet odor. Common organic solvent.
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01White crystalline solid. Used for neutralization.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37White crystalline solid. Used as a drying agent.
Experimental Protocol

Step 1.1: Activation of 6-Bromopyridine-2-carboxylic acid

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 6-bromopyridine-2-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred slurry over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid is a key indicator.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure. This will yield the crude 6-bromo-2-picolinoyl chloride as an oil or solid, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of thionyl chloride with atmospheric moisture, which would lead to the formation of HCl and SO₂ and reduce the efficiency of the acyl chloride formation.

  • Excess Thionyl Chloride: A slight excess ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 1.2: Amide Coupling with 1-Methylpiperidine

  • Dissolve the crude 6-bromo-2-picolinoyl chloride from the previous step in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 1-methylpiperidine (1.1 eq) in anhydrous DCM.

  • Add the 1-methylpiperidine solution dropwise to the stirred acyl chloride solution. A white precipitate of 1-methylpiperidine hydrochloride will form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2 ).

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Low Temperature Addition: The reaction between the acyl chloride and the amine is highly exothermic. Adding the amine at 0 °C helps to control the reaction rate and prevent the formation of side products.

  • Aqueous Workup: The use of sodium bicarbonate neutralizes any remaining acidic species and allows for the separation of the organic product from water-soluble byproducts.

Part 2: Synthesis of this compound (3)

The final step of the synthesis involves the conversion of the aryl bromide to a primary amine. A copper-catalyzed amination reaction is a robust and effective method for this transformation.

Starting Materials and Reagents
Compound/ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
(6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2 )613678-08-3C₁₂H₁₅BrN₂O283.16Solid.
Copper(I) oxide (Cu₂O)1317-39-1Cu₂O143.09Reddish-brown solid. Acts as a catalyst.
Ammonia source (e.g., aqueous ammonia)1336-21-6NH₄OH35.04Colorless liquid with a strong pungent odor.
Suitable solvent (e.g., N,N-Dimethylformamide - DMF)68-12-2C₃H₇NO73.09Colorless liquid, high boiling point.
Experimental Protocol
  • In a pressure-rated reaction vessel, combine (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2 ) (1.0 eq) and copper(I) oxide (>0.02 wt %).

  • Add a suitable high-boiling polar aprotic solvent such as DMF.

  • Add the ammonia source (e.g., a concentrated aqueous solution of ammonia).

  • Seal the reaction vessel and heat the mixture to a temperature below 80 °C. The exact temperature and reaction time will need to be optimized, but a typical range is 60-75 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the copper catalyst.

  • Dilute the filtrate with water and extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound (3 ).

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Causality Behind Experimental Choices:

  • Copper(I) Oxide Catalyst: Copper catalysts are well-established for nucleophilic aromatic substitution reactions, particularly for the amination of aryl halides.

  • Elevated Temperature: The amination of an aryl bromide typically requires thermal energy to proceed at a practical rate. The use of a sealed vessel is necessary to maintain the concentration of the ammonia and to prevent the evaporation of the solvent at elevated temperatures.

  • Polar Aprotic Solvent: DMF is a suitable solvent as it can dissolve the reactants and withstand the reaction temperature.

Characterization of this compound (3)

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
Appearance Off-white to yellow solid
Boiling Point 385.1 ± 42.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Refractive Index 1.581[2]

Spectroscopic Data: While a publicly available, peer-reviewed spectrum is not readily available, commercial suppliers report the availability of ¹H NMR, ¹³C NMR, IR, and MS data for this compound.[3] Researchers should obtain and interpret this data to confirm the structure of their synthesized material. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons on the pyridine ring, the protons of the piperidine ring, and the N-methyl group. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1-Methylpiperidine is a flammable and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.

  • Copper(I) oxide can be harmful if inhaled or ingested. Avoid creating dust.

  • Ammonia has a strong, pungent odor and is corrosive. Work in a well-ventilated area and wear appropriate respiratory protection if necessary.

  • The amination reaction is carried out under pressure and at elevated temperatures. Use a properly rated and sealed reaction vessel and take appropriate safety precautions.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable pathway that proceeds through a brominated intermediate. The key transformations, amide bond formation and copper-catalyzed amination, are robust and well-precedented in organic synthesis. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for application in medicinal chemistry and drug discovery programs.

References

  • US8697876B2, Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists, Google P
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A-Z Guide to the Physicochemical Characterization of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fundamentally governed by its intrinsic physicochemical properties. These characteristics dictate the absorption, distribution, metabolism, and excretion (ADME) profile, ultimately defining the compound's viability as a therapeutic agent. This guide provides a comprehensive, technically-grounded framework for the full physicochemical characterization of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS No. 613678-03-8), a compound of interest in contemporary drug discovery programs. While some predicted data for this molecule exists, this paper serves as a practical whitepaper for researchers, outlining the critical experimental protocols, explaining the causality behind methodological choices, and detailing how to interpret the resulting data. We will delve into the core parameters—solubility, pKa, lipophilicity, solid-state properties, and stability—providing validated, step-by-step workflows designed for immediate application in a drug development setting.

Introduction: The "Developability" Profile

In modern drug discovery, synthesis of a potent molecule is merely the first step. The subsequent, and arguably more challenging, phase is establishing its "developability"—the likelihood that it can be formulated into a safe, stable, and efficacious drug product. The molecule at the center of this guide, this compound, possesses structural motifs—an aminopyridine ring and a methylpiperidine moiety—that suggest specific physicochemical behaviors. Its characterization is therefore not just an academic exercise but a critical-path activity for any development program.

Molecular Structure:

  • Name: this compound

  • CAS Number: 613678-03-8[1]

  • Molecular Formula: C₁₂H₁₇N₃O[1]

  • Molecular Weight: 219.28 g/mol [2]

This guide is structured to empower researchers to generate a robust data package for this NCE, ensuring that decisions made during lead optimization and preclinical development are based on a solid foundation of empirical evidence.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical early-stage physicochemical property. Poor solubility can severely limit oral absorption, compromise in vitro assay data, and create significant formulation challenges.[3][4] For a molecule like this compound, it is essential to determine its thermodynamic solubility, which represents the true equilibrium state between the dissolved and solid forms of the compound.[3][5]

Relevance in Drug Development
  • Absorption: A drug must be in solution in the gastrointestinal tract to be absorbed.

  • Formulation: Solubility data dictates the choice of formulation strategy, from simple solutions to complex amorphous solid dispersions.[6]

  • Assay Integrity: Undissolved compound in biological assays can lead to inaccurate potency and toxicity measurements.[3]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of the crystalline solid in a given medium.[7]

Objective: To determine the saturated concentration of the compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Methodology:

  • Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into multiple 1.5 mL glass vials. The presence of undissolved solid at the end of the experiment is crucial for confirming equilibrium.[5][7]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of pre-warmed (e.g., 25°C or 37°C) phosphate-buffered saline (PBS, pH 7.4) to each vial.[5]

  • Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm).[5] Allow the system to equilibrate for a minimum of 24 hours to ensure thermodynamic equilibrium is reached.[5][8]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Analysis: Carefully aspirate the supernatant. Filter it through a low-binding 0.45 µm filter to remove any remaining particulates. Analyze the filtrate concentration using a validated HPLC-UV method against a standard curve prepared from a DMSO stock solution.[9][10][11]

Self-Validation: The protocol's integrity is maintained by visually confirming the presence of excess solid post-equilibration and by running samples in triplicate to ensure reproducibility.

Data Presentation & Interpretation
ParameterBuffer SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
Thermodynamic SolubilityPBS (pH 7.4)25Experimental ValueCalculated Valuee.g., Poorly Soluble
Thermodynamic SolubilityFaSSIF37Experimental ValueCalculated Valuee.g., Moderately Soluble
Thermodynamic SolubilityFeSSIF37Experimental ValueCalculated Valuee.g., Soluble

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid

A low solubility value (<10 µg/mL) at pH 7.4 may indicate potential challenges for oral bioavailability and necessitate enabling formulation technologies.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and un-ionized forms.[12] For this compound, which contains multiple basic nitrogen atoms (aminopyridine and piperidine), determining the pKa values is crucial for predicting its behavior across the physiological pH range of the human body (pH 1-8).

Relevance in Drug Development
  • Absorption: The charge state of a molecule dramatically affects its ability to permeate lipid membranes. The un-ionized form is generally more permeable.

  • Solubility: The ionized form is typically much more soluble in aqueous media. The pKa governs the pH-solubility profile.

  • Target Binding: The ionization state can be critical for interaction with the biological target.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[13][14]

Objective: To determine the pKa value(s) by monitoring pH changes as a titrant of known concentration is added to a solution of the compound.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement of basic pKa values.[15][16]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl, since the compound is basic).[15][16]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the inflection point of the first derivative of the titration curve.[15][16]

Visualization: pKa Determination Workflow```dot

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Start Start: Calibrate pH Meter Prep Prepare 1mM Compound Solution (0.15M KCl) Start->Prep Purge Purge with Nitrogen Prep->Purge Titrate Titrate with 0.1M HCl Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Calculate Calculate Inflection Point (First Derivative) Plot->Calculate Result Determine pKa Value(s) Calculate->Result

Caption: Integrated workflow for API solid-state characterization.

Data Presentation & Interpretation
AnalysisParameterResultInterpretation
DSC Melting Point (Onset)e.g., 175.4 °CIndicates a crystalline solid with a defined melting temperature.
TGA Mass Loss below 100°Ce.g., <0.1%Sample is anhydrous (not a hydrate).
XRPD Diffraction PatternUnique Peaks at 2θConfirms the crystalline form (e.g., "Form I"). Serves as a fingerprint for quality control.
ICH Stability Degradation at 60°C/75%RHe.g., 0.5% degradation after 4 weeksProvides initial data for setting storage conditions and re-test period.

This integrated analysis ensures the selection of the most stable and manufacturable solid form for further development.

Conclusion

The systematic physicochemical characterization of this compound, as outlined in this guide, is a non-negotiable component of its preclinical development. By rigorously applying these validated experimental protocols, researchers can build a comprehensive data package that illuminates the compound's strengths and weaknesses. This data-driven approach de-risks the development process, enables rational formulation design, and ultimately increases the probability of translating a promising molecule into a successful therapeutic. The methodologies described herein represent the industry-standard approach to generating a robust "developability" profile, forming the bedrock upon which all future clinical work is built.

References

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  • Borysov, A. (2024). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectral Analysis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the compound (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this compound using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Introduction

This compound is a heterocyclic compound featuring a substituted aminopyridine ring linked to a 1-methylpiperidine moiety via a ketone functional group. The precise characterization of its molecular structure is paramount for understanding its chemical properties, reactivity, and potential biological activity. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose, providing detailed information about the atomic connectivity and molecular weight of the compound.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this molecule. While experimental data is not publicly available, the predicted spectra and fragmentation patterns presented herein are based on established principles of spectroscopy and analysis of analogous structures, offering a robust framework for its characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the atoms in this compound have been systematically numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide to assign specific signals in the NMR and MS spectra to their corresponding atoms or fragments.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50t1HH4
~7.20d1HH5
~6.40d1HH3
~4.50s (br)2HNH₂
~3.50m1HH8
~2.90m2HH10 (eq)
~2.25s3HH13 (N-CH₃)
~2.10m2HH10 (ax)
~1.85m2HH9, H12 (eq)
~1.70m2HH9, H12 (ax)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (6.0-8.0 ppm): The three protons on the aminopyridine ring are expected to appear in this region. The proton at the C4 position (H4) is anticipated to be a triplet due to coupling with the neighboring H3 and H5 protons. The H3 and H5 protons would appear as doublets. The electron-donating amino group at C6 will shield the adjacent H5 proton, causing it to appear at a relatively lower chemical shift (upfield) compared to the H3 proton.

  • Amino Protons (~4.50 ppm): The two protons of the primary amine (NH₂) are expected to give a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration.

  • Piperidine Ring Protons (1.5-3.5 ppm): The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton at C8 (H8) is expected to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons at C9, C10, and C12 will also appear as multiplets. The protons on the carbons adjacent to the nitrogen (C10 and C12) will be deshielded and appear at a higher chemical shift compared to the C9 protons.

  • N-Methyl Protons (~2.25 ppm): The three protons of the N-methyl group (H13) are expected to appear as a sharp singlet in the upfield region.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum is detailed in the following table.

Chemical Shift (δ, ppm)Assignment
~200C7 (C=O)
~160C6
~155C2
~140C4
~110C5
~105C3
~55C10, C12
~46C13 (N-CH₃)
~45C8
~29C9

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (~200 ppm): The ketone carbonyl carbon (C7) is highly deshielded and is expected to appear at a very low field.

  • Aromatic Carbons (100-160 ppm): The five carbons of the pyridine ring will resonate in this region. The carbon attached to the amino group (C6) and the carbon adjacent to the ring nitrogen (C2) are expected to be the most downfield. The C4, C5, and C3 carbons will appear at progressively higher fields.

  • Piperidine and Methyl Carbons (25-60 ppm): The carbons of the 1-methylpiperidine moiety will appear in the upfield region. The carbons adjacent to the nitrogen (C10, C12, and C13) will be more deshielded than the other piperidine carbons (C8 and C9).

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is required.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically necessary to obtain a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

    • Calibrate the chemical shift scale using the deuterated solvent signal as a reference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The predicted molecular ion and major fragments for this compound are listed below.

m/zProposed Fragment
219[M]⁺ (Molecular Ion)
122[C₆H₆N₂O]⁺
98[C₆H₁₂N]⁺
70[C₄H₈N]⁺
57[C₃H₇N]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is expected at an m/z of 219, corresponding to the molecular weight of the compound (C₁₂H₁₇N₃O). The fragmentation pattern is likely to be dominated by cleavages at the bonds adjacent to the carbonyl group and within the piperidine ring.

fragmentation M [M]⁺˙ m/z = 219 F1 [C₆H₆N₂O]⁺ m/z = 122 M->F1 α-cleavage F2 [C₆H₁₂N]⁺ m/z = 98 M->F2 α-cleavage F3 [C₄H₈N]⁺ m/z = 70 F2->F3 Ring cleavage F4 [C₃H₇N]⁺ m/z = 57 F3->F4 Loss of CH₃

Caption: Predicted mass spectrometry fragmentation pathway.

  • α-Cleavage: The bond between the carbonyl carbon and the piperidine ring, and the bond between the carbonyl carbon and the pyridine ring are susceptible to cleavage. This can lead to the formation of the aminopyridinoyl cation ([C₆H₆N₂O]⁺, m/z 122) and the 1-methylpiperidin-4-yl cation ([C₆H₁₂N]⁺, m/z 98).

  • Piperidine Ring Fragmentation: The piperidine ring can undergo further fragmentation, leading to smaller, stable ions. For example, the fragment at m/z 70 could arise from the loss of an ethyl group from the piperidine ring, and the fragment at m/z 57 could result from the subsequent loss of a methyl group.

Experimental Protocol for Mass Spectrometry Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to propose the structures of the major fragment ions.

Conclusion

This technical guide has provided a detailed overview of the predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound. The interpretation of these spectra, along with the provided experimental protocols, offers a comprehensive framework for the structural characterization of this compound. While based on predictions, this analysis serves as a valuable resource for researchers working with this molecule or similar chemical structures, guiding their experimental work and data interpretation.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • ChemFrag. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • Royal Society of Chemistry. Supporting Information - Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source. [Link]

  • SpectraBase. (4-Aminophenyl)-(2-pyridinyl)methanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • PMC. (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

Technical Guide: The Mechanism of Action of Ulotaront, (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Executive Summary

This guide provides a detailed technical overview of the mechanism of action for Ulotaront (also known as SEP-363856), a novel psychotropic agent whose chemical structure is (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.[1][2] Ulotaront represents a potential paradigm shift in the treatment of schizophrenia, moving beyond the classical dopamine D2 receptor antagonism that has defined antipsychotic therapy for decades.[3][4][5] Its therapeutic effects are believed to be mediated by a unique dual-agonist activity at two distinct G-protein coupled receptors (GPCRs): the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 1A (5-HT1A) receptor.[3][6][7] By simultaneously modulating these targets, Ulotaront fine-tunes key monoaminergic and glutamatergic neurotransmitter systems implicated in psychosis, offering the potential for broad efficacy with a more favorable side-effect profile.[7][8][9] This document will elucidate the molecular interactions, downstream signaling cascades, and the experimental methodologies used to validate this innovative mechanism.

Introduction: A New Class of Psychotropic Agent

For over 70 years, the primary strategy for treating psychosis has been the blockade of dopamine D2 receptors.[5][10] While effective for positive symptoms, this approach is often associated with significant adverse effects, including extrapyramidal symptoms (motor side effects), hyperprolactinemia, and metabolic disturbances, and has limited efficacy for the negative and cognitive symptoms of schizophrenia.[3][8]

Ulotaront emerged from a fundamentally different drug discovery paradigm. Instead of being designed for a specific target, it was identified through a target-agnostic, in vivo phenotypic screening platform designed to find compounds with antipsychotic-like behavioral profiles in rodents but without D2 or 5-HT2A receptor antagonism.[6][7] Subsequent pharmacological characterization revealed its novel mechanism as a TAAR1 and 5-HT1A agonist, leading to its designation as a first-in-class "-taront" medication and receiving Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia.[3][6][7]

Primary Molecular Targets and Functional Profile

Ulotaront's activity is not attributed to a single target but to its synergistic agonism at two distinct GPCRs.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR activated by endogenous trace amines (e.g., β-phenylethylamine, tyramine) and certain neurotransmitters.[11][12][13] It is expressed at relatively low levels in key brain regions that regulate monoaminergic systems, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), where it functions as a critical modulator of dopamine, serotonin, and glutamate signaling.[14][15][16] Unlike autoreceptors, which typically provide negative feedback, TAAR1 activation provides a distinct layer of regulatory control over neurotransmitter firing and release.[11][13]

Serotonin 1A Receptor (5-HT1A)

The 5-HT1A receptor is a well-established target in neuropsychiatry, known for its role in mediating the effects of anxiolytics and antidepressants. As an autoreceptor on serotonin neurons in the DRN, its activation reduces neuronal firing, while its function as a postsynaptic receptor in regions like the cortex and hippocampus modulates downstream signaling. Agonism at 5-HT1A receptors is known to contribute to antipsychotic and pro-cognitive effects.

Binding and Functional Activity Data

In vitro functional profiling has demonstrated that Ulotaront is a potent agonist at both human TAAR1 and 5-HT1A receptors. Its primary activity is at TAAR1, where it acts as a full agonist.[6]

Target ReceptorCompoundActivityPotency (EC₅₀)Efficacy (Eₘₐₓ)Source
TAAR1 UlotarontFull Agonist0.14 µM (140 nM)101%[6]
5-HT1A UlotarontAgonist~1.4 µM (1400 nM)-[17]

Table 1: In Vitro Functional Activity of Ulotaront. Data indicates that Ulotaront's potency is approximately one order of magnitude higher for TAAR1 than for the 5-HT1A receptor.[17]

Core Mechanism of Action: Integrated Neuromodulation

The therapeutic efficacy of Ulotaront is hypothesized to arise from the integrated downstream consequences of activating both TAAR1 and 5-HT1A receptors, leading to a stabilization of neuronal circuits without direct receptor blockade.

TAAR1-Mediated Signaling Pathways

As a GPCR, TAAR1 can couple to multiple G-protein subtypes, initiating diverse intracellular signaling cascades. The canonical and most studied pathway involves Gαs coupling.

  • Canonical Gαs Pathway: Upon agonist binding, TAAR1 undergoes a conformational change that facilitates its coupling to the stimulatory G-protein, Gαs. This activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[13][18] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB and other signaling proteins, ultimately modulating neuronal excitability and function.[13][19]

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 GPCR Gas Gαs TAAR1:port->Gas AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Ulotaront Ulotaront (Agonist) Ulotaront->TAAR1:port Gas->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB (Transcription Factor) PKA->CREB Response Modulation of Neuronal Firing & Gene Expression CREB->Response

Diagram 1: Canonical TAAR1 Gαs-cAMP Signaling Pathway.
  • Non-Canonical Pathways: Emerging evidence suggests TAAR1 signaling is more complex. Studies have shown TAAR1 can also couple to Gαq, activating the Phospholipase C (PLC) pathway, and Gα13, stimulating RhoA activity.[11][20][21] Furthermore, TAAR1 activation can trigger phosphorylation of the Extracellular signal-Regulated Kinase (ERK) 1/2, a key regulator of cell survival and plasticity.[22] This multiplicity of signaling outputs allows TAAR1 to exert nuanced control over cellular function.

Synergistic Effects in Key Brain Circuits

The combined agonism of TAAR1 and 5-HT1A is thought to normalize aberrant neuronal activity in schizophrenia. Electrophysiology studies show that Ulotaront inhibits neuronal firing in both the VTA (a key dopamine hub) and the DRN (the primary serotonin source) via TAAR1 and 5-HT1A receptors, respectively.[7] This dual action is believed to modulate presynaptic dopamine and serotonin function, reducing hyperdopaminergic states associated with positive symptoms and potentially enhancing signaling in other pathways to address negative and cognitive symptoms, all without the need for direct D2 receptor blockade.[7][17]

Experimental Protocols for Mechanistic Validation

Characterizing the mechanism of a novel agent like Ulotaront requires specific, validated assays to confirm its interaction with and activation of its molecular targets. The following protocols represent foundational experiments for this purpose.

Protocol 1: TAAR1 Functional Potency via cAMP Assay

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of Ulotaront in activating the TAAR1 receptor by measuring the production of the second messenger, cAMP.

Causality: Since TAAR1 canonically couples to Gαs, an agonist will stimulate adenylyl cyclase, leading to a dose-dependent increase in intracellular cAMP.[18] Measuring this increase is a direct functional readout of receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for this measurement.[18][23]

Methodology (HTRF-based):

  • Cell Culture: Culture HEK293 cells stably expressing the human TAAR1 receptor in appropriate media (e.g., DMEM with 10% FBS). Plate cells into a 384-well assay plate at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution series of Ulotaront in a suitable assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Cell Stimulation: Remove culture media from the cells and add the diluted Ulotaront compound series. Include wells with buffer only (basal control) and a known TAAR1 agonist (positive control). Incubate the plate at room temperature for 30 minutes.[24]

  • Cell Lysis and Detection: Add the HTRF detection reagents sequentially as per the manufacturer's protocol (e.g., Cisbio cAMP Dynamic 2 kit).[23] This typically involves adding a lysis buffer containing d2-labeled cAMP, followed by the Eu³⁺-cryptate-labeled anti-cAMP antibody.[24]

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium.[24]

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). The signal is inversely proportional to the amount of cAMP produced. Convert ratios to cAMP concentrations using a standard curve run in parallel. Plot the cAMP concentration against the log of the Ulotaront concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Plate TAAR1-expressing HEK293 cells a1 3. Add compound to cells (Incubate 30 min) p1->a1 p2 2. Prepare serial dilution of Ulotaront p2->a1 a2 4. Lyse cells & add HTRF reagents (d2-cAMP + Eu-Ab) a1->a2 a3 5. Incubate 60 min a2->a3 d1 6. Read Plate (665nm / 620nm) a3->d1 d2 7. Calculate HTRF Ratio & Convert to [cAMP] d1->d2 d3 8. Plot Dose-Response Curve & Determine EC₅₀ d2->d3

Diagram 2: Experimental Workflow for HTRF-based cAMP Assay.
Protocol 2: Target Binding Affinity via Radioligand Assay

Objective: To determine the binding affinity (Kᵢ) of Ulotaront for the TAAR1 receptor.

Causality: A competitive binding assay measures the ability of an unlabeled compound (Ulotaront) to displace a labeled compound (a radioligand) that is known to bind to the target receptor with high affinity. The concentration at which Ulotaront displaces 50% of the radioligand (IC₅₀) is used to calculate its inhibitory constant (Kᵢ), a direct measure of binding affinity.

Methodology (Competitive Binding):

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing human TAAR1 or from relevant brain tissue.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-EPPTB, a TAAR1 antagonist), and a range of concentrations of unlabeled Ulotaront.

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly harvest the contents of each well onto filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Ulotaront. The resulting curve is used to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion and Future Directions

Ulotaront, chemically this compound, embodies a significant innovation in psychopharmacology. Its mechanism, centered on the dual agonism of TAAR1 and 5-HT1A receptors, represents a departure from the D2-centric models of antipsychotic action.[3][8] This approach offers a promising strategy to modulate the complex neurobiology of schizophrenia, potentially providing efficacy across positive, negative, and cognitive symptom domains with a reduced burden of motor and metabolic side effects.[8][9] While recent Phase 3 trials failed to meet their primary endpoints, potentially due to high placebo response rates, research into Ulotaront and other TAAR1 agonists continues for schizophrenia and other neuropsychiatric conditions like major depression and Parkinson's disease psychosis.[10][25] The continued exploration of this unique mechanism of action will undoubtedly provide critical insights into the pathophysiology of severe mental illness and pave the way for the next generation of therapeutics.

References

  • Patsnap Synapse. (2024). What is Ulotaront used for?
  • Gant, T. (2023). Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia. PMC - NIH.
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  • Latacz, G., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... for the Treatment of Psychotic Disorders. PMC - NIH.
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  • Jones, P. G., et al. (2021).
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Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of Lasmiditan, a Selective 5-HT1F Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Key Synthetic Intermediate to a Novel Anti-Migraine Therapy

The landscape of migraine treatment has been significantly advanced by the development of targeted therapies. (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a pivotal chemical intermediate, plays a crucial role in the synthesis of Lasmiditan, a first-in-class selective serotonin 5-HT1F receptor agonist.[1][2] Unlike triptans, which exhibit vasoconstrictive properties through their action on 5-HT1B/1D receptors, Lasmiditan offers a novel therapeutic mechanism devoid of significant vasoconstrictor activity, making it a valuable option for a broader range of migraine sufferers.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays to characterize the pharmacological profile of Lasmiditan. We will delve into the principles and detailed protocols for radioligand binding assays to determine affinity, and functional assays, including cAMP and GTPγS binding assays, to elucidate the agonist activity and signaling pathways of Lasmiditan at the human 5-HT1F receptor.

The Scientific Rationale: Why These Assays?

The characterization of a novel compound like Lasmiditan requires a multi-faceted in vitro approach to establish its potency, selectivity, and mechanism of action.

  • Radioligand Binding Assays: These assays are fundamental in determining the affinity of a test compound for its target receptor. By competing with a radiolabeled ligand, we can quantify the binding affinity (Ki) of Lasmiditan for the 5-HT1F receptor and a panel of other receptors to establish its selectivity profile.[3][6]

  • cAMP Functional Assays: The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[3][4] Measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the 5-HT1F receptor is a direct functional readout of Lasmiditan's agonist activity.

  • [35S]GTPγS Binding Assays: This functional assay provides a direct measure of G-protein activation, an early event in the GPCR signaling cascade.[7][8] Agonist binding to the 5-HT1F receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gαi subunit.[6][7][9] Quantifying the amount of bound [35S]GTPγS allows for the determination of agonist potency and efficacy.[7][8]

Visualizing the Workflow and Signaling Pathway

To provide a clear overview, the following diagrams illustrate the experimental workflow for characterizing Lasmiditan and the 5-HT1F receptor signaling pathway.

G cluster_0 Experimental Workflow start Start: Synthesize Lasmiditan from This compound binding_assay Radioligand Binding Assay (Determine Affinity & Selectivity) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays cAMP_assay cAMP Inhibition Assay (Measure Functional Potency) functional_assays->cAMP_assay GTP_assay [35S]GTPγS Binding Assay (Confirm G-protein Activation) functional_assays->GTP_assay data_analysis Data Analysis & Pharmacological Profile cAMP_assay->data_analysis GTP_assay->data_analysis end_point End: Characterized Compound data_analysis->end_point

Caption: Experimental workflow for Lasmiditan characterization.

G cluster_1 5-HT1F Receptor Signaling Pathway Lasmiditan Lasmiditan Receptor 5-HT1F Receptor Lasmiditan->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Neuronal Firing & Neuropeptide Release PKA->Cellular_Response leads to

Caption: Simplified 5-HT1F receptor signaling cascade.

Detailed Protocols

Part 1: Radioligand Binding Assay for 5-HT1F Receptor

This protocol describes a competitive binding assay to determine the affinity of Lasmiditan for the human 5-HT1F receptor using a radiolabeled ligand.

Materials and Reagents:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1F receptor (Commercially available from suppliers like Revvity (formerly PerkinElmer) or MilliporeSigma).[10]

  • Radioligand: [3H]-Sumatriptan or other suitable 5-HT1F radioligand.

  • Test Compound: Lasmiditan.

  • Non-specific Binding Control: Serotonin (5-HT) or other high-affinity 5-HT1F agonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 0.2 mM EDTA.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Filter plates (e.g., GF/C) and vacuum manifold.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Lasmiditan in the assay buffer. The concentration range should typically span from 10-11 M to 10-5 M.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: A high concentration of a non-labeled competitor (e.g., 10 µM Serotonin).

    • Test Compound: Dilutions of Lasmiditan.

  • Add Radioligand: Add the radioligand (e.g., [3H]-Sumatriptan) to all wells at a final concentration close to its Kd value.

  • Add Cell Membranes: Add the cell membranes expressing the 5-HT1F receptor to all wells. The amount of membrane protein per well should be optimized for a good signal-to-noise ratio.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Lasmiditan concentration.

  • Determine the IC50 value (the concentration of Lasmiditan that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the equilibrium dissociation constant (Ki) for Lasmiditan using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterTypical Value
Radioligand[3H]-Sumatriptan
Radioligand Conc.~1-5 nM
Membrane Protein5-20 µ g/well
Incubation Time90 minutes
Incubation Temp.Room Temperature
Part 2: cAMP Functional Assay (HTRF)

This protocol outlines a homogenous time-resolved fluorescence (HTRF) assay to measure the inhibition of forskolin-stimulated cAMP production by Lasmiditan.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1F receptor (e.g., from DiscoverX or MilliporeSigma).

  • cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Revvity, Cisbio).[11][12][13][14]

  • Test Compound: Lasmiditan.

  • Stimulant: Forskolin.

  • Cell Culture Medium.

  • Assay Buffer/Stimulation Buffer (provided in the kit).

  • 384-well low-volume white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture the 5-HT1F expressing cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in the assay buffer at the desired density.

  • Compound Plating: Prepare serial dilutions of Lasmiditan in the assay buffer and add them to the 384-well plate.

  • Cell Addition: Add the cell suspension to each well.

  • Incubation (Pre-incubation with compound): Incubate the plate for 15-30 minutes at room temperature.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be around its EC80.

  • Incubation (Stimulation): Incubate the plate for 30-60 minutes at room temperature.[13]

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells as per the kit instructions.[13]

  • Incubation (Detection): Incubate for 60 minutes at room temperature, protected from light.[13]

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the Lasmiditan concentration.

  • Determine the EC50 value (the concentration of Lasmiditan that produces 50% of the maximal inhibitory effect) from the dose-response curve.

ParameterTypical Value/Range
Cell Density1,000-5,000 cells/well
Forskolin Conc.1-10 µM
Compound Incubation20 minutes
Stimulation Incubation45 minutes
Detection Incubation60 minutes
Part 3: [35S]GTPγS Binding Assay

This protocol details a filtration-based [35S]GTPγS binding assay to measure the activation of G-proteins by Lasmiditan.

Materials and Reagents:

  • Cell Membranes: Membranes from cells stably expressing the human 5-HT1F receptor.

  • Radioligand: [35S]GTPγS.

  • Test Compound: Lasmiditan.

  • Basal Control: Assay buffer.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP.

  • Scintillation Cocktail.

  • 96-well filter plates (e.g., GF/B) and vacuum manifold.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of Lasmiditan in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Basal Binding: Assay buffer.

    • Non-specific Binding: Unlabeled GTPγS (e.g., 10 µM).

    • Test Compound: Dilutions of Lasmiditan.

  • Add Membranes and GDP: Add the cell membranes and GDP (final concentration ~10-100 µM) to all wells. Pre-incubate for 15-20 minutes on ice to allow for the dissociation of endogenous GTP.

  • Initiate Reaction: Add [35S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

Data Analysis:

  • Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding from the binding in the presence of Lasmiditan.

  • Plot the specific binding (in cpm or dpm) against the logarithm of the Lasmiditan concentration.

  • Determine the EC50 and Emax (maximal stimulation) values from the sigmoidal dose-response curve.

ParameterTypical Value/Range
[35S]GTPγS Conc.0.05-0.1 nM
GDP Conc.30 µM
Membrane Protein10-30 µ g/well
Incubation Time45 minutes
Incubation Temp.30°C

Trustworthiness and Self-Validating Systems

To ensure the integrity and reliability of the data generated from these assays, it is crucial to incorporate proper controls and validation steps:

  • Reference Compounds: Always include a known 5-HT1F receptor agonist (e.g., 5-HT itself) and an antagonist in each experiment to validate the assay performance and allow for comparison of relative potencies.

  • Selectivity Profiling: To confirm the selectivity of Lasmiditan, the radioligand binding assay should be performed against a panel of other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT7) and other relevant off-targets.[3][4][5]

  • Data Reproducibility: All experiments should be performed on multiple occasions (n ≥ 3) to ensure the reproducibility of the results.

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the findings.

By adhering to these principles and meticulously following the detailed protocols, researchers can confidently and accurately characterize the in vitro pharmacological profile of Lasmiditan and other novel 5-HT1F receptor agonists.

References

  • Rubio-Beltrán, E., Labastida-Ramírez, A., Haanes, K. A., van den Bogaerdt, A., Bogers, A. J. J. C., Zanelli, E., ... & MaassenVanDenBrink, A. (2019). Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist lasmiditan. British Journal of Pharmacology, 176(23), 4465-4477. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Traynor, J. R., & Nahorski, S. R. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • eEnzyme. (n.d.). Human HTR1F (Serotonin) Receptor Stable Cell Line. Retrieved from [Link]

  • Carniaux, J. F., & Cummins, J. (2022). Synthesis process for lasmiditan (U.S. Patent No. WO2022041608A1). U.S.
  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1249. [Link]

  • de Vries, T., Villalón, C. M., & MaassenVanDenBrink, A. (2020). Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist lasmiditan. British journal of pharmacology, 177(1), 228–235. [Link]

  • U.S. Food and Drug Administration. (2019). NDA 211280 Orig1s000, Pharmacology Review. [Link]

  • Farr, S., & Silberstein, S. D. (2012). The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist lasmiditan in the acute treatment of migraine. Therapeutic advances in neurological disorders, 5(1), 49–61. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

  • Fidia Farmaceutici S.p.A. (2021). Process for the preparation of Lasmiditan and a synthetic intermediate (U.S. Patent No. IT201900023937A1). U.S.
  • Esteve Química, S.A. (2021). 2,2-dimethyl-n-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl] (U.S. Patent No. EP3994131A1). U.S.
  • MaassenVanDenBrink, A., et al. (2019). In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery. Cephalalgia, 39(1_suppl), 3-195. [Link]

  • Xu, P., et al. (2022). Structural basis for recognition of anti-migraine drug lasmiditan by the serotonin receptor 5-HT1F–G protein complex. Nature Communications, 13(1), 1-10. [Link]

  • Esteve Química, S.A. (2021). 2,2-dimetil-n-[6-(1-metil-piperidin-4-carbonil)-piridin-2-il] (U.S. Patent No. ES2801774A1). U.S.
  • Rubio-Beltrán, E., et al. (2019). Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist lasmiditan. British journal of pharmacology, 176(23), 4465-4477. [Link]

  • Charles River Laboratories. (n.d.). Find a Cell Line. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Human 5-HT1A Serotonin Receptor Cell Line. Retrieved from [Link]

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  • Xiao, J., et al. (2012). Identification of small-molecule agonists of human relaxin family receptor 1 (RXFP1) by using a homogenous cell-based cAMP assay. Journal of biomolecular screening, 17(10), 1346–1354. [Link]

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Radioligand binding assay for 5-HT1F receptors with novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Characterization of Novel Compounds at the Human 5-HT1F Receptor Using Radioligand Binding Assays

Introduction: The 5-HT1F Receptor as a Therapeutic Target

The 5-hydroxytryptamine (serotonin) 1F (5-HT1F) receptor, a member of the G protein-coupled receptor (GPCR) family, has emerged as a significant target for therapeutic intervention, particularly in the acute treatment of migraine.[1] Unlike other 5-HT1 receptor subtypes, such as 5-HT1B and 5-HT1D, which mediate vasoconstriction, the 5-HT1F receptor's activation is believed to inhibit the release of pro-inflammatory neuropeptides like CGRP in the trigeminal nervous system without causing significant vasoconstriction.[1] This distinct mechanism of action makes selective 5-HT1F agonists, like the approved drug Lasmiditan, a safer therapeutic option for migraine patients with or at risk for cardiovascular conditions.[2]

The activity of the 5-HT1F receptor is mediated by its coupling to Gαi/Gαo proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] The discovery and development of novel, selective 5-HT1F ligands require robust and reliable methods to quantify their binding affinity. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of the interaction between a ligand and its receptor target.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and performing radioligand binding assays to determine the affinity of novel compounds for the human 5-HT1F receptor. We will detail protocols for both saturation assays, to characterize the receptor and radioligand interaction, and competition assays, to determine the binding affinity (Ki) of unlabeled test compounds.

Scientific Principles of Radioligand Binding Assays

Radioligand binding assays are powerful tools used to quantify ligand-receptor interactions.[7][8] The fundamental principle involves incubating a biological sample containing the receptor of interest with a radioactively labeled ligand (radioligand). By separating the receptor-bound radioligand from the unbound (free) radioligand, the amount of binding can be quantified using a scintillation counter.

There are two primary types of binding assays detailed in this guide:

  • Saturation Binding Assays: These experiments involve incubating a constant amount of receptor preparation with increasing concentrations of a radioligand.[5][9] The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which represents the total receptor density in the sample.[5][10][11] A lower Kd value signifies higher binding affinity.[10]

  • Competition Binding Assays: These assays are used to determine the binding affinity of an unlabeled "cold" test compound.[5][12] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%).[6][10] The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the unlabeled compound's affinity.[12][13]

A critical aspect of all binding assays is the differentiation between specific binding to the receptor of interest and non-specific binding (NSB) to other components like filters, lipids, or other proteins.[12][14][15] NSB is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.[14]

Specific Binding = Total Binding - Non-specific Binding

Visualization of Core Concepts

Signaling Pathway of the 5-HT1F Receptor

5HT1F_Signaling Receptor 5-HT1F Receptor G_Protein Gαi/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Ligand 5-HT1F Agonist (e.g., Serotonin, Lasmiditan) Ligand->Receptor Binds ATP ATP ATP->AC Response Inhibition of Neuropeptide Release cAMP->Response Leads to

Caption: 5-HT1F receptor activation by an agonist leads to Gαi-mediated inhibition of adenylyl cyclase.

Experimental Workflow for Radioligand Binding

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Receptor Membrane Preparation Reagent_Prep 2. Reagent & Compound Dilution Incubation 3. Incubation (Membranes + Ligands) Reagent_Prep->Incubation Separation 4. Separation (Filtration) Incubation->Separation Counting 5. Scintillation Counting Separation->Counting Calc_SB 6. Calculate Specific Binding Counting->Calc_SB Plotting 7. Non-linear Regression Curve Fitting Calc_SB->Plotting Derive_Values 8. Determine Kd/Bmax or IC50/Ki Plotting->Derive_Values

Sources

Application Notes and Protocols for Cell-Based Functional Assays of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Mechanism of Aminopyridine Derivatives

Aminopyridine derivatives are a class of compounds with significant therapeutic interest, primarily for their ability to modulate neuronal and muscular function.[1] The most prominent member of this family, 4-aminopyridine (4-AP), and its extended-release formulation, dalfampridine, are used to improve walking in patients with multiple sclerosis (MS).[2][3] Other derivatives, such as 3,4-diaminopyridine (3,4-DAP), are employed in the treatment of Lambert-Eaton myasthenic syndrome.[4]

The principal mechanism of action for aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[2][4][5] In neurological conditions like MS, demyelination of axons leads to the exposure of Kv channels, resulting in current leakage and impaired action potential conduction. By blocking these channels, aminopyridines enhance action potential propagation in demyelinated axons, restoring a degree of neurological function.[2][6] This targeted action makes the functional characterization of novel aminopyridine derivatives a critical step in drug discovery and development.

This guide provides a comprehensive overview of modern cell-based functional assays for characterizing aminopyridine derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

The Landscape of Functional Assays for Potassium Channel Modulators

The primary molecular target of aminopyridine derivatives is the voltage-gated potassium channel. Therefore, functional assays are designed to measure the activity of these channels in a cellular context. The choice of assay often represents a trade-off between physiological relevance, throughput, and cost. The main categories of assays include electrophysiology, ion flux assays, and membrane potential assays.

Assay Selection Cascade

A typical screening cascade for aminopyridine derivatives involves a multi-tiered approach, starting with high-throughput screening (HTS) to identify initial hits, followed by more detailed characterization of promising compounds using lower-throughput, higher-content assays.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization HTS Primary Screen: Thallium Flux or Membrane Potential Assay (100,000s of compounds) Confirmation Dose-Response Confirmation (Same HTS Assay) HTS->Confirmation Identifies 'Hits' APC Secondary Screen: Automated Patch Clamp (APC) (100s-1000s of compounds) Confirmation->APC Confirms Potency & Eliminates False Positives MPC Gold Standard Characterization: Manual Patch Clamp (Mechanism of Action, Kinetics) (1-10s of compounds) APC->MPC Detailed Mechanistic Studies

Caption: A typical screening cascade for aminopyridine derivatives.

Automated Patch Clamp (APC) Electrophysiology: The Gold Standard in a High-Throughput Format

Expertise & Experience: Patch clamp electrophysiology is the gold standard for studying ion channels as it directly measures the ionic current flowing through channels with high precision and temporal resolution.[7][8] This allows for the detailed characterization of a compound's effect on channel gating (opening, closing, and inactivation).[7] Traditional manual patch clamp is low-throughput, but automated patch clamp (APC) platforms have revolutionized ion channel drug discovery by enabling parallel recording from hundreds of cells.[7][9]

Trustworthiness: APC assays are self-validating through a series of quality control steps. The formation of a high-resistance "giga-seal" between the cell membrane and the recording electrode is essential for low-noise recordings.[9] Seal resistance and other parameters are monitored in real-time to ensure data quality.

Protocol: Automated Patch Clamp Assay for Kv1.3 Inhibition by a Test Aminopyridine

This protocol is adapted for a platform like the SyncroPatch 768PE or similar APC systems.[7][9]

Cell Line Selection:

  • CHO or HEK-293 cells stably expressing the human Kv1.3 channel (KCNA3) are commonly used.[10][11] These cell lines provide a consistent and high level of channel expression, which is crucial for robust signals.[11]

  • It's important that the expression level is not excessively high, as this can lead to poor voltage clamp control.[10]

Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

  • Test Compound: Prepare a 10 mM stock solution in DMSO. Serially dilute in the external solution to final desired concentrations. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent effects.

Experimental Workflow:

G start Start cell_prep Cell Preparation: Harvest and resuspend Kv1.3-expressing cells start->cell_prep load_system Load APC System: - Cells - Internal/External Solutions - Test Compounds cell_prep->load_system seal_test Cell Catching & Seal Formation (QC: >500 MΩ seal resistance) load_system->seal_test whole_cell Establish Whole-Cell Configuration seal_test->whole_cell Pass end End seal_test->end Fail voltage_protocol Apply Voltage Protocol: (e.g., step from -80mV to +40mV) whole_cell->voltage_protocol baseline Record Baseline Kv1.3 Current voltage_protocol->baseline compound_add Add Test Compound or Vehicle baseline->compound_add record_effect Record Post-Compound Kv1.3 Current compound_add->record_effect washout Washout Compound (Optional) record_effect->washout washout->end

Caption: Automated Patch Clamp (APC) experimental workflow.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-Kv1.3 cells to 70-90% confluency. Harvest the cells using a gentle, non-enzymatic dissociation solution to maintain cell health. Centrifuge and resuspend in the external solution at a density of ~5 x 10^6 cells/mL.

  • System Priming: Prime the APC system's fluidics with the internal and external solutions as per the manufacturer's instructions.

  • Compound Plate Preparation: Prepare a 384-well compound plate with serial dilutions of the aminopyridine derivative. Include vehicle controls (e.g., 0.1% DMSO in external solution) and a positive control blocker (e.g., 4-AP).

  • Initiate Experiment: Load the cells, solutions, and compound plate into the APC system. The system will automatically perform the following steps for each well in parallel:

    • Catch a single cell on the planar patch clamp chip.

    • Form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol and Recording:

    • Hold the cells at a membrane potential of -80 mV.

    • Apply a depolarizing voltage step to +40 mV for 200 ms to activate the Kv1.3 channels.

    • Record the resulting outward potassium current. This is the baseline reading.

    • Apply the test compound for 3-5 minutes.

    • Repeat the voltage protocol and record the current in the presence of the compound.

  • Data Analysis:

    • The software will automatically measure the peak current amplitude before and after compound addition.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTypical Value/RangeSignificance
Seal Resistance > 500 MΩEnsures high-quality, low-noise recording.
Whole-Cell Current > 500 pAProvides a robust signal for analysis.
Vehicle Inhibition < 5%Confirms lack of solvent effect.
Positive Control IC50 Within 2-fold of literature valueValidates assay performance.
Z'-factor > 0.5Indicates a robust and screenable assay.[9]

Thallium Flux Assays: A High-Throughput Surrogate for Potassium Flux

Expertise & Experience: For large-scale screening campaigns, a higher throughput method is required. Thallium (Tl+) flux assays are the gold standard for HTS of potassium channels.[12] These assays leverage the fact that many potassium channels are permeable to Tl+ ions.[11][13] A cell-permeable, thallium-sensitive fluorescent dye is loaded into the cells. When Tl+ enters the cell through open potassium channels, it binds to the dye, causing a significant increase in fluorescence.[13][14] This provides a robust and sensitive measure of channel activity.

Trustworthiness: The assay includes critical controls to ensure validity. A comparison between cells expressing the target channel and parental cells lacking the channel confirms target-specific activity.[15] Additionally, known blockers and activators are used as positive controls to validate the pharmacological response.

Protocol: FluxOR™ Thallium Flux Assay for Screening Aminopyridine Derivatives

This protocol is based on the principles of commercially available kits like the FluxOR™ or FLIPR Potassium Assay Kits.[13][16]

Cell Line Selection:

  • HEK-293 or U2-OS cells stably expressing the potassium channel of interest (e.g., Kv7.2/7.3).[17]

  • Parental cell line (not expressing the channel) for counter-screening.

Reagents and Materials:

  • FluxOR™ II Green Reagent or similar Tl+-sensitive dye.

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Stimulus Buffer containing Thallium Sulfate (Tl2SO4).

  • PowerLoad™ Concentrate and Probenecid (to improve dye loading and retention).

  • 384-well black, clear-bottom microplates.

Experimental Workflow:

G start Start plate_cells Plate Cells in 384-well Plate (10,000 cells/well) start->plate_cells incubate_24h Incubate for 24-48 hours plate_cells->incubate_24h load_dye Load Cells with Tl+-sensitive Dye (e.g., FluxOR™ II Green) incubate_24h->load_dye incubate_1h Incubate for 60 min at 37°C load_dye->incubate_1h add_compounds Add Aminopyridine Derivatives & Positive/Negative Controls incubate_1h->add_compounds incubate_30m Incubate for 30 min at RT add_compounds->incubate_30m read_fluorescence Measure Fluorescence on a Plate Reader (e.g., FLIPR, FlexStation) incubate_30m->read_fluorescence end End read_fluorescence->end

Caption: Thallium Flux Assay experimental workflow.

Step-by-Step Methodology:

  • Cell Plating: Seed the Kv-channel expressing cells and parental cells into a 384-well plate at a density of 10,000-20,000 cells per well. Incubate for 24-48 hours to allow for cell attachment and monolayer formation.

  • Dye Loading: Prepare the dye loading solution containing the Tl+-sensitive dye, PowerLoad™ concentrate, and Probenecid in Assay Buffer. Remove the cell culture medium and add the dye loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Addition: Add the aminopyridine derivatives at various concentrations to the wells. Include a known blocker as a positive control and vehicle (DMSO) as a negative control.

  • Fluorescence Reading: Place the plate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument then adds the Stimulus Buffer containing Tl2SO4 to all wells simultaneously.

    • Immediately begin recording the change in fluorescence (Ex/Em ~495/525 nm) over time (typically 2-3 minutes).[14]

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the Tl+ influx and thus, potassium channel activity.[16]

    • Calculate the percent inhibition by comparing the fluorescence signal in compound-treated wells to the vehicle control wells.

    • Determine IC50 values by plotting the dose-response curve.

ControlExpected OutcomePurpose
Vehicle (DMSO) High fluorescence signal (maximal Tl+ flux)Defines 0% inhibition.
Positive Control Blocker Low fluorescence signal (minimal Tl+ flux)Defines 100% inhibition; validates assay.
Parental Cells + Vehicle Very low fluorescence signalConfirms that the signal is target-specific.

Membrane Potential Assays: An Indirect Measure of Channel Activity

Expertise & Experience: Membrane potential assays provide another HTS-compatible method for assessing ion channel function.[18][19] These assays use voltage-sensitive fluorescent dyes (e.g., FRET-based dyes) that report changes in the cell's membrane potential.[20] Since the flow of ions through channels like Kv channels directly influences the membrane potential, these dyes can be used to indirectly measure channel activity.[21] For potassium channel blockers like aminopyridines, the assay is typically designed to detect the compound's ability to prevent depolarization induced by a high-potassium stimulus.

Trustworthiness: The assay is validated by demonstrating a robust, dose-dependent response to a known depolarizing agent (high extracellular potassium) and its inhibition by reference compounds. The Z'-factor is calculated to assess the assay's suitability for HTS.

Protocol: Fluorescence-Based Membrane Potential Assay

Cell Line Selection:

  • Any cell line stably expressing the target potassium channel. The key is that the expressed channel contributes significantly to the cell's resting membrane potential.

Reagents and Materials:

  • Membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • High Potassium Stimulus Buffer (Assay Buffer with KCl concentration elevated to, e.g., 60 mM, and NaCl concentration reduced to maintain osmolarity).

Step-by-Step Methodology:

  • Cell Plating and Dye Loading: Follow steps 1-3 from the Thallium Flux Assay protocol, using the membrane potential dye instead of the Tl+-sensitive dye.

  • Compound Addition: Add the aminopyridine derivatives and controls to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Reading:

    • Place the plate into a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the High Potassium Stimulus Buffer to induce depolarization.

    • Record the change in fluorescence. In the absence of a blocker, the high potassium will depolarize the cell, causing a change in the dye's fluorescence. An effective blocker like an aminopyridine derivative will prevent this depolarization, resulting in a smaller change in fluorescence.

  • Data Analysis:

    • The magnitude of the fluorescence change upon potassium stimulation is inversely related to the blocking activity of the compound.

    • Normalize the data to vehicle (0% inhibition) and a maximally effective concentration of a known blocker (100% inhibition).

    • Calculate IC50 values from the resulting dose-response curves.

Assay Validation and Self-Validating Systems

A robust cell-based assay is a self-validating system.[22][23] Every experiment must include the necessary controls to ensure the data is reliable and reproducible.

Key Validation Parameters:

  • Specificity: The assay response should be dependent on the target channel. This is confirmed using parental cell lines or specific tool compounds.

  • Accuracy and Precision: Determined by the closeness of measured values to known values and the variability of replicate measurements, respectively.[24] Intermediate precision and repeatability should be assessed.[22]

  • Robustness: The assay should be insensitive to small, deliberate variations in method parameters (e.g., incubation times, temperatures).

  • Pharmacological Validation: The IC50 values of known reference compounds should be consistent with literature values and across different assay formats (e.g., Tl+ flux vs. APC).[15][16]

Conclusion

The functional characterization of aminopyridine derivatives is essential for advancing novel therapeutics for neurological disorders. The choice of cell-based assay depends on the stage of the drug discovery process. High-throughput methods like thallium flux and membrane potential assays are ideal for primary screening and identifying initial hits from large compound libraries.[25][26] Subsequent characterization with higher-content automated electrophysiology is crucial for confirming activity, eliminating false positives, and providing detailed mechanistic insights.[7][25] By employing this strategic, multi-tiered approach and adhering to rigorous validation principles, researchers can confidently identify and optimize the next generation of potassium channel modulators.

References

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  • Pharmacy Solutions. (2023). Discovering the Health Benefits of 4-Aminopyridine (4-AP). Retrieved from [Link]

  • A.L. Rubright, et al. (2022). A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments. Retrieved from [Link]

  • Keogh, M., & S.J.G. Lewis. (2012). The use of aminopyridines in neurological disorders. Therapeutic Advances in Neurological Disorders. Retrieved from [Link]

  • M.A. Papke, et al. (2001). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS. Retrieved from [Link]

  • M. Wenzel, et al. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Physiology. Retrieved from [Link]

  • T.A. Miller, et al. (2020). Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Li, X., et al. (2017). High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. PubMed. Retrieved from [Link]

  • YouTube. (2018). Developing an in vitro Tl+ flux assay for potassium channel agonist identification. Retrieved from [Link]

  • Z. Donev, et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Retrieved from [Link]

  • McCoull, D., et al. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Testing Services. Retrieved from [Link]

  • Axxam SpA. (n.d.). In Vitro Assays | Electrophysiology. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Figure 2: [Fluorescence-based Membrane Potential Assay Format...]. Retrieved from [Link]

  • Weaver, C. D., et al. (2011). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening. Retrieved from [Link]

  • H.A. Saad, et al. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Retrieved from [Link]

  • S.A. Fathallah-Shaykh, et al. (2005). Standardization of Functional Immune Cell-Based Assays: An Integral Aspect to Vaccine and Biologic Development and Validation. Blood. Retrieved from [Link]

  • Kalla, R., et al. (2016). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice. Retrieved from [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • S. Agoston, et al. (1982). 4-aminopyridine-a review. British Journal of Anaesthesia. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Li, G. R., et al. (2003). Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing. Chemistry & Biology. Retrieved from [Link]

  • IonsGate. (n.d.). Ion Channel Screening. Retrieved from [Link]

  • Biocompare. (2014). Cell Lines for Ion-Channel Screening. Retrieved from [Link]

  • Y. Sritularuk, et al. (2019). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. Molecules. Retrieved from [Link]

  • ION Biosciences. (n.d.). Cell Lines. Retrieved from [Link]

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Sources

Application Notes and Protocols for In Vivo Studies of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in Rats

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies of the novel compound (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in rat models. This document outlines the essential protocols, from initial preclinical considerations to detailed pharmacokinetic (PK) and pharmacodynamic (PD) assessments, while emphasizing scientific integrity and ethical best practices.

I. Introduction and Preclinical Considerations

This compound is a chemical entity with potential therapeutic applications. Its dihydrochloride salt is utilized in the synthesis of pyridinoylpiperidine derivatives which act as 5-HT1F agonists for the treatment of migraine[1]. While specific in vivo data for this exact compound is not extensively published, research on structurally similar aminopyridine derivatives provides a foundation for designing robust preclinical studies. For instance, other aminopyridine compounds have been investigated as muscarinic antagonists and TRPV4 antagonists, demonstrating effects in rodent models.[2][3][4]

Before commencing in vivo studies, a thorough understanding of the compound's physicochemical properties is crucial. This includes its solubility, stability, and potential for formulation. The choice of vehicle for administration will depend on these properties and should be non-toxic to the animals.

Ethical Considerations: All animal experiments must be conducted in accordance with the principles of the 3Rs: Replacement, Reduction, and Refinement[5]. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC)[5][6]. The primary goal is to minimize animal suffering while maximizing the scientific value of the research[5][7][8].

II. Experimental Workflow Overview

The following diagram illustrates the general workflow for an in vivo study of this compound in rats.

experimental_workflow cluster_preclinical Preclinical Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase compound_synthesis Compound Synthesis & Characterization formulation Formulation Development compound_synthesis->formulation iacuc_approval IACUC Protocol Approval formulation->iacuc_approval animal_acclimatization Animal Acclimatization iacuc_approval->animal_acclimatization dosing Dosing animal_acclimatization->dosing sampling Blood/Tissue Sampling dosing->sampling pd_assessment Pharmacodynamic Assessment dosing->pd_assessment bioanalysis Bioanalysis of Samples sampling->bioanalysis pd_analysis PD Data Analysis pd_assessment->pd_analysis pk_modeling PK Modeling bioanalysis->pk_modeling data_interpretation Data Interpretation pk_modeling->data_interpretation pd_analysis->data_interpretation

Caption: General workflow for in vivo studies.

III. Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate[9][10]. These studies are crucial for determining dosing regimens for subsequent efficacy and toxicology studies[10][11].

A. Animal Model

  • Species: Sprague-Dawley or Wistar rats are commonly used for PK studies due to their well-characterized physiology and the extensive historical data available[12].

  • Sex: Both male and female rats should be included in initial studies to identify any potential sex-dependent differences in pharmacokinetics[11].

  • Health Status: Animals should be healthy and free from pathogens. All animals should be acclimatized to the facility for at least one week prior to the study[13].

B. Dosing and Administration

The route of administration should align with the intended clinical application. Common routes for preclinical studies include oral (PO), intravenous (IV), and intraperitoneal (IP)[14][15][16][17][18].

Protocol: Intravenous (IV) Administration

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution). The final concentration should allow for the desired dose to be administered in a small volume (typically 1-2 mL/kg for rats)[17].

  • Animal Restraint: Properly restrain the rat. Warming the tail can help dilate the lateral tail veins, making them more accessible[19][20].

  • Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G), slowly inject the formulation into one of the lateral tail veins[17][19].

  • Observation: Monitor the animal for any immediate adverse reactions.

Protocol: Oral (PO) Gavage Administration

  • Preparation: Prepare a solution or suspension of the compound in an appropriate vehicle.

  • Animal Restraint: Gently restrain the rat.

  • Gavage: Use a gavage needle of appropriate size for the rat. Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach. The volume should typically not exceed 10 mL/kg[14][18].

  • Observation: Monitor the animal for any signs of distress.

C. Blood Sampling

Serial blood sampling is performed to determine the concentration-time profile of the compound.

Protocol: Blood Collection from the Saphenous Vein

  • Animal Restraint: Restrain the rat and extend one of the hind limbs. Shaving the area over the saphenous vein can improve visibility[19][21].

  • Puncture: Use a sterile needle (e.g., 25-27G) to puncture the saphenous vein[19][21].

  • Collection: Collect the blood into a suitable tube (e.g., heparinized or EDTA-coated microcentrifuge tubes)[21][22].

  • Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops[19].

Blood Sampling Schedule (Example): For an IV dose, a typical sampling schedule might be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For an oral dose, the schedule might be: 0, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

D. Bioanalysis and Data Interpretation

Blood samples are processed to plasma or serum and analyzed using a validated bioanalytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of the parent compound and any major metabolites[9].

Key PK Parameters: The following parameters are calculated from the concentration-time data:

ParameterDescription
Cmax Maximum observed plasma concentration[9].
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Elimination half-life[9].
CL Clearance.
Vd Volume of distribution.
F Bioavailability (for non-IV routes).
IV. Pharmacodynamic (PD) Studies

Pharmacodynamic studies aim to evaluate the physiological and biochemical effects of the compound and to establish a dose-response relationship. The specific PD assays will depend on the hypothesized mechanism of action of this compound. Given its structural similarity to compounds with neurological and analgesic activity, initial PD studies in rats could focus on these areas.

A. Models for Analgesic Activity

Protocol: Hot Plate Test for Thermal Nociception

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Measurement: Place each rat on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Dosing: Administer the test compound or vehicle to different groups of rats.

  • Post-Dose Measurement: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), place the rats back on the hot plate and measure the response latency.

  • Data Analysis: An increase in the response latency compared to the vehicle group indicates an analgesic effect.

B. Models for Neurological Activity

Protocol: Open Field Test for Locomotor Activity

  • Apparatus: A square arena with walls to prevent escape, often equipped with automated tracking software.

  • Habituation: Allow each rat to explore the open field for a set period (e.g., 5-10 minutes) on a day prior to the experiment to reduce novelty-induced anxiety.

  • Dosing: Administer the test compound or vehicle.

  • Testing: At a predetermined time after dosing, place the rat in the center of the open field and record its activity for a set duration (e.g., 10-15 minutes).

  • Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency can be analyzed to assess effects on locomotor activity and anxiety-like behavior.

V. Data Presentation and Interpretation

Quantitative data from these studies should be presented clearly in tables and graphs. Statistical analysis (e.g., ANOVA, t-tests) should be used to determine the significance of any observed effects.

PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic data can provide a more comprehensive understanding of the drug's behavior. This can help in predicting the time course of drug effect and in optimizing dosing regimens for future studies.

pk_pd_relationship Dose Administered Dose PK Pharmacokinetics (Concentration in Plasma) Dose->PK Absorption, Distribution PK->Dose Metabolism, Elimination PD Pharmacodynamics (Pharmacological Effect) PK->PD Concentration-Effect Relationship Response Therapeutic Response PD->Response

Caption: Relationship between PK and PD.

VI. Conclusion

These application notes provide a framework for conducting initial in vivo studies of this compound in rats. The protocols outlined are based on established methodologies and best practices in preclinical drug development. Researchers should adapt these protocols based on the specific properties of the compound and the scientific questions being addressed, always adhering to the highest standards of animal welfare and scientific rigor.

References

  • Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. (2025). YouTube.
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  • Different blood collection methods from rats: A review. (2017). SciSpace.
  • Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine.
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  • Different blood collection methods from rats: A review. (n.d.). ResearchGate.
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  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute.
  • Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl] - PubMed. (2001). Journal of Pharmacology and Experimental Therapeutics.
  • ANU Animal Experimentation Ethics Committee Approved Document Document 019: Laboratory Rodent Husbandry and Care Standards V1.0. (2021). The Australian National University.
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Application Notes & Protocols: Dosing and Administration of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a heterocyclic compound with potential therapeutic applications, as suggested by its structural motifs present in various biologically active agents. For instance, its dihydrochloride salt is noted as an intermediate in the synthesis of pyridinoylpiperidine derivatives investigated as 5-HT1F agonists for migraine therapy[1]. The successful preclinical evaluation of this and any new chemical entity (NCE) is fundamentally dependent on the ability to achieve consistent and predictable systemic exposure in animal models. This guide provides a comprehensive framework for developing robust dosing and administration protocols for this compound, with a focus on overcoming common challenges such as poor aqueous solubility, a frequent impediment in early drug development[2][3][4].

The protocols outlined herein are designed to be a self-validating system, emphasizing a logical, stepwise progression from basic physicochemical characterization to the development of formulations suitable for various routes of administration in preclinical species.

Physicochemical Characterization: The Foundation of Formulation

Prior to any in vivo administration, a thorough understanding of the physicochemical properties of this compound is critical. These properties will dictate the formulation strategy.

Key Physicochemical Parameters

A summary of essential and predicted properties for this compound is presented below.

PropertyValue/PredictionSignificance for Formulation
Molecular Formula C₁₂H₁₇N₃O[5][6]Influences molecular weight and potential for hydrogen bonding.
Molecular Weight 219.28 g/mol [5]A relatively small molecule, suggesting good potential for membrane permeability.
Aqueous Solubility Predicted to be lowThis is a critical parameter. Low solubility can lead to poor absorption and bioavailability, necessitating enabling formulations[2][3].
LogP 1.61 (predicted)[6][7]Indicates moderate lipophilicity, which can be favorable for permeability but may contribute to low aqueous solubility.
pKa Predicted basic pKaThe presence of amine groups suggests the potential for salt formation to improve solubility.
Protocol: Initial Solubility Assessment

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic media.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 N HCl

  • 0.1 N NaOH

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • HPLC system with a suitable column and detection method

Procedure:

  • Add an excess amount of the compound to 1 mL of each solvent in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Interpretation: The results of this assessment will guide the initial selection of a formulation strategy. For example, if solubility is significantly higher in acidic conditions, a salt form or an acidic vehicle may be advantageous. Good solubility in organic solvents like PEG 400 or DMSO suggests the feasibility of a co-solvent-based formulation[2].

Formulation Development for Preclinical Studies

The primary goal in preclinical formulation is to maximize systemic exposure for safety and efficacy testing[4]. The choice of formulation will depend on the intended route of administration and the physicochemical properties of the compound.

Oral Administration: Strategies for Poorly Soluble Compounds

Oral administration is the most common and preferred route for preclinical studies due to its clinical translatability[4]. However, for compounds with low aqueous solubility, like many NCEs, achieving adequate oral bioavailability can be challenging[2][3].

A simple aqueous suspension is often the starting point due to its ease of preparation.

Protocol: Preparation of a Micronized Suspension

  • Micronize the bulk powder of this compound to reduce particle size and increase surface area.

  • Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC) in purified water. A wetting agent, such as 0.1% Tween 80, can be included to improve particle dispersion.

  • Gradually add the micronized powder to the vehicle while stirring or homogenizing to form a uniform suspension.

  • The final concentration should be determined based on the desired dose and the maximum practical administration volume for the animal species.

If solubility in aqueous vehicles is insufficient, a co-solvent system can be employed.

Protocol: Preparation of a Co-solvent Solution

  • Based on the initial solubility screen, select a mixture of biocompatible solvents. A common combination is PEG 400, propylene glycol, and water.

  • Dissolve this compound in the primary organic solvent (e.g., PEG 400) with gentle heating or sonication if necessary.

  • Gradually add the co-solvents while monitoring for any precipitation.

  • Critical Consideration: A major concern with co-solvent systems is the potential for the drug to precipitate upon dilution with aqueous bodily fluids[2]. Therefore, the stability of the formulation upon dilution should be assessed in vitro before in vivo use.

For highly lipophilic compounds, lipid-based formulations can enhance oral absorption. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS)[3][8].

Protocol: Screening for Lipid-Based Formulations

  • Assess the solubility of the compound in various oils (e.g., sesame oil, corn oil) and surfactants (e.g., Cremophor EL, Polysorbate 80).

  • For a simple oil solution, dissolve the compound in the selected oil.

  • For a SEDDS, a combination of oil, surfactant, and co-surfactant is used. The ratio of these components is optimized to ensure spontaneous emulsification upon contact with aqueous media.

Intravenous Administration

Intravenous (IV) administration is often required for pharmacokinetic studies to determine absolute bioavailability and for certain efficacy models. For IV administration, the compound must be in a solubilized form or as a fine dispersion to prevent capillary blockade[2].

Protocol: Formulation for Intravenous Dosing

  • Co-solvent approach: A solution can be prepared using a mixture of solvents such as ethanol, propylene glycol, and polyethylene glycols[2]. The final formulation should be diluted with a physiologically compatible aqueous solution (e.g., saline or 5% dextrose) just prior to administration. The percentage of organic solvent should be kept to a minimum to avoid toxicity.

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can significantly increase solubility.

  • Inclusion complexes: Cyclodextrins can be used to form inclusion complexes, thereby increasing the apparent water solubility of the compound[3].

Dosing and Administration Protocols in Preclinical Models

The following protocols provide a general framework. Specific doses and volumes should be adjusted based on the study design, animal species, and preliminary toxicity data.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a single-dose pharmacokinetic study.

G cluster_0 Formulation & Dosing cluster_1 In-Life Phase cluster_2 Bioanalysis & PK Analysis Formulation Prepare Formulation (e.g., Co-solvent Solution) Dose_Calc Calculate Dose Volume (based on body weight) Formulation->Dose_Calc Administration Administer via Chosen Route (e.g., PO, IV) Dose_Calc->Administration Blood_Sampling Collect Blood Samples at Predetermined Time Points Administration->Blood_Sampling Time Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing Sample_Analysis Analyze Plasma Samples (e.g., LC-MS/MS) Plasma_Processing->Sample_Analysis Store at -80°C PK_Modeling Perform Pharmacokinetic Analysis (e.g., NCA) Sample_Analysis->PK_Modeling

Caption: Workflow for a preclinical pharmacokinetic study.

Recommended Dosing Volumes for Common Preclinical Species

Adherence to maximum recommended dosing volumes is crucial to avoid animal welfare issues and experimental artifacts.

SpeciesOral (gavage) (mL/kg)Intravenous (bolus) (mL/kg)Subcutaneous (mL/kg)
Mouse 10510
Rat 1055
Guinea Pig 1055

Note: These are general guidelines and may vary based on institutional policies (IACUC) and specific study requirements.

Conclusion and Future Directions

The successful preclinical development of this compound hinges on the rational design of appropriate formulations and dosing regimens. The systematic approach detailed in these application notes, beginning with thorough physicochemical characterization and progressing through a tiered formulation development strategy, provides a robust framework for achieving reliable and reproducible in vivo exposure. Initial studies should focus on simple, well-characterized formulations such as aqueous suspensions or co-solvent systems. If these fail to provide adequate exposure, more advanced techniques like lipid-based systems or nanosuspensions should be considered[8]. The ultimate goal is to select the simplest formulation that meets the exposure requirements for the planned preclinical safety and efficacy studies, thereby accelerating the journey of this promising compound towards clinical evaluation.

References

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  • (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone.
  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem.
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Application Notes and Protocols: Aminopyridine Methanones as Novel TRPV4 Antagonists for the Treatment of Pain

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the exploration of aminopyridine methanones as a novel class of antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a promising target for the management of chronic pain. This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the proposed research direction, empowering researchers to effectively investigate this new chemical space for pain therapeutics.

Introduction: The Rationale for Targeting TRPV4 in Pain

Chronic pain is a debilitating condition affecting millions worldwide, with a significant need for novel, non-opioid analgesics. The TRPV4 channel, a non-selective cation channel, has emerged as a key player in the pathophysiology of various pain states, including neuropathic and inflammatory pain.[1][2][3] Expressed in sensory neurons, glial cells, and other cell types within the pain pathway, TRPV4 acts as a polymodal sensor, activated by a range of stimuli including heat, mechanical forces, and endogenous ligands.[1][2]

Activation of TRPV4 leads to an influx of Ca²⁺, triggering a cascade of downstream signaling events that contribute to neuronal sensitization and pain perception.[1][4] Preclinical studies using knockout mice and selective antagonists have demonstrated that inhibition of TRPV4 can effectively alleviate pain-related behaviors in various animal models.[1][5] Despite this promise, the clinical development of TRPV4 antagonists has been challenging, highlighting the need for new chemical scaffolds with improved drug-like properties.[2] This application note introduces aminopyridine methanones as a novel and promising chemical class for the development of next-generation TRPV4 antagonists.

The Molecular Landscape of TRPV4 Signaling in Nociception

Understanding the intricate signaling pathways downstream of TRPV4 activation is crucial for the rational design and evaluation of novel antagonists. Upon activation, the influx of Ca²⁺ through the TRPV4 channel initiates a complex signaling cascade within nociceptive neurons.

Key downstream pathways implicated in TRPV4-mediated pain signaling include:

  • Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases can be activated by G protein-coupled receptors (GPCRs) such as the Protease-Activating Receptor 2 (PAR2), leading to the sensitization of TRPV4 and an exaggerated response to stimuli.[1]

  • Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB): These pathways are activated following TRPV4-mediated Ca²⁺ influx and contribute to the transcriptional changes that underlie chronic pain states.[1][4] Activation of NF-κB can lead to the production of nitric oxide (NO), a key signaling molecule in pain transmission.[1][4]

The interplay of these pathways underscores the central role of TRPV4 in integrating various pro-nociceptive signals.

TRPV4_Signaling_Pathway cluster_stimuli Activators cluster_channel TRPV4 Channel cluster_downstream Downstream Signaling Heat Heat TRPV4 TRPV4 Heat->TRPV4 Mechanical Stress Mechanical Stress Mechanical Stress->TRPV4 Endogenous Ligands Endogenous Ligands Endogenous Ligands->TRPV4 Ca2_Influx Ca²⁺ Influx TRPV4->Ca2_Influx PKC_PKA PKC / PKA Activation Ca2_Influx->PKC_PKA MAPK_NFkB MAPK / NF-κB Activation Ca2_Influx->MAPK_NFkB PKC_PKA->TRPV4 Sensitization NO_Production NO Production MAPK_NFkB->NO_Production Neuronal_Sensitization Neuronal Sensitization & Pain Perception MAPK_NFkB->Neuronal_Sensitization NO_Production->Neuronal_Sensitization

Caption: TRPV4 signaling cascade in pain.

Aminopyridine Methanones: A Novel Scaffold for TRPV4 Antagonism

While several classes of TRPV4 antagonists have been developed, the aminopyridine methanone scaffold represents a novel and unexplored area with significant potential. The rationale for investigating this chemical class is multifold:

  • Proven Bioactivity of the Aminopyridine Moiety: Aminopyridines are known to modulate the activity of various ion channels, including voltage-gated potassium and calcium channels.[1][2][3][4][6] This established activity profile suggests that the aminopyridine core can serve as a privileged scaffold for interacting with ion channel proteins like TRPV4.

  • Structural Analogy to Known Ligands: The structure of aminopyridine methanones allows for diverse substitutions, enabling the mimicry of key pharmacophoric features of known TRPV4 antagonists. Recent cryo-electron microscopy studies have revealed that many antagonists bind within a pocket in the voltage-sensing-like domain (VSLD) of the TRPV4 channel.[5][7][8] The aminopyridine methanone scaffold can be functionalized to optimize interactions with key residues in this binding pocket.

  • Synthetic Tractability: The synthesis of aminopyridine methanones is generally straightforward, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Various synthetic routes for aminopyridine derivatives have been reported, providing a solid foundation for medicinal chemistry efforts.[9][10][11][12][13][14][15][16]

Experimental Workflow for the Evaluation of Novel Aminopyridine Methanone Analogs

The following section outlines a comprehensive and validated workflow for the synthesis, in vitro characterization, and in vivo evaluation of novel aminopyridine methanone TRPV4 antagonists.

Experimental_Workflow Start Start Synthesis Synthesis of Aminopyridine Methanone Library Start->Synthesis In_Vitro_Screening In Vitro Screening (Calcium Imaging) Synthesis->In_Vitro_Screening Potency_Selectivity Potency & Selectivity Determination (Patch-Clamp Electrophysiology) In_Vitro_Screening->Potency_Selectivity Active Compounds In_Vivo_Efficacy In Vivo Efficacy Studies (Pain Models) Potency_Selectivity->In_Vivo_Efficacy Potent & Selective Compounds Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Efficacious Compounds Lead_Optimization->Synthesis End End Lead_Optimization->End

Caption: Workflow for TRPV4 antagonist development.

Synthesis of Aminopyridine Methanone Analogs

A representative synthetic scheme for the preparation of (4-aminopyridin-2-yl)(phenyl)methanone is provided below. This can be adapted for the synthesis of a diverse library of analogs by varying the starting materials.

Protocol: Synthesis of (4-aminopyridin-2-yl)(phenyl)methanone

  • Starting Materials: 2-bromo-4-nitropyridine, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a suitable solvent (e.g., dioxane/water).

  • Suzuki Coupling: Combine 2-bromo-4-nitropyridine and phenylboronic acid in the presence of the palladium catalyst and base. Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to obtain 2-benzoyl-4-nitropyridine.

  • Nitro Reduction: Dissolve the purified 2-benzoyl-4-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate) and perform a reduction of the nitro group. This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).

  • Final Product Isolation: After the reduction is complete, neutralize the reaction mixture and extract the product. Purify the final compound, (4-aminopyridin-2-yl)(phenyl)methanone, by crystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Characterization

Protocol: High-Throughput Screening using Calcium Imaging

This assay provides a rapid assessment of the inhibitory activity of the synthesized compounds on TRPV4 channels.

  • Cell Culture: Culture HEK293 cells stably expressing human TRPV4 in a suitable medium.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Application: Add the aminopyridine methanone compounds at various concentrations to the wells.

  • TRPV4 Activation: After a short incubation period, stimulate the cells with a known TRPV4 agonist (e.g., GSK1016790A).

  • Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ values for each compound to determine their potency.

Protocol: Gold-Standard Validation with Patch-Clamp Electrophysiology

This technique provides a direct measure of the effect of the compounds on TRPV4 channel currents, allowing for a detailed characterization of their mechanism of action.

  • Cell Preparation: Use HEK293 cells expressing TRPV4 or primary sensory neurons.

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording configuration.

  • TRPV4 Current Elicitation: Elicit TRPV4 currents by applying a voltage ramp or by perfusion with a TRPV4 agonist.

  • Compound Perfusion: Perfuse the cells with the aminopyridine methanone compounds at different concentrations and measure the inhibition of the TRPV4 current.

  • Selectivity Profiling: To assess selectivity, test the active compounds against other relevant ion channels, such as TRPV1 and TRPA1.

In Vivo Efficacy Assessment

Protocol: Evaluation in a Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA Model)

  • Model Induction: Induce inflammation by injecting CFA into the hind paw of rodents (mice or rats).

  • Compound Administration: Administer the aminopyridine methanone compounds via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing: Assess pain-related behaviors at different time points after compound administration.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (Hargreaves test).

    • Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation with von Frey filaments.

  • Data Analysis: Compare the behavioral responses of the compound-treated group to a vehicle-treated control group.

Protocol: Evaluation in a Model of Neuropathic Pain (Spared Nerve Injury - SNI Model)

  • Model Induction: Surgically induce neuropathic pain by ligating and transecting two of the three terminal branches of the sciatic nerve.

  • Compound Administration and Behavioral Testing: Follow the same procedures for compound administration and behavioral testing (mechanical allodynia) as described for the inflammatory pain model.

Data Presentation and Interpretation

The following table provides a template for summarizing the key data obtained for a novel aminopyridine methanone TRPV4 antagonist.

Compound ID Chemical Structure hTRPV4 IC₅₀ (nM) (Calcium Imaging)hTRPV4 IC₅₀ (nM) (Patch-Clamp)Selectivity (TRPV1/TRPA1 IC₅₀) In Vivo Efficacy (CFA Model) (% Reversal of Hyperalgesia @ 10 mg/kg)In Vivo Efficacy (SNI Model) (% Reversal of Allodynia @ 10 mg/kg)
APM-001[Insert Structure]5045>10 µM75%60%
APM-002[Insert Structure]2520>10 µM85%70%
.....................

Conclusion and Future Directions

The exploration of aminopyridine methanones as TRPV4 antagonists presents a promising new frontier in the quest for novel pain therapeutics. The scientific rationale, coupled with the detailed experimental protocols provided in this application note, offers a robust framework for researchers to embark on this exciting area of drug discovery. Future work should focus on extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for the treatment of chronic pain.

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  • Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Structure–Activity Relationship Studies and Discovery of a Potent Transient Receptor Potential Vanilloid (TRPV1) Antagonist 4-[3-Chloro-5-[(1S)-1,2-dihydroxyethyl]-2-pyridyl]-N-[5-(trifluoromethyl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxamide (V116517 - ACS Publications - American Chemical Society. (n.d.). Retrieved January 17, 2026, from [Link]

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Application of Aminopyridine Derivatives in Neurodegenerative Disorder Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A New Horizon in Neurotherapeutics

Neurodegenerative disorders, a heterogeneous group of chronic and progressive diseases including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Multiple Sclerosis (MS), represent a significant and growing global health challenge. While the underlying pathologies of these conditions are distinct, they share a common thread of neuronal dysfunction and loss. In the quest for effective therapeutic interventions, the aminopyridine scaffold has emerged as a promising chemical entity. Initially recognized for its ability to restore nerve conduction, the therapeutic potential of aminopyridine derivatives is now understood to extend to neuroprotection, offering a multifaceted approach to combatting these complex diseases.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of aminopyridine derivatives in neurodegenerative disorder research. We will delve into the molecular mechanisms of action, provide detailed, field-proven protocols for preclinical evaluation, and present a consolidated overview of the current landscape of clinical research.

II. Mechanism of Action: Beyond Symptomatic Relief

The primary and most well-characterized mechanism of action for aminopyridines, particularly 4-aminopyridine (4-AP), is the blockade of voltage-gated potassium (Kᵥ) channels.[1][2] In demyelinated axons, a hallmark of MS, the exposure of these channels leads to excessive potassium ion leakage, which in turn impairs the propagation of action potentials. By blocking these channels, 4-AP prolongs the action potential duration, thereby enhancing nerve impulse conduction and improving neurological function, such as walking ability in MS patients.[3][4]

However, the therapeutic potential of aminopyridine derivatives extends beyond this symptomatic relief. Emerging evidence points towards a more complex and nuanced role in neuroprotection, involving the modulation of neuroinflammation and neuronal survival pathways. In models of AD, 4-AP has been shown to suppress the activation of microglia, the resident immune cells of the brain, and reduce the production of pro-inflammatory cytokines.[5] Furthermore, studies suggest that 4-AP may exert its neuroprotective effects by modulating intracellular signaling cascades, including the nuclear factor of activated T-cells (NFAT) pathway.[1]

Signaling Pathway of Aminopyridine Derivatives in Neuroprotection

Aminopyridine Signaling Pathway cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling cluster_2 Microglial Cell Aminopyridine Aminopyridine Kv_Channel Voltage-Gated K+ Channel (Kv) Aminopyridine->Kv_Channel Blocks Microglia_Activation Microglial Activation Aminopyridine->Microglia_Activation Suppresses Neuroinflammation Neuroinflammation Aminopyridine->Neuroinflammation Reduces Action_Potential Action Potential Prolongation Kv_Channel->Action_Potential Leads to Neurotransmitter_Release Increased Neurotransmitter Release Action_Potential->Neurotransmitter_Release Ca_Influx Ca2+ Influx Action_Potential->Ca_Influx NFAT_Activation NFAT Pathway Modulation Ca_Influx->NFAT_Activation Neuroprotection Neuroprotection & Neuronal Survival NFAT_Activation->Neuroprotection Proinflammatory_Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β) Microglia_Activation->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuroinflammation

Caption: Signaling pathways modulated by aminopyridine derivatives.

III. Preclinical Evaluation: Protocols and Methodologies

The successful translation of aminopyridine derivatives from promising candidates to clinical therapies hinges on rigorous preclinical evaluation. This section provides detailed, step-by-step protocols for key in vitro and in vivo assays essential for characterizing the neuroprotective and therapeutic potential of these compounds.

A. Synthesis of Aminopyridine Derivatives

The synthesis of novel aminopyridine derivatives is a critical first step in the drug discovery process. The following protocol outlines a general method for the synthesis of 2-aminopyridine derivatives, which can be adapted for the creation of a diverse library of compounds.

Experimental Workflow: From Synthesis to In Vivo Testing

Experimental Workflow Start Start Synthesis Synthesis of Aminopyridine Derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening MTT_Assay MTT Assay (Neuroprotection) In_Vitro_Screening->MTT_Assay ELISA ELISA (Anti-inflammatory Activity) In_Vitro_Screening->ELISA Electrophysiology Electrophysiological Recording (Neuronal Function) In_Vitro_Screening->Electrophysiology Lead_Selection Lead Compound Selection MTT_Assay->Lead_Selection ELISA->Lead_Selection Electrophysiology->Lead_Selection In_Vivo_Testing In Vivo Testing in Animal Models Lead_Selection->In_Vivo_Testing Promising Candidates Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) In_Vivo_Testing->Behavioral_Tests Histopathology Histopathology & Immunohistochemistry In_Vivo_Testing->Histopathology Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

Sources

Synthesis and Evaluation of Pyridinoylpiperidine Derivatives as Selective 5-HT1F Agonists for Migraine Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

Migraine is a debilitating neurological disorder that affects a significant portion of the global population.[1] While triptans, 5-HT1B/1D receptor agonists, have been the mainstay of acute migraine treatment, their vasoconstrictor properties limit their use in patients with cardiovascular risk factors.[2][3] This has driven the development of a new class of therapeutics, the "ditans," which selectively target the 5-HT1F receptor.[4][5] Activation of the 5-HT1F receptor is believed to inhibit the release of calcitonin gene-related peptide (CGRP) and modulate trigeminal pain pathways without causing vasoconstriction.[3][6][7][8] This document provides a comprehensive guide for researchers on the synthesis, characterization, and preclinical evaluation of pyridinoylpiperidine derivatives, a key scaffold for potent and selective 5-HT1F agonists, exemplified by the FDA-approved drug, lasmiditan.[5][9] Detailed protocols for chemical synthesis and relevant biological assays are provided to facilitate the discovery and development of novel anti-migraine agents.

Introduction: The Rationale for Targeting the 5-HT1F Receptor

For decades, the therapeutic approach to acute migraine has been dominated by the triptan class of drugs. Their efficacy is primarily attributed to their agonist activity at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of neurotransmitter release.[10] However, the 5-HT1B-mediated vasoconstriction raises safety concerns for patients with or at risk for cardiovascular and cerebrovascular diseases.[4]

The discovery and validation of the 5-HT1F receptor as a therapeutic target for migraine represented a significant advancement in the field.[11] The 5-HT1F receptor is expressed in the trigeminal ganglion and the trigeminal nucleus caudalis, key areas in the pathophysiology of migraine.[4][11] Crucially, its activation does not lead to vasoconstriction.[3][11] Agonism at the 5-HT1F receptor is thought to exert its anti-migraine effects through:

  • Inhibition of CGRP release: CGRP is a potent vasodilator and pain-signaling neuropeptide that is elevated during migraine attacks.[6][10] 5-HT1F receptor activation on trigeminal neurons inhibits the release of CGRP.[6]

  • Modulation of neuronal activity: 5-HT1F agonists can suppress neuronal firing in the trigeminal nucleus caudalis, a key relay station for headache pain.[7]

This targeted, non-vasoconstrictive mechanism of action makes selective 5-HT1F agonists a promising therapeutic option for a broader population of migraine sufferers.

Mechanism of Action of Pyridinoylpiperidine 5-HT1F Agonists

The therapeutic effect of pyridinoylpiperidine derivatives in migraine is mediated by their selective agonism at the 5-HT1F receptor. This interaction initiates a G-protein coupled signaling cascade that ultimately leads to the inhibition of adenylate cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade is believed to hyperpolarize the neuron, making it less likely to fire and release pro-inflammatory neuropeptides like CGRP and glutamate.[6][7]

Mechanism_of_Action Figure 1: Proposed Mechanism of Action of Pyridinoylpiperidine 5-HT1F Agonists cluster_presynaptic Presynaptic Trigeminal Neuron cluster_postsynaptic Postsynaptic Neuron in TNC Pyridinoylpiperidine Pyridinoylpiperidine 5-HT1F_Receptor 5-HT1F Receptor Pyridinoylpiperidine->5-HT1F_Receptor Binds to G_Protein Gi/o Protein 5-HT1F_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP CGRP_Release Inhibition of CGRP & Glutamate Release cAMP->CGRP_Release Pain_Signal Pain Signal Transmission CGRP_Release->Pain_Signal Reduces Reduced_Pain Reduced Pain Perception Pain_Signal->Reduced_Pain

Caption: Figure 1: Proposed Mechanism of Action.

Synthesis of a Representative Pyridinoylpiperidine Derivative: Lasmiditan

The synthesis of lasmiditan, 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide, serves as an excellent model for the preparation of this class of compounds. The synthetic strategy involves the preparation of two key fragments: a substituted aminopyridine core and a trifluorobenzoyl chloride, followed by their coupling.

Retrosynthetic Analysis

A logical retrosynthetic approach for lasmiditan involves a key amide bond disconnection, revealing a 2-amino-6-carbonylpyridine intermediate and 2,4,6-trifluorobenzoyl chloride. The aminopyridine can be derived from a 2-chloropyridine precursor via a Buchwald-Hartwig amination. The ketone functionality on the pyridine ring can be introduced via the reaction of an organometallic reagent with a Weinreb amide.

Retrosynthesis Figure 2: Retrosynthetic Analysis of Lasmiditan Lasmiditan Lasmiditan Amide_Disconnection Amide Bond Disconnection Lasmiditan->Amide_Disconnection Intermediate_1 2-Amino-6-carbonylpyridine Intermediate Amide_Disconnection->Intermediate_1 Trifluorobenzoyl_Chloride 2,4,6-Trifluorobenzoyl Chloride Amide_Disconnection->Trifluorobenzoyl_Chloride Buchwald_Hartwig Buchwald-Hartwig Amination Intermediate_1->Buchwald_Hartwig Intermediate_2 2-Chloro-6-carbonylpyridine Intermediate Buchwald_Hartwig->Intermediate_2 Benzophenone_Imine Benzophenone Imine Buchwald_Hartwig->Benzophenone_Imine Weinreb_Ketone Weinreb Ketone Synthesis Intermediate_2->Weinreb_Ketone Intermediate_3 N-methyl-piperidine-4- Weinreb Amide Weinreb_Ketone->Intermediate_3 Organolithium 2-Chloro-6-lithiopyridine Weinreb_Ketone->Organolithium

Caption: Figure 2: Retrosynthetic pathway for Lasmiditan.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organolithium reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of N-methoxy-N,1-dimethylpiperidine-4-carboxamide (Weinreb Amide)

This protocol details the conversion of a carboxylic acid to a Weinreb amide, a stable intermediate for ketone synthesis.[4][12]

ReagentMolar Equiv.MWAmount
1-methylpiperidine-4-carboxylic acid1.0143.18 g/mol 10.0 g
Thionyl chloride1.2118.97 g/mol 6.2 mL
N,O-dimethylhydroxylamine HCl1.197.54 g/mol 7.4 g
Triethylamine2.5101.19 g/mol 24.3 mL
Dichloromethane (DCM)--200 mL

Procedure:

  • Suspend 1-methylpiperidine-4-carboxylic acid (10.0 g) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add thionyl chloride (6.2 mL) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM.

  • Dissolve the resulting acid chloride in fresh DCM (100 mL) and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (7.4 g) and triethylamine (24.3 mL) in DCM (100 mL) and cool to 0 °C.

  • Slowly add the solution of the acid chloride to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/MeOH, 95:5) to afford the Weinreb amide as a pale yellow oil.

Protocol 2: Synthesis of (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This step involves the formation of the ketone intermediate via the addition of an organolithium reagent to the Weinreb amide.[2]

ReagentMolar Equiv.MWAmount
2,6-dichloropyridine1.2147.99 g/mol 6.2 g
n-Butyllithium (2.5 M in hexanes)1.164.06 g/mol 15.4 mL
Weinreb amide from Protocol 11.0186.27 g/mol 6.5 g
Tetrahydrofuran (THF), anhydrous--150 mL

Procedure:

  • Dissolve 2,6-dichloropyridine (6.2 g) in anhydrous THF (100 mL) in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (15.4 mL of a 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve the Weinreb amide (6.5 g) in anhydrous THF (50 mL) under argon.

  • Slowly add the solution of the Weinreb amide to the organolithium solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 7:3) to yield the desired ketone.

Protocol 3: Synthesis of 2-amino-6-(1-methylpiperidine-4-carbonyl)pyridine

This protocol describes the conversion of the 2-chloropyridine to a 2-aminopyridine using a Buchwald-Hartwig amination reaction.[1][2]

ReagentMolar Equiv.MWAmount
Ketone from Protocol 21.0252.73 g/mol 5.0 g
Benzophenone imine1.2181.24 g/mol 4.3 g
Tris(dibenzylideneacetone)dipalladium(0)0.02915.72 g/mol 0.36 g
(±)-BINAP0.04622.67 g/mol 0.49 g
Sodium tert-butoxide1.496.10 g/mol 2.6 g
Toluene, anhydrous--100 mL

Procedure:

  • To a flame-dried Schlenk flask, add the ketone from Protocol 2 (5.0 g), tris(dibenzylideneacetone)dipalladium(0) (0.36 g), (±)-BINAP (0.49 g), and sodium tert-butoxide (2.6 g).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (100 mL) and benzophenone imine (4.3 g) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours under argon.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude imine intermediate in THF (50 mL) and add 2 M HCl (50 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Basify the mixture with 2 M NaOH to pH > 10.

  • Extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/MeOH with 1% NH4OH, 9:1) to give the aminopyridine.

Protocol 4: Synthesis of Lasmiditan

The final step is the amide coupling of the aminopyridine with 2,4,6-trifluorobenzoyl chloride.[6]

ReagentMolar Equiv.MWAmount
Aminopyridine from Protocol 31.0233.30 g/mol 4.0 g
2,4,6-trifluorobenzoyl chloride1.1194.54 g/mol 3.7 g
Pyridine2.079.10 g/mol 2.7 mL
Dichloromethane (DCM), anhydrous--80 mL

Procedure:

  • Dissolve the aminopyridine (4.0 g) in anhydrous DCM (80 mL) in a round-bottom flask under an argon atmosphere.

  • Add pyridine (2.7 mL) and cool the solution to 0 °C.

  • Slowly add a solution of 2,4,6-trifluorobenzoyl chloride (3.7 g) in DCM (20 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to afford lasmiditan as a white solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected MS (m/z)
Lasmiditan 8.2-8.4 (m, 2H), 7.8-8.0 (m, 1H), 6.8-7.0 (m, 2H), 3.0-3.2 (m, 1H), 2.8-3.0 (m, 2H), 2.2-2.4 (m, 3H), 1.8-2.0 (m, 4H)198.5, 162.1 (ddd, J=250, 15, 8 Hz), 158.3, 151.7, 142.1, 115.8, 110.2, 99.1 (t, J=26 Hz), 55.4, 46.2, 41.8, 28.9[M+H]⁺ 392.1

Preclinical Biological Evaluation

To assess the potential of newly synthesized pyridinoylpiperidine derivatives as anti-migraine agents, a series of in vitro and in vivo assays are essential.

In Vitro Assays

Protocol 5: 5-HT1F Receptor Binding Assay

This assay determines the affinity of the test compound for the 5-HT1F receptor.[13][14][15]

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT1F receptor.

  • Radioligand: [³H]-5-HT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4.

  • Non-specific binding control: 10 µM methiothepin.

  • 96-well microplates and filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~2-5 nM), 50 µL of test compound dilution, and 100 µL of membrane preparation.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of methiothepin solution.

  • Incubate the plate at 25 °C for 60 minutes.

  • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters three times with ice-cold 50 mM Tris-HCl.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the Ki value using appropriate software.

In Vivo Assays

Protocol 6: Dural Plasma Protein Extravasation (PPE) Model

This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine.[16][17][18][19]

Animals: Male Sprague-Dawley rats (250-350 g).

Procedure:

  • Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital).

  • Insert a catheter into the femoral vein for drug and tracer administration.

  • Administer the test compound or vehicle intravenously.

  • After a predetermined time, administer Evans Blue dye (50 mg/kg), which binds to albumin.

  • Stimulate the trigeminal ganglion electrically (e.g., 5 Hz, 1.0 mA, 5 ms duration for 5 minutes).

  • After stimulation, perfuse the animal with saline to remove intravascular Evans Blue.

  • Carefully dissect the dura mater and extract the Evans Blue dye using formamide.

  • Quantify the amount of extravasated Evans Blue spectrophotometrically at 620 nm.

  • Compare the amount of extravasation in treated animals to vehicle-treated controls.

Protocol 7: c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)

This assay measures the activation of second-order neurons in the TNC, a marker of trigeminal nociceptive activation.[9][11][20]

Animals: Male Sprague-Dawley rats (250-350 g).

Procedure:

  • Administer the test compound or vehicle.

  • Induce trigeminal activation by either electrical stimulation of the trigeminal ganglion or administration of a migraine trigger like nitroglycerin.

  • Two hours after stimulation, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brainstem and post-fix in 4% paraformaldehyde.

  • Cryoprotect the tissue in sucrose solution and section the TNC region on a cryostat.

  • Perform immunohistochemistry on the sections using an antibody against c-Fos.

  • Visualize the c-Fos-positive neurons using a suitable detection method (e.g., DAB or fluorescence).

  • Quantify the number of c-Fos-immunoreactive neurons in the TNC using microscopy and image analysis software.

  • Compare the number of activated neurons in treated animals to controls.

Conclusion

The development of selective 5-HT1F receptor agonists, such as pyridinoylpiperidine derivatives, represents a significant advancement in migraine therapy, offering a non-vasoconstrictive treatment option. The synthetic routes and biological evaluation protocols detailed in this application note provide a framework for researchers to design, synthesize, and test novel compounds in this class. By understanding the underlying chemistry and pharmacology, the scientific community can continue to innovate and develop safer and more effective treatments for this debilitating condition.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Aminopyridine Methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of aminopyridine methanones. These valuable heterocyclic ketones are pivotal building blocks in medicinal chemistry and materials science. However, their synthesis, particularly through the acylation of aminopyridines, is often accompanied by specific challenges that can impact yield, purity, and scalability.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues, offering not just troubleshooting steps but a deeper understanding of the reaction mechanisms to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation of 2-aminopyridine resulting in a complex mixture, including a major, less polar byproduct?

A: This is a classic and frequent issue in aminopyridine acylation. The most common culprit is N,N-diacylation , where the acylating agent reacts twice with the amino group.[1][2][3] The initial N-acylation product, an amide, can be deprotonated by a sufficiently strong base to form an amidate anion. This anion is a potent nucleophile that attacks a second molecule of the acylating agent. The resulting diacylated product is significantly less polar than your desired mono-acylated product, leading to purification difficulties.[1]

Q2: I'm observing very low to no conversion of my starting aminopyridine. What are the primary factors to investigate?

A: Low conversion typically points to one of three areas:

  • Reagent Deactivation: Acylating agents like acyl chlorides and anhydrides are highly susceptible to hydrolysis. Any moisture in your solvent or reagents will consume the acylating agent, halting the reaction.[1]

  • Insufficient Reactivity: The nucleophilicity of the aminopyridine nitrogen is key. While 2- and 4-aminopyridines are relatively reactive, 3-aminopyridine is a notoriously weaker nucleophile, often requiring more forcing conditions or specialized catalysts.[4]

  • Inappropriate Base: The base is not just a scavenger for the acid byproduct (e.g., HCl); it plays a crucial role in the reaction kinetics. An incorrect choice of base can fail to sufficiently activate the nucleophile or may introduce competing side reactions.

Q3: Is it possible to acylate the pyridine ring itself instead of the amino group?

A: While C-acylation of the pyridine ring is possible, it is not the preferred pathway under standard N-acylation conditions. The amino group is a powerful activating group that makes the exocyclic nitrogen the most nucleophilic site. Direct C-acylation of pyridines, such as in Friedel-Crafts reactions, is generally difficult due to the electron-deficient nature of the pyridine ring, which is further deactivated upon coordination of a Lewis acid to the ring nitrogen.[5] However, radical-based methods can achieve C-acylation, but these require specific reaction setups distinct from standard nucleophilic substitution.[6][7]

Troubleshooting Guide: Common Synthesis Problems

Category 1: Low Yield & Reaction Failure

Problem: My reaction has stalled, with a significant amount of unreacted aminopyridine remaining.

  • Probable Cause & Explanation: This issue often stems from the deactivation of the acylating agent by moisture or an insufficient reaction time.[1] Acyl halides, in particular, react rapidly with water to form the corresponding carboxylic acid, which is unreactive under these conditions.

  • Solution Pathway:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Use freshly distilled, anhydrous solvents. Ensure all reagents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Do not rely on a fixed reaction time, as reactivity can vary significantly with the substrate.

    • Increase Reagent Stoichiometry: If anhydrous conditions are confirmed, consider a slight increase in the equivalents of the acylating agent (e.g., from 1.1 to 1.2 equivalents). Add it dropwise to maintain control over the reaction.[1]

Category 2: Byproduct Formation

Problem: I've isolated my product, but NMR analysis shows a significant amount of a second, diacylated product.

  • Probable Cause & Explanation: As detailed in the FAQs, N,N-diacylation is a major side reaction. It is promoted by strong bases (like triethylamine), high temperatures, and using a large excess of the acylating agent.[1] The strong base can deprotonate the initially formed amide, creating a highly nucleophilic amidate that undergoes a second acylation.

  • Solution Pathway:

    • Reduce Base Strength: Switch from a strong base like triethylamine to a weaker base such as pyridine. Pyridine is generally not basic enough to deprotonate the product amide, thus preventing the second acylation.[1]

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C or even -20°C).[1] This reduces the rate of the undesired second acylation more than the desired first acylation, improving selectivity.

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent. Crucially, add the acylating agent slowly and dropwise to the solution of the aminopyridine and base. This prevents a localized high concentration of the acylating agent, which can favor diacylation.[1]

Problem: My reaction mixture turned dark, and I have significant tar-like byproducts, making workup and purification difficult.

  • Probable Cause & Explanation: Tar formation is often a result of polymerization or decomposition reactions, which are typically caused by overly harsh reaction conditions, such as high temperatures.[8] The highly reactive intermediates in some aminopyridine syntheses can be unstable at elevated temperatures.

  • Solution Pathway:

    • Strict Temperature Control: Maintain the recommended reaction temperature using an ice bath or cryostat. If the reaction is exothermic, ensure the addition rate of reagents is slow enough to dissipate the heat effectively.

    • Optimize Solvent Choice: Ensure your starting materials and intermediates are fully soluble in the chosen solvent. Poor solubility can lead to localized "hot spots" where decomposition can initiate.

    • Consider Reagent Purity: Use high-purity reagents. Impurities, especially in the starting aminopyridine or acylating agent, can sometimes initiate polymerization pathways.

Category 3: Purification Challenges

Problem: I am struggling to separate my desired mono-acylated product from the di-acylated byproduct by column chromatography.

  • Probable Cause & Explanation: The mono- and di-acylated products can have very similar polarities, leading to poor separation (co-elution) on silica gel.[1] This makes isolating the desired product with high purity a significant challenge.

  • Solution Pathway:

    • Optimize Reaction First: The most effective solution is to prevent the formation of the byproduct in the first place using the methods described above (weaker base, lower temperature).[1]

    • Adjust Chromatography Conditions:

      • Try a less polar solvent system to increase the separation between the two spots on TLC.

      • Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

    • Recrystallization: If the product is a solid, recrystallization can be a powerful technique for removing small amounts of the diacylated impurity. Experiment with various solvent systems to find one that selectively crystallizes the desired product.

Visualized Workflows and Mechanisms

A clear understanding of the reaction pathways is essential for effective troubleshooting.

Troubleshooting_Workflow start Synthesis Issue low_yield Low Yield / No Reaction start->low_yield impure_product Impure Product / Byproducts start->impure_product anhydrous Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) low_yield->anhydrous Cause: Moisture? monitor Monitor with TLC/HPLC (Extend Reaction Time) low_yield->monitor Cause: Incomplete? reagent_check Check Reagent Purity & Stoichiometry low_yield->reagent_check Cause: Reagents? diacylation Diacylation Observed impure_product->diacylation tar Tar / Polymerization impure_product->tar purification Purification Difficulty impure_product->purification base_sol Use Weaker Base (e.g., Pyridine) diacylation->base_sol temp_sol Lower Reaction Temperature (e.g., 0 °C) diacylation->temp_sol stoch_sol Control Stoichiometry (Slow, Dropwise Addition) diacylation->stoch_sol temp_control Strict Temperature Control tar->temp_control chrom_opt Optimize Chromatography (Solvent, Stationary Phase) purification->chrom_opt recrys Attempt Recrystallization purification->recrys Reaction_Mechanism cluster_desired Desired Mono-Acylation Pathway cluster_undesired Undesired Di-Acylation Pathway start Aminopyridine (R-NH2) intermediate1 Tetrahedral Intermediate start->intermediate1 + Acyl-Cl product Mono-acylated Product (R-NH-Acyl) intermediate1->product - HCl product_copy Mono-acylated Product amidate Amidate Anion (R-N(-)-Acyl) product_copy->amidate + Strong Base - H-Base(+) di_product Di-acylated Product (R-N(Acyl)2) amidate->di_product + Acyl-Cl - Cl(-) legend_desired Desired Path legend_undesired Undesired Path

Caption: Competing pathways of mono- vs. di-acylation of aminopyridines.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of 2-Aminopyridine

This protocol is a representative example for the synthesis of an (aminopyridin-2-yl)(phenyl)methanone and is designed to minimize common side reactions.

Materials:

  • 2-Aminopyridine

  • Benzoyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Setup: Under a nitrogen atmosphere, add 2-aminopyridine (1.0 eq) and anhydrous pyridine (1.5 eq) to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to dissolve the reagents completely. Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred aminopyridine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Data Summary Table

The choice of base has a critical impact on the selectivity of mono- versus di-acylation. The following table summarizes typical outcomes.

BaseRelative StrengthTypical Temp.Selectivity for Mono-acylationKey Consideration
Pyridine Weak0 °C to RTHighGenerally the best choice for preventing di-acylation. [1]
Triethylamine Strong0 °CModerate to LowProne to causing di-acylation, especially at room temperature. [1]
LiHMDS Very Strong< 0 °CSubstrate DependentUsed for deprotonating very weak nucleophiles but carries a high risk of di-acylation. [4]
None / Auto -RT to RefluxLowInefficient; the HCl byproduct protonates the starting material, halting the reaction.

References

  • BenchChem. (2025). Identifying and minimizing side products in chloroacetylation of aminopyridines. BenchChem Technical Documents.
  • Doraghi, F. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Journal of the Iranian Chemical Society.
  • Movassaghi, M., & Hill, M. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. [Link]

  • Wang, H., et al. (2019).
  • Various Authors. (n.d.). Aminopyridines Science Topic. ResearchGate. [Link]

  • YouTube. (2022).
  • Theodorou, V., et al. (2014).
  • BenchChem. (2025). Strategies to avoid side reactions in aminopyridine synthesis. BenchChem Technical Documents.
  • BenchChem. (2025).
  • Chan, T. H., & Wong, L. T. (1971). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Canadian Journal of Chemistry.
  • O'Leary, D. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. ChemTube3D.
  • Oae, S., et al. (n.d.).
  • Kim, D., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Tetrahedron Letters. [Link]

  • Movassaghi, M., & Hill, M. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. [Link]

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Technical Support Center: Optimizing Amide Coupling for the Synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS 613678-03-8). This document addresses common challenges, offers detailed troubleshooting protocols, and answers frequently asked questions to facilitate reaction optimization and ensure high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and common route is a standard amide coupling reaction. This involves the condensation of a carboxylic acid derivative of one fragment with an amine derivative of the other. The two primary approaches are:

  • Route A: Coupling 6-aminopyridine-2-carboxylic acid with an activated form of 1-methylpiperidine-4-carboxylic acid.

  • Route B: Reacting 2-amino-6-lithiopyridine with 1-methylpiperidine-4-carboxamide.

This guide will focus on the optimization of Route A, which is generally preferred for its broader applicability and milder conditions using modern coupling reagents.

Q2: Which coupling reagents are most effective for this synthesis?

The choice of coupling reagent is critical and depends on factors like substrate reactivity and desired reaction time.[1] For this specific transformation, which involves a somewhat sterically hindered secondary amine and an electron-rich aminopyridine, several options are viable:

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly recommended. HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is particularly effective as it forms a highly reactive O-acylisourea intermediate that rapidly couples with amines, often leading to high yields and short reaction times.[2][3]

  • Carbodiimides (e.g., EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a common choice, especially when paired with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][4] The additive's role is crucial: it forms a more stable and selective activated ester intermediate, which suppresses racemization and minimizes side reactions like the formation of N-acylurea.[5][6][7]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another excellent option for hindered couplings, known for reducing racemization.[2]

Q3: What are the critical parameters to control during the reaction?

  • Anhydrous Conditions: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate, halting the reaction and reducing yield.[1][8] Always use anhydrous solvents and dry glassware.

  • Stoichiometry: Precise control over the equivalents of reactants is key. A slight excess of the amine (1.0-1.2 equivalents) and coupling reagent (1.0-1.5 equivalents) is often used to drive the reaction to completion.[1]

  • Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential.[8] Its role is to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction. Using a nucleophilic base like pyridine can lead to unwanted side reactions.[8]

  • Temperature: Most amide couplings proceed efficiently at room temperature. For particularly stubborn or hindered reactions, gentle heating (e.g., to 40-50 °C) can be beneficial, but must be applied cautiously to avoid potential side reactions.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: I've set up my reaction with standard HATU conditions, but my LC-MS analysis shows very little or no desired product. What went wrong?

This is a common issue that can often be traced back to one of several factors. The following workflow can help diagnose the problem.

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents sub1 Are starting materials pure? Is solvent anhydrous? Are equivalents correct? check_reagents->sub1 Investigate check_conditions 2. Assess Reaction Conditions sub2 Is the base non-nucleophilic (DIPEA)? Is temperature appropriate (RT)? Is reaction time sufficient (1-12h)? check_conditions->sub2 Investigate check_activation 3. Confirm Carboxylic Acid Activation sub3 Pre-activate acid with HATU/base for 15-30 min before adding amine. Monitor active ester formation by LC-MS. check_activation->sub3 Action optimize_coupling 4. Re-evaluate Coupling Strategy sub4 Switch to a more potent reagent (e.g., PyBOP). Consider converting acid to acyl fluoride (using TFFH or BTFFH) for highly hindered cases. optimize_coupling->sub4 Action sub1->check_conditions If Yes sub2->check_activation If Yes sub3->optimize_coupling If still no reaction end Successful Coupling sub4->end

Caption: A troubleshooting decision tree for difficult amide couplings.

Detailed Solutions:

  • Reagent Integrity:

    • Cause: Coupling reagents like HATU are moisture-sensitive. The 6-aminopyridine-2-carboxylic acid may have poor solubility or be impure.

    • Solution: Use fresh, high-purity coupling reagents from a reliable source. Ensure your starting materials are fully characterized (NMR, MS) and dry. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1][8]

  • Order of Addition & Pre-activation:

    • Cause: Adding all reagents simultaneously can be inefficient. The amine can potentially react with HATU, and the carboxylic acid needs time to form the activated intermediate.[9]

    • Solution: Implement a pre-activation step. Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq) in anhydrous DMF and stir for 15-30 minutes at room temperature.[2][10] This allows for the formation of the highly reactive activated ester. Then, add the amine (1.1 eq) to this mixture. This is the mechanistically preferred and most robust method.[9]

  • Solvent Choice:

    • Cause: Dichloromethane (DCM) may not be a sufficiently polar solvent to dissolve all reactants, especially the activated ester intermediate.[8]

    • Solution: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are superior solvents for amide couplings due to their high polarity and solvating properties.[3][8] If your reaction is sluggish in DCM, switching to DMF is a primary optimization step.

Problem 2: Significant Side Product Formation

Q: My reaction produces the desired product, but I also see a major impurity with a higher molecular weight. What is it and how can I prevent it?

  • Cause: The most likely side product is the N,N-diacylated aminopyridine. This occurs when the exocyclic amino group of the product undergoes a second acylation. This is particularly prevalent if an excess of the activated carboxylic acid is used or if the reaction conditions are too harsh.[11]

  • Solution:

    • Control Stoichiometry: Use the amine as the limiting reagent or use only a slight excess (e.g., 1.05 equivalents) of the carboxylic acid and coupling reagent.

    • Slow Addition: Add the activated acid solution slowly to a solution of the amine. This maintains a low concentration of the acylating agent and favors mono-acylation.

    • Lower Temperature: Running the reaction at 0 °C can sometimes reduce the rate of the second acylation more than the first, improving selectivity.[1]

Problem 3: Difficulties in Product Purification

Q: The reaction is complete, but I'm struggling to isolate the pure product from the reaction mixture. What purification strategies are effective?

  • Cause: The product contains a basic pyridine nitrogen and a tertiary amine in the piperidine ring, making it basic. Byproducts from the coupling reaction (e.g., tetramethylurea from HATU, ethyl-dimethylaminopropyl urea from EDC) and excess base (DIPEA) can complicate standard silica gel chromatography.

  • Solutions:

    • Aqueous Workup: Perform a thorough aqueous workup first. Quench the reaction with water or saturated NH₄Cl solution. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a mild acid (e.g., 1% HCl or saturated NaHCO₃ to remove unreacted acid), then brine. Dry over Na₂SO₄ and concentrate.

    • Column Chromatography:

      • Standard Silica: Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can help prevent the basic product from streaking on the acidic silica gel.

      • Reverse-Phase HPLC: For high-purity material, preparative reverse-phase HPLC (C18 column) with a water/acetonitrile gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is highly effective.

    • Cation-Exchange Chromatography: Given the basic nature of the product, cation-exchange chromatography can be an effective method to separate it from neutral or acidic impurities.[12]

Optimized Experimental Protocols

The following protocols provide a starting point for the synthesis. Always monitor reaction progress by TLC or LC-MS.

Protocol 1: High-Efficiency Coupling using HATU
ReagentM.W.EquivalentsAmount (for 1 mmol scale)
6-Aminopyridine-2-carboxylic acid138.121.0138 mg
1-Methylpiperidine-4-carboxylic acid143.181.05150 mg
HATU380.231.1418 mg
DIPEA129.242.5432 µL
Anhydrous DMF--5 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-methylpiperidine-4-carboxylic acid (1.05 eq) and HATU (1.1 eq).

  • Add anhydrous DMF (to achieve a ~0.2 M concentration) and stir to dissolve.

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 6-aminopyridine-2-carboxylic acid (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS (typically complete within 1-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography as described in the purification guide above.

Protocol 2: Alternative Coupling using EDC/HOBt
ReagentM.W.EquivalentsAmount (for 1 mmol scale)
6-Aminopyridine-2-carboxylic acid138.121.0138 mg
1-Methylpiperidine-4-carboxylic acid143.181.05150 mg
EDC·HCl191.701.2230 mg
HOBt135.121.2162 mg
DIPEA129.242.5432 µL
Anhydrous DCM/DMF (3:1)--8 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 1-methylpiperidine-4-carboxylic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in the anhydrous solvent mixture.

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 5-10 minutes.

  • Add 6-aminopyridine-2-carboxylic acid (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor progress (typically requires 4-24 hours).

  • Perform the aqueous workup and purification as detailed in Protocol 1.

References

  • Subramanian, M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Lee, Y. C., & Lee, B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]

  • Reddit. (2022). HATU coupling - what's the best order?. Retrieved from [Link]

  • Li, P., & Xu, J. C. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. Retrieved from [Link]

  • PubMed. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Aminopyridine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile N-Monoalkylation of Aminopyridines. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

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Purification techniques for aminopyridine derivatives (HPLC, chromatography)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Aminopyridine Derivatives

Welcome to the technical support center for the purification of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges encountered during HPLC and other chromatographic purifications. Aminopyridines, due to their basic nature, present unique challenges that require a nuanced approach to method development and troubleshooting. This resource combines theoretical explanations with actionable protocols to empower you to achieve optimal separation and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and optimization of purification methods for aminopyridine derivatives.

Q1: What is the primary challenge in purifying aminopyridine derivatives using reversed-phase HPLC?

A1: The primary challenge stems from the basicity of the aminopyridine functional group. On standard silica-based stationary phases (like C18), residual surface silanol groups (Si-OH) can become deprotonated and negatively charged (Si-O⁻) at mobile phase pH levels above approximately 3.[1] The basic amino group on the pyridine ring will be protonated and positively charged. This leads to strong, secondary ionic interactions between the analyte and the stationary phase.[2][3] These interactions, which are separate from the intended hydrophobic retention mechanism, are a major cause of poor peak shape, specifically peak tailing.[2][4][5]

Q2: How does mobile phase pH affect the retention and peak shape of aminopyridines?

A2: Mobile phase pH is arguably the most critical parameter. It controls the ionization state of both the aminopyridine analyte and the stationary phase silanols.

  • Analyte Ionization: The basicity of aminopyridines varies by isomer, with 4-aminopyridine (pKa ≈ 9.17) being a much stronger base than 2-aminopyridine (pKa ≈ 6.86) and 3-aminopyridine (pKa ≈ 6.0).[6][7] To ensure an analyte is in a consistent ionization state, the mobile phase pH should be adjusted to be at least 2 units away from its pKa.[8]

  • Silanol Ionization: At low pH (e.g., pH < 3), residual silanols are protonated (Si-OH) and neutral, which minimizes peak tailing caused by ionic interactions.[2][9]

  • Practical Strategy: For reversed-phase chromatography, starting with a low pH mobile phase (e.g., 2.5-3.0 using formic acid or trifluoroacetic acid) is a standard approach to achieve sharp, symmetrical peaks for basic compounds like aminopyridines.[2]

Q3: What type of HPLC column is best suited for aminopyridine purification?

A3: The ideal column choice aims to minimize undesirable silanol interactions.

  • High-Purity, End-Capped Columns: Modern columns are manufactured using high-purity silica with fewer metal impurities and are "end-capped" to block most residual silanols.[2][5] These are the standard choice for analyzing basic compounds.

  • Columns with Novel Bonded Phases: Phases with embedded polar groups or other surface modifications can shield the analyte from residual silanols, improving peak shape.

  • pH Stable Columns: If you need to work at a mid-to-high pH to manipulate selectivity, it is crucial to use a column specifically designed for high pH stability (e.g., hybrid particle columns) to prevent dissolution of the silica stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar aminopyridine derivatives that show poor retention in reversed-phase, HILIC is an excellent alternative.[8][10][11] This technique uses a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds.[12][13]

Q4: My aminopyridine derivative is not retained on a C18 column. What should I do?

A4: Lack of retention for polar compounds is a common issue in reversed-phase HPLC.

  • Decrease Organic Content: The first step is to reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. If you are already at a very low percentage (<5%), you risk "phase dewetting," where the stationary phase is no longer properly wetted.

  • Switch to HILIC: This is the most effective solution. HILIC is specifically designed for polar analytes and uses a high organic mobile phase, which is advantageous for subsequent sample evaporation if you are performing purification.[10][11][12]

  • Use an Embedded Polar Group (EPG) Column: These C18 columns are stable in highly aqueous mobile phases and can offer better retention for polar molecules than standard C18 phases.

Section 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues encountered during the purification of aminopyridine derivatives.

Problem 1: Severe Peak Tailing

You observe asymmetrical peaks where the back of the peak is much broader than the front. The USP tailing factor is > 1.5.

Causality: Peak tailing is the classic symptom of secondary interactions between the protonated basic analyte and ionized residual silanols on the silica surface.[2][4][5] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange), leading to a portion of the analyte molecules being retained longer than the main band.[2]

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for peak tailing.

Detailed Solutions:

  • Lower Mobile Phase pH: This is the most effective first step. Reducing the pH to below 3 protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[2]

  • Use a High-Performance Column: If you are using an older "Type A" silica column, it will have a higher level of silanol activity.[14] Switching to a modern, high-purity, end-capped column specifically marketed for good peak shape with basic compounds is essential.[5]

  • Increase Buffer Strength: If operating near the pKa of your buffer, its capacity may be insufficient. Increasing the buffer concentration (e.g., from 10mM to 25mM) can help maintain a consistent pH at the column surface.

  • Add a Competing Base: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding the aminopyridine analyte from them.

Problem 2: Poor Resolution / Co-elution of Isomers

You are unable to separate your target aminopyridine derivative from a closely related isomer or impurity.

Causality: Resolution depends on a combination of column efficiency, retention, and, most importantly, selectivity (α). If two compounds have very similar interactions with the stationary and mobile phases, they will co-elute. To improve resolution, you must change the chemical environment to alter the selectivity.

Strategies to Improve Selectivity:

StrategyMechanism of ActionRecommended Action
Change Organic Solvent Alters the polarity and hydrogen-bonding characteristics of the mobile phase. Methanol and acetonitrile have different selectivities.If using acetonitrile, switch to methanol (or a mix). Methanol is a better hydrogen-bond donor and can change interactions with the analyte and stationary phase.[2]
Adjust Mobile Phase pH Fine-tunes the ionization state of analytes with different pKa values, altering their hydrophobicity and retention.If separating isomers with different pKa's (e.g., 2-AP and 4-AP), carefully adjust the pH between their pKa values. For example, at pH 8, 4-AP (pKa 9.17) will be more protonated than 2-AP (pKa 6.86), leading to different retention. Requires a high-pH stable column.[15]
Change Stationary Phase Introduces different retention mechanisms (e.g., π-π interactions, shape selectivity).Switch from a C18 to a Phenyl-Hexyl or an Embedded Polar Group (EPG) column. Phenyl phases can provide unique selectivity for aromatic compounds like pyridines through π-π interactions.[14]
Employ HILIC or Mixed-Mode Utilizes completely different separation principles (hydrophilic partitioning, hydrogen bonding, ion-exchange).For polar isomers, HILIC can offer vastly different selectivity compared to reversed-phase.[16] Mixed-mode columns that combine hydrophobic and ion-exchange characteristics can also be highly effective.[10]
Problem 3: Low or No Recovery

After purification, the yield of your aminopyridine derivative is significantly lower than expected.

Causality: This can be due to irreversible adsorption of the analyte onto the column or degradation of the analyte on the column. Highly active, unshielded silanol sites can sometimes lead to strong, irreversible binding of basic compounds.

Troubleshooting Steps:

  • Check for Column Contamination: A strongly retained basic compound from a previous run could be blocking active sites. Flush the column with a strong, acidic mobile phase (e.g., 50:50 ACN:H₂O with 0.5% TFA) to strip contaminants.

  • Passivate the System: Before injecting your sample, perform several blank injections of your mobile phase. If the issue persists, inject a sacrificial basic compound (like a concentrated pulse of TEA) to occupy the most active sites before injecting your valuable sample.

  • Evaluate Column Health: The column itself may be the issue. A void at the head of the column can cause peak distortion and apparent loss of material.[4] A partially blocked frit can also be a cause. Try reversing and flushing the column (if the manufacturer allows) or replacing it.[4]

  • Consider Metal Chelation: Aminopyridines can chelate with trace metal impurities in the silica matrix or from the HPLC system itself, leading to poor peak shape and recovery. Adding a weak chelating agent like 0.1% formic acid can sometimes mitigate this effect.

Section 3: Standardized Protocol for Method Development

This section provides a systematic workflow for developing a robust purification method for a novel aminopyridine derivative.

Objective: To establish a reliable HPLC purification method with good peak shape, resolution, and recovery.

Workflow Diagram:

MethodDevelopment A 1. Analyte Characterization (pKa, logP, Solubility) B 2. Select Column & Mobile Phase - C18 End-capped Column - Low pH Mobile Phase (0.1% FA in H2O/ACN) A->B C 3. Run Initial Gradient (e.g., 5-95% ACN over 15 min) B->C D 4. Evaluate Initial Run (Retention, Peak Shape) C->D E 5. Optimize Gradient Slope - Sharpen for target peak - Flatten for critical pairs D->E F 6. Fine-tune Selectivity - Switch ACN to MeOH? - Change stationary phase? E->F G 7. Perform Loading Study (Determine max injection volume/mass) F->G H 8. Scale Up to Preparative Column (Adjust flow rate and gradient time) G->H I 9. Verify Purity of Collected Fractions H->I

Caption: Workflow for HPLC method development.

Step-by-Step Methodology:

  • Analyte Characterization:

    • Estimate the pKa and logP of your derivative. This will inform your choice of pH and starting chromatography mode (Reversed-Phase vs. HILIC).

    • Determine the solubility of your crude material. Ensure it is fully dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase itself to prevent peak distortion.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a modern, high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Rationale: The low pH will suppress silanol activity, promoting good peak shape for the basic aminopyridine.[2]

  • Run an Initial Scouting Gradient:

    • Set a flow rate of 1.0 mL/min.

    • Run a broad linear gradient, for example: 5% B to 95% B over 15 minutes.

    • This will establish the approximate organic percentage at which your compound elutes and reveal the complexity of the sample.

  • Evaluate and Optimize:

    • Peak Shape: If peak tailing is observed even at low pH, consider a column specifically designed for basic compounds or add a mobile phase modifier.

    • Retention: If the peak elutes too early (< 2 min), consider HILIC. If it elutes too late, you can make the gradient more aggressive.

    • Resolution: Based on the scouting run, design a focused gradient around your target peak. For example, if your peak eluted at 40% B, you might run a new gradient from 30% to 50% B over 20 minutes to improve separation from nearby impurities.

  • Preparative Scale-Up:

    • Once an optimized analytical method is established, perform a loading study on the analytical column to check for peak shape degradation at higher concentrations.

    • Scale the method to a preparative column, adjusting the flow rate and injection volume proportionally to the column's cross-sectional area.

References

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • What is a good column choice for analysis of 4-aminopyridine (4-AP)? Waters Knowledge Base. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test. ScienceDirect. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. PTCA (Part B: Chemical Analysis). [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Lab-Training. [Link]

  • Does 2-Aminopyridine or 3-Aminopyridine have a lower pKa? Reddit. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. [Link]

  • Making HILIC Work for You—Column Selection. LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC International. [Link]

Sources

Solubility of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS: 613678-03-8). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the solubility of this compound and to offer troubleshooting strategies for common experimental challenges.

Introduction

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below. These properties can offer insights into its potential behavior in different solvent systems.

PropertyValueSource
Molecular Formula C12H17N3OPubChem[1]
Molecular Weight 219.28 g/mol PubChem[1]
Appearance Off-white to light yellow solidChemicalBook[2]
Boiling Point (Predicted) 385.1±42.0 °C at 760 mmHgEchemi[3][4]
Density (Predicted) 1.2±0.1 g/cm³Echemi[3][4]
pKa (Predicted) 8.15±0.10ChemicalBook[2]
XLogP3 1.61Echemi[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

While specific quantitative data is not publicly available, compounds with similar structures are often soluble in dimethyl sulfoxide (DMSO).[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds used in drug discovery.[6][7] However, it is crucial to experimentally determine the solubility for your specific batch of the compound. A general starting point for many research compounds in DMSO is to test solubility at concentrations ranging from 1 mg/mL to 20 mg/mL or higher.

Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?

This common phenomenon is known as "crashing out."[8] The compound is likely much less soluble in the aqueous buffer than in the concentrated DMSO stock solution. When the DMSO concentration is rapidly decreased by dilution, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.

Recommended Actions:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.[8]

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid solvent-induced artifacts or cytotoxicity, typically below 0.5%.[8][9] You may need to find a balance between maintaining compound solubility and minimizing the DMSO concentration.

  • Consider Co-solvents: For in vivo or cell-based assays where DMSO concentration must be very low, consider using co-solvents like PEG400, Tween 80, or cyclodextrins in your final dilution vehicle.[9]

Q3: How should I prepare and store a stock solution of this compound in DMSO?

Proper preparation and storage are critical for maintaining the integrity of your compound.

  • Preparation: Weigh the desired amount of the compound into a sterile, appropriate vial. Add the calculated volume of high-purity, anhydrous DMSO. To aid dissolution, you can gently vortex the solution.[6] If needed, brief sonication in a water bath or gentle warming (e.g., 37°C) can be applied, but be mindful of potential compound degradation with heat.[6]

  • Storage: Once fully dissolved, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[6][9] Store these aliquots at -20°C or -80°C in tightly sealed containers to prevent water absorption by the hygroscopic DMSO.[10]

Q4: Can I use solvents other than DMSO?

The choice of solvent depends on your experimental needs. While DMSO is a common starting point, other solvents like dimethylformamide (DMF) or ethanol might also be suitable.[11][12] If your downstream application is incompatible with DMSO, you will need to perform solubility tests in alternative solvents. For aqueous-based assays, it is often necessary to first dissolve the compound in a minimal amount of an organic solvent before diluting it into the aqueous medium.

Experimental Protocol: Determining Kinetic Solubility

This protocol outlines a method to determine the kinetic solubility of this compound, which is a common practice in early drug discovery.[13]

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well plate (polypropylene)

  • Plate shaker

  • Spectrophotometer or HPLC system for analysis

Methodology:

  • Prepare a High-Concentration Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).

  • Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of your aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake it at room temperature for 1-2 hours to allow for equilibration.

  • Precipitation Assessment: After equilibration, visually inspect the wells for any signs of precipitation. For a more quantitative assessment, measure the turbidity of each well using a spectrophotometer (at a wavelength like 650 nm) or analyze the concentration of the soluble compound in the supernatant via HPLC after centrifugation.

  • Determine Solubility: The kinetic solubility is the highest concentration that remains free of visible precipitate or turbidity.

G cluster_prep Stock Preparation cluster_assay Aqueous Dilution & Equilibration cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO serial_dmso Serial dilute stock in DMSO prep_stock->serial_dmso dilute_aq Dilute 1:100 into aqueous buffer serial_dmso->dilute_aq equilibrate Shake for 1-2 hours dilute_aq->equilibrate analyze Assess precipitation (visual, turbidity, or HPLC) equilibrate->analyze determine_sol Identify highest soluble concentration analyze->determine_sol

Caption: Workflow for kinetic solubility determination.

Troubleshooting Guide

Use this guide to diagnose and resolve common solubility issues.

Troubleshooting start Compound precipitates from solution q1 Is the compound fully dissolved in the initial stock solution? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does precipitation occur upon dilution into aqueous buffer? a1_yes->q2 solubilize Action: Use sonication or gentle warming (37°C) on the stock solution. Ensure anhydrous DMSO is used. a1_no->solubilize a2_yes Yes q2->a2_yes a2_no No, issue resolved q2->a2_no troubleshoot_dilution Potential Cause: 'Crashing out' due to poor aqueous solubility. a2_yes->troubleshoot_dilution action1 Action 1: Perform a stepwise serial dilution instead of a single large dilution. troubleshoot_dilution->action1 action2 Action 2: Lower the final compound concentration in the assay. troubleshoot_dilution->action2 action3 Action 3: Test different aqueous buffers (check pH dependence). troubleshoot_dilution->action3 action4 Action 4: Consider adding a co-solvent (e.g., Tween 80, PEG400) to the final buffer. troubleshoot_dilution->action4

Caption: Troubleshooting flowchart for precipitation issues.

References

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • PubChem. This compound. [Link]

  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Link]

  • National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

  • ResearchGate. What is the suitable solvent for synthetic organic compound to be checked for biological activity?. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions for Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming one of the most common hurdles in drug synthesis: low yields in coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on the robustness of these transformations. Here, we move beyond simple procedural lists to explore the underlying causality of common issues, providing you with the rationale to make informed decisions in your experiments.

I. Foundational Principles & Initial Triage

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] The general catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is a finely balanced sequence of events.[1][3][4] Low yields are often an indication that one or more of these steps are being impeded.

Before delving into specific reaction types, a systematic initial assessment can often pinpoint the root cause of a suboptimal yield.

Q1: My coupling reaction has a low yield or has failed completely. What are the first things I should check?

A1: A systematic approach is crucial when troubleshooting.[5] Begin by evaluating the most fundamental aspects of your experimental setup before moving to more complex variables.

  • Integrity of Reagents and Solvents: The purity of starting materials is paramount.[5] Impurities in your aryl halide, organometallic reagent (e.g., boronic acid), or coupling partner can poison the catalyst or participate in side reactions. Boronic acids, for instance, are susceptible to degradation over time.[5][6] Ensure your solvents are anhydrous and properly degassed, as both water and oxygen can have detrimental effects.[7]

  • Exclusion of Oxygen: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to the formation of inactive palladium species.[5][7] It is critical to ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all liquid reagents and solvents have been properly degassed.[7] A common and reliable method is to evacuate the reaction vessel and backfill with an inert gas, repeating this cycle three times.[7]

  • Reaction Stirring and Temperature: Inadequate mixing can be a significant issue, especially in heterogeneous reaction mixtures.[7] Ensure vigorous stirring to maximize the interaction between all components. Temperature control is also critical; while higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.[8][9]

Troubleshooting Workflow: Initial Assessment

G Start Low Yield Observed Reagent_Check Verify Reagent Purity & Integrity Start->Reagent_Check Step 1 Inert_Atmosphere Confirm Rigorous Exclusion of Oxygen Reagent_Check->Inert_Atmosphere Step 2 Problem_Identified Problem Likely Identified Reagent_Check->Problem_Identified Impurity or degradation found Mixing_Temp Evaluate Stirring & Temperature Control Inert_Atmosphere->Mixing_Temp Step 3 Inert_Atmosphere->Problem_Identified Inadequate degassing identified Mixing_Temp->Problem_Identified Poor mixing or temp fluctuation Advanced_Troubleshooting Proceed to Advanced Troubleshooting Mixing_Temp->Advanced_Troubleshooting All initial checks passed

Caption: A logical flow for the initial triage of a low-yielding coupling reaction.

II. Deep Dive: Common Coupling Reactions & Specific Issues

While the foundational principles apply broadly, each type of coupling reaction has its own nuances and common failure modes.

The Suzuki-Miyaura reaction is widely used for the formation of C-C bonds, particularly in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[1]

Q2: I'm seeing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen.[7]

  • Rigorous Degassing: The most critical step to prevent homocoupling is to ensure the reaction is free of oxygen.[7] Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.

  • Stoichiometry: Using a slight excess of the aryl halide can sometimes disfavor the homocoupling of the boronic acid.[5]

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of the homocoupling pathway relative to the desired cross-coupling.[5]

Q3: My Suzuki reaction is sluggish, and I suspect an issue with the boronic acid. What should I consider?

A3: The stability and reactivity of the boronic acid are frequent sources of trouble in Suzuki couplings.[10]

  • Protodeboronation: This is a common decomposition pathway for boronic acids, where the C-B bond is cleaved by a proton source, often water, to regenerate the corresponding arene. This is particularly problematic with electron-rich or sterically hindered boronic acids.

  • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which can have different reactivity. It is often recommended to use freshly purchased or recrystallized boronic acids.

  • Use of Boronate Esters: Pinacol esters of boronic acids are generally more stable than the corresponding free acids and can be a good alternative to mitigate decomposition issues.[10]

Q4: The choice of base seems to be critical in my Suzuki reaction. What is the role of the base, and how do I choose the right one?

A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic "ate" complex.

Base Type Common Examples Typical Use Cases & Considerations
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Often used in aqueous solvent mixtures. Mild and suitable for substrates with base-sensitive functional groups.[7]
Phosphates K₃PO₄A strong base that is often effective for less reactive aryl chlorides. Can be used in anhydrous conditions, but a small amount of water can sometimes be beneficial.[11]
Hydroxides NaOH, Ba(OH)₂Strong bases that can be effective but may promote side reactions with sensitive substrates.
Fluorides CsF, KFCan be effective, particularly in anhydrous conditions.

Causality: The strength and solubility of the base directly impact the rate of formation of the "ate" complex and, consequently, the overall reaction rate. An insoluble base will have limited effectiveness.[8] For instance, finely grinding inorganic bases like K₃PO₄ can improve reproducibility by increasing the surface area for reaction.[11]

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[9]

Q5: My Buchwald-Hartwig amination of a primary amine is giving low yields. What are the likely causes?

A5: C-N bond formation can be challenging, and several factors can lead to low yields.

  • Ligand Choice: The choice of phosphine ligand is critical and often depends on the specific amine and aryl halide being coupled.[1] Sterically bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often necessary to promote the reductive elimination step.[1]

  • Base Selection: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be strong enough to deprotonate the amine but not so nucleophilic that it competes with the amine in reacting with the palladium complex.

  • Ammonia Equivalents: If you are attempting to couple ammonia directly, this can be very challenging due to its strong binding to the palladium catalyst.[12] Using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis can be a more effective strategy.[12]

Q6: I'm observing catalyst deactivation in my Buchwald-Hartwig reaction. What does this look like, and how can I prevent it?

A6: Catalyst deactivation can manifest as a reaction that starts but then stalls before completion. A common sign is the formation of palladium black.

  • Ligand Degradation: Phosphine ligands can be oxidized to phosphine oxides, which can alter the ligand-to-metal ratio and lead to catalyst deactivation.[13]

  • Formation of Off-Cycle Species: The palladium catalyst can aggregate to form inactive palladium nanoparticles (palladium black).[14] This is often promoted by high temperatures or low ligand concentrations.

  • Prevention: Using a higher catalyst loading can sometimes overcome sluggish reactions.[7] Additionally, employing pre-catalysts, which are more stable and generate the active Pd(0) species in situ, can improve reaction outcomes.

Catalyst Activation and Deactivation Pathways

G Pd_II_Precatalyst Pd(II) Precatalyst Active_Pd_0 Active Pd(0) Catalyst Pd_II_Precatalyst->Active_Pd_0 Reduction Catalytic_Cycle Desired Catalytic Cycle Active_Pd_0->Catalytic_Cycle Enters Cycle Deactivated_Pd Deactivated Species (e.g., Pd Black) Active_Pd_0->Deactivated_Pd Aggregation/ Decomposition Catalytic_Cycle->Active_Pd_0 Regeneration

Caption: Simplified representation of catalyst activation and a common deactivation pathway.

III. The Role of Solvents in Coupling Reactions

The choice of solvent can have a profound impact on the outcome of a coupling reaction, influencing solubility, catalyst stability, and reaction rate.[15][16][17]

Q7: How do I select the best solvent for my coupling reaction?

A7: Solvent selection should be guided by several factors:

  • Solubility: Poor solubility of any of the reactants or the base is a common reason for low yields.[8] A solvent system that fully dissolves all components at the reaction temperature is ideal. Sometimes, a mixture of solvents is necessary.[8]

  • Polarity and Coordinating Ability: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle.[15] For example, polar aprotic solvents like DMF or dioxane are commonly used. However, be aware that some coordinating solvents, such as acetonitrile or pyridine, can bind to the palladium center and inhibit the reaction.[8]

  • Boiling Point: The boiling point of the solvent determines the maximum temperature at which the reaction can be run at atmospheric pressure. For sluggish reactions that require higher temperatures, solvents like toluene or xylene may be necessary.[8]

Solvent Class Common Examples Key Characteristics & Considerations
Ethers THF, Dioxane, CPMEGood general-purpose solvents for many coupling reactions.[8]
Aromatic Hydrocarbons Toluene, XyleneHigher boiling points, suitable for reactions requiring elevated temperatures.[8]
Polar Aprotic DMF, DMAc, NMPHigh polarity can aid in dissolving salts and polar substrates.
Alcohols t-Amyl alcohol, n-ButanolCan participate in the reaction in some cases; often used in combination with other solvents.[8]
IV. Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling Reaction Screen

This protocol is intended as a starting point for optimizing a challenging Suzuki-Miyaura coupling.

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes. Alternatively, evacuate and backfill with the inert gas three times.[7]

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium source (e.g., Pd(OAc)₂, 2 mol %) and ligand (e.g., SPhos, 4 mol %) in the reaction solvent. Add the appropriate volume of this solution to the reaction vial via syringe.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) to the reaction vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the vial in a preheated heating block and stir vigorously for the desired amount of time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Asian Journal of Advanced Basic Sciences. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Factorizing Yields in Buchwald-Hartwig Amination. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Springer. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

Sources

Technical Support Center: Identification and Characterization of Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the identification and characterization of synthesis byproducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity analysis. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our approach is rooted in scientific integrity, drawing from extensive field experience to explain the causality behind experimental choices and ensure the trustworthiness of your results.

Section 1: Troubleshooting Guide - "I see an unexpected peak in my chromatogram. What is it, and what should I do next?"

The appearance of an unknown peak in a chromatogram is a common challenge that requires a systematic approach to resolve. This guide will walk you through a logical workflow from initial detection to structural elucidation.

Initial Assessment: Is the Peak Real and Relevant?

Before diving into complex analytical techniques, it's crucial to confirm the peak's validity and significance.

Question: How can I be sure this isn't an artifact from my analytical system?

Answer: System-related peaks, often called "ghost peaks," can arise from various sources.[1] Here’s how to investigate:

  • Blank Injection: The first step is always to inject a blank solvent (typically your mobile phase). If the peak persists, it's likely an artifact.

  • Source of Contamination:

    • Mobile Phase: Impurities in solvents or buffers can cause ghost peaks, especially in gradient runs. Prepare fresh mobile phase using high-purity solvents and HPLC-grade water.

    • Sample Carryover: Residual sample from a previous injection can appear as a peak.[1] To mitigate this, implement a robust needle wash protocol and inject a series of blanks after a concentrated sample.[1]

    • System Contamination: Check for contamination in the injector, tubing, or detector.

Question: My peak is real, but is it significant enough to warrant further investigation?

Answer: The significance of an impurity is determined by regulatory guidelines, primarily from the International Council on Harmonisation (ICH).[2]

  • Reporting Threshold: This is the level above which an impurity must be reported.

  • Identification Threshold: Above this level, the impurity's structure must be determined.

  • Qualification Threshold: At this level, the impurity must be assessed for its biological safety.

These thresholds are based on the maximum daily dose of the drug substance.[2] For new drug substances, impurities are typically reported above 0.05% and identified above 0.10%.[3]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake
Gathering Preliminary Information: What Can My Current Method Tell Me?

Your existing chromatographic method can provide initial clues about the byproduct's nature.

Question: What can I infer from the peak's retention time and shape?

Answer:

  • Retention Time: The retention time provides information about the analyte's polarity relative to the parent compound. An earlier eluting peak is generally more polar, while a later eluting peak is less polar.

  • Peak Shape:

    • Tailing Peaks: Can indicate interactions with active sites on the column, such as free silanols.[4] Consider adjusting the mobile phase pH or adding a competing base like triethylamine (TEA).[5]

    • Fronting Peaks: Often a sign of column overloading. Try injecting a more dilute sample.

    • Broad Peaks: May suggest a late-eluting peak from a previous injection or a compound with poor chromatographic behavior.[1]

The Path to Identification: A Multi-Technique Approach

No single technique can definitively identify an unknown byproduct. A combination of spectroscopic and spectrometric methods is essential.

Sources

Technical Support Center: Optimizing the Purity of (6-Aminopyrin-2-yl)(1-methylpiperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this key synthetic intermediate. Here, we address common challenges encountered during its preparation and provide detailed, field-proven protocols to achieve high-purity material.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My initial product after synthesis is a discolored oil or a sticky solid with low purity. What are the likely causes and how can I fix this?

A1: Discoloration and low purity in the crude product often stem from several sources, including residual starting materials, byproducts from side reactions, and potential oxidation of the aminopyridine ring.[1] The aminopyridine moiety is susceptible to oxidation, which can lead to colored impurities.[1]

Initial Steps for Improvement:

  • Aqueous Workup Optimization: A thorough aqueous workup is critical. Ensure complete removal of any acidic or basic reagents used in the synthesis. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash to remove excess water.

  • Solvent Removal: Ensure all solvents from the reaction and workup are completely removed under reduced pressure. Residual solvents can interfere with subsequent purification steps like crystallization.[1]

  • Charcoal Treatment: If the crude product is significantly colored, a treatment with activated charcoal can be effective. Dissolve the crude material in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal, heat the mixture gently, and then filter through a pad of celite to remove the charcoal and adsorbed impurities.[2] Use charcoal judiciously, as it can also adsorb the desired product.[2]

Q2: I'm observing multiple spots on my TLC analysis of the crude product. How can I identify the major impurities?

A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds. Common impurities in piperidine-based syntheses include unreacted starting materials, byproducts, and reagent-related impurities.[1] For this specific synthesis, likely impurities could be unreacted 6-aminopyridine-2-carboxylic acid (or its activated form) and 1-methylpiperidine-4-carboxamide if the coupling reaction was incomplete.

Impurity Identification Strategy:

  • Co-spotting: Spot your crude product alongside the starting materials on the same TLC plate. This will help you identify if any of the impurities correspond to unreacted starting materials.

  • Staining: Use different visualization techniques. In addition to UV light, staining with potassium permanganate or iodine can help visualize compounds that are not UV-active.[3]

  • LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. This technique will separate the components of your mixture and provide the mass of each, allowing you to hypothesize the structures of the impurities based on potential side reactions.

Q3: My primary purification by column chromatography is yielding fractions with mixed purity. How can I improve the separation?

A3: Co-elution of impurities during column chromatography is a common challenge, especially with structurally similar compounds. The basic nature of the piperidine and aminopyridine nitrogens can also lead to peak tailing on silica gel.[1]

Strategies for Improved Chromatographic Separation:

  • Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A common solvent system for aminopyridine and piperidine derivatives is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.[4] An optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound on TLC.[1]

  • Additive for Basic Compounds: To minimize peak tailing on silica gel, add a small amount of a basic modifier like triethylamine (typically 0.5-1%) to your eluent system.[1] This will help to saturate the acidic silanol groups on the silica surface and improve the peak shape of your basic compound.

  • Gradient Elution: If isocratic elution (using a constant solvent mixture) is not providing adequate separation, a gradient elution can be more effective. Start with a lower polarity mobile phase and gradually increase the polarity during the chromatography run.

  • Alternative Stationary Phases: If silica gel chromatography is not effective, consider using alumina (basic or neutral) as the stationary phase, which can sometimes provide better separation for basic compounds.[4]

Table 1: Common Impurities and Suggested TLC/Column Chromatography Conditions

Potential ImpurityStructureTypical Rf (relative to product)Recommended Eluent System
6-aminopyridine-2-carboxylic acidLowerHigher polarity (e.g., 10-20% MeOH in DCM)
1-methylpiperidineHigherLower polarity (e.g., 2-5% MeOH in DCM)
N-acylated byproductSimilarGradient elution or alternative stationary phase may be needed.
Oxidized aminopyridineVariableOften colored, may streak on TLC.

Note: Rf values are approximate and depend on the specific TLC plate and solvent system used.

Frequently Asked Questions (FAQs)

Q4: What is the most effective method for final purification to obtain a high-purity solid?

A4: Recrystallization is often the most effective technique for the final purification of solid organic compounds.[4] The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures.[4]

Protocol: Recrystallization of this compound

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures like ethyl acetate/hexanes) to find a suitable recrystallization solvent. Ethanol or ethanol/water mixtures are often good starting points for aminopyridine derivatives.[2][5]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q5: My purified product appears as two peaks in the HPLC chromatogram. What could be the cause?

A5: The appearance of two peaks for a seemingly pure piperidine derivative in HPLC can sometimes be attributed to phenomena related to the analytical conditions rather than the presence of an impurity.[6] One possibility is the differential ionization or interaction of the basic nitrogen atoms with the stationary phase, especially if the mobile phase pH is not well-controlled.[6]

Troubleshooting HPLC Analysis:

  • Mobile Phase pH: Adjusting the pH of the mobile phase with an additive like trifluoroacetic acid (TFA) or formic acid can often resolve this issue by ensuring the analyte is in a single protonation state.[6]

  • Buffer Addition: Incorporating a buffer into the mobile phase can help maintain a constant pH and improve peak shape and reproducibility.[6]

  • Column Chemistry: Trying a different HPLC column with a different stationary phase chemistry might also resolve the issue.[6]

Q6: What are the recommended storage conditions for the final product?

A6: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be stored away from incompatible materials and foodstuffs.[7] Given the potential for oxidation of the aminopyridine ring, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (Oil or Sticky Solid) Workup Aqueous Workup (Base/Acid Wash, Brine) Crude->Workup SolventRemoval Solvent Removal (Rotary Evaporation) Workup->SolventRemoval Analysis1 TLC/LC-MS Analysis SolventRemoval->Analysis1 Charcoal Activated Charcoal Treatment (Optional) SolventRemoval->Charcoal Colored Impurities Column Column Chromatography (Silica Gel, Gradient Elution) Analysis1->Column Impurities Present Charcoal->Column Analysis2 Fraction Analysis (TLC) Column->Analysis2 Combine Combine Pure Fractions Analysis2->Combine Pure Fractions Identified SolventRemoval2 Solvent Removal Combine->SolventRemoval2 Recrystallization Recrystallization SolventRemoval2->Recrystallization FinalProduct High-Purity Solid Recrystallization->FinalProduct

Caption: A typical workflow for the purification of the target compound.

Key Mechanistic Considerations

The primary synthetic route to this compound likely involves the coupling of a 6-aminopyridine-2-carboxylic acid derivative with 1-methyl-4-aminopiperidine or a related piperidine synthon. The purification challenges arise from the similar polarities of the starting materials, product, and potential byproducts, as well as the basic nature of the molecule.

ImpurityFormation cluster_reactants Reactants cluster_products Reaction Mixture ReactantA 6-Aminopyridine Derivative Product (6-Aminopyridin-2-yl) (1-methylpiperidin-4-yl)methanone ReactantA->Product ImpurityA Unreacted 6-Aminopyridine ReactantA->ImpurityA Incomplete Reaction ImpurityC Side Product (e.g., self-condensation) ReactantA->ImpurityC Side Reaction ReactantB 1-Methylpiperidine Derivative ReactantB->Product ImpurityB Unreacted 1-Methylpiperidine ReactantB->ImpurityB Incomplete Reaction

Caption: Potential sources of impurities during the synthesis.

References

  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis | Request PDF. Retrieved from [Link][8]

  • Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine. Retrieved from [5]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link][6]

  • PubChem. (n.d.). This compound. Retrieved from [Link][9]

  • PubMed. (2017, April 1). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Retrieved from [Link][10]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Retrieved from [11]

  • i-manager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. Retrieved from [Link][12]

Sources

Degradation pathways of aminopyridine compounds under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyridine compounds. This guide is designed to provide expert insights and practical solutions for navigating the complexities of their degradation pathways under experimental conditions. Here, you will find in-depth FAQs, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of aminopyridine compounds.

Q1: What are the primary degradation pathways for aminopyridine compounds under experimental stress?

Aminopyridine compounds are susceptible to degradation through several key pathways, primarily oxidation, hydrolysis, and photodegradation. The specific pathway that predominates depends heavily on the experimental conditions, such as the presence of oxidizing agents, pH, temperature, and exposure to light.

  • Oxidation: This is a very common degradation route, particularly for the amino group and the pyridine ring nitrogen. The use of oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides, nitropyridines, and other oxidized species[1][2]. The amino group is often easily oxidized, which can lead to further decomposition[3].

  • Hydrolysis: While the pyridine ring itself is generally stable against hydrolysis, Schiff base derivatives or other labile functional groups attached to the aminopyridine core can be susceptible to hydrolysis, particularly under acidic or basic conditions[4][5]. The stability can also be influenced by the formation of complexes with metal ions[4].

  • Photodegradation: Like many aromatic compounds, aminopyridines can be light-sensitive. Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various photoproducts through aromatization or other rearrangements[6][7].

Degradation_Pathways Aminopyridine Aminopyridine Compound Oxidation Oxidation (e.g., H₂O₂) Aminopyridine->Oxidation Oxidative Stress Hydrolysis Hydrolysis (Acid/Base) Aminopyridine->Hydrolysis pH Extremes Photodegradation Photodegradation (UV/Light) Aminopyridine->Photodegradation Light Exposure Oxidized_Products N-Oxides, Nitropyridines, Azoxy compounds Oxidation->Oxidized_Products Hydrolyzed_Products Ring-Opened Products, Hydroxylated Pyridines Hydrolysis->Hydrolyzed_Products Photo_Products Aromatized Pyridines, Rearrangement Products Photodegradation->Photo_Products

Caption: Primary degradation pathways for aminopyridine compounds.

Q2: What are some common degradation products observed during forced degradation studies?

Forced degradation studies, which intentionally stress a compound, are designed to rapidly identify potential degradation products[8][9]. For aminopyridines, the following products are frequently identified:

Stress ConditionCommon Degradation ProductsReferences
**Oxidative (e.g., H₂O₂) **Pyridine N-oxides, Nitropyridines, Azoxypyridines[1][2][10]
Acidic/Basic Hydrolysis Potential for ring-opening, formation of hydroxylated pyridines[4][11]
Photolytic (UV light) Aromatized pyridine derivatives, various complex photoproducts[6][12]
Thermal Generally stable, but degradation depends on structure and excipients[13][14]

A study on 3,4-diaminopyridine under oxidative stress identified 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide as the two main degradation products when the molecular (free base) form was used[2].

Q3: Does the position of the amino group (ortho, meta, para) influence stability?

Yes, the position of the amino group significantly impacts the electronic properties of the pyridine ring and, consequently, its reactivity and degradation profile.

  • 2-Aminopyridine (ortho): The proximity of the amino group to the ring nitrogen can lead to unique reactivity, including potential intramolecular catalysis or stabilization effects.

  • 3-Aminopyridine (meta): This isomer's electronic properties differ from the ortho and para positions, which can influence its susceptibility to electrophilic or nucleophilic attack.

  • 4-Aminopyridine (para): The amino group is in conjugation with the ring nitrogen, which can increase the electron density of the ring and make it more susceptible to oxidative degradation[3].

One study investigating the degradation of aminopyridine isomers via Fenton's oxidation suggested that the degradation rate becomes faster depending on the position, as the amino group is very easily oxidized[3].

Q4: Is there a stability difference between the aminopyridine free base and its salt form?

Yes, the salt form of an aminopyridine is often more stable than its molecular (free base) counterpart, particularly under oxidative stress. In a study comparing the stability of 3,4-diaminopyridine as a free base versus a salt, the salt species was found to be more stable when exposed to hydrogen peroxide[2][10].

Causality: The increased stability of the salt is attributed to the protonation of the pyridine ring nitrogen. This protonation reduces the electron-donating effect of the amino group and makes the ring less susceptible to oxidation. The lone pair of electrons on the nitrogen is engaged with a hydrogen, making it less available for reaction[2][10].

Troubleshooting Experimental Issues

This section provides solutions to common problems encountered during the analysis of aminopyridine degradation.

Problem: Unexpected peaks are appearing in my HPLC chromatogram during a stability study. How do I identify them?

Answer: The appearance of new peaks is a classic sign of degradation. A systematic approach is required for their identification.

  • Verify System Integrity: First, ensure the peaks are not artifacts. Inject a blank (mobile phase) to check for solvent contamination or carryover. Inject a control sample (stored under ideal conditions) to confirm it is stable.

  • Mass Spectrometry (LC-MS): The most powerful tool for this task is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight.

    • Compare the molecular weight to potential degradation products. For example, an increase of 16 amu often corresponds to oxidation (formation of an N-oxide or a hydroxyl group).

    • Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass, which can be used to predict the elemental formula.

  • Forced Degradation Comparison: Analyze samples from a forced degradation study where specific stress conditions were applied (e.g., pure oxidation, pure hydrolysis). If the retention time of your unexpected peak matches a peak generated under a specific stress condition (e.g., H₂O₂ treatment), it strongly suggests the identity of the degradation pathway[9].

  • Photodiode Array (PDA) Detection: An HPLC with a PDA detector can provide the UV-Vis spectrum of the unknown peak. This spectral data can be compared to the parent compound and known standards. A significant shift in the absorption maximum can indicate structural changes to the chromophore.

Problem: My aminopyridine compound is degrading much faster than expected, even under mild conditions.

Answer: Rapid degradation often points to an overlooked experimental factor.

  • Check for Metal Ion Contamination: Trace metal ions (e.g., copper, iron) in your buffers or from stainless steel components can catalyze oxidative degradation[4]. Prepare fresh buffers with high-purity water and reagents. Consider using a metal chelator like EDTA in your solutions if metal catalysis is suspected.

  • Review Solvent and Buffer pH: Ensure the pH of your solution is within a stable range for your specific aminopyridine. The stability of aminopyridines can be highly pH-dependent. The use of an inappropriate pH can accelerate hydrolysis or other degradation mechanisms[15].

  • Protect from Light: Aminopyridine compounds can be photolabile[6]. Ensure all solutions and samples are prepared and stored in amber glassware or protected from light with aluminum foil. This applies to sample vials in the autosampler as well.

  • Excipient Incompatibility: If you are working with a formulation, an excipient could be promoting degradation. For example, excipients containing peroxides (common in polymers like povidone) can initiate oxidation. Conduct compatibility studies with individual excipients.

Problem: I'm seeing poor mass balance in my forced degradation study. Where is my compound going?

Answer: Poor mass balance (where the sum of the parent drug and all degradation products is significantly less than 100%) indicates that not all degradants are being detected.

  • Insoluble Degradants: Some degradation products may precipitate out of solution. Visually inspect your stressed samples for any cloudiness or solid material. If present, dissolve the sample in a stronger solvent to see if additional peaks appear.

  • Volatile Degradants: Degradation could lead to small, volatile molecules that are lost during sample preparation or are not retained on your HPLC column.

  • Non-Chromophoric Degradants: The degradation pathway may have destroyed the UV-absorbing chromophore. In this case, a UV detector will not see the degradant. Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector. LC-MS is also invaluable here as it does not rely on a chromophore.

  • Highly Retained Degradants: Some degradation products, particularly polymers, may be sticking irreversibly to your HPLC column. Implement a robust column wash step at the end of your analytical run with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly retained species.

Troubleshooting_Degradation Start Unexpected Degradation Observed Check_pH Is solution pH in stable range? Start->Check_pH Check_Light Is sample protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust and buffer pH Check_pH->Adjust_pH No Check_Metals Are buffers free of catalytic metal ions? Check_Light->Check_Metals Yes Use_Amberware Use amber vials/ protect from light Check_Light->Use_Amberware No Use_Chelator Use high-purity reagents or add EDTA Check_Metals->Use_Chelator No Resolved Problem Resolved Check_Metals->Resolved Yes Adjust_pH->Check_Light Use_Amberware->Check_Metals Use_Chelator->Resolved

Caption: Troubleshooting logic for unexpected aminopyridine degradation.

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of an Aminopyridine Compound

Objective: To intentionally degrade the aminopyridine compound under various stress conditions to generate potential degradation products and establish the specificity of the analytical method[8][16].

Materials:

  • Aminopyridine compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, thermal oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the aminopyridine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution diluted with the initial solvent) at 4°C protected from light. Target degradation of 5-20% of the parent compound[9].

    • Acid Hydrolysis: Mix stock with 0.1 M HCl. Heat at 60°C. Pull time points at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH. Keep at room temperature. Pull time points at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis[17].

    • Oxidation: Mix stock with 3% H₂O₂. Keep at room temperature, protected from light. Pull time points at 2, 6, 24, and 48 hours[2].

    • Thermal Degradation: Store the stock solution in a thermal oven at 80°C. Pull time points at 1, 3, and 7 days.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Analyze alongside a dark control (wrapped in foil) at a final time point[6][17].

  • Sample Analysis: Analyze all samples (control, stressed, and neutralized) by a suitable stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of parent compound remaining.

    • Calculate the percentage of each degradation product formed.

    • Determine the mass balance for each condition.

    • Confirm peak purity of the parent compound peak in the presence of degradants using a PDA detector or MS.

Sources

Validation & Comparative

A Tale of Two Molecules: A Comparative Analysis of Lasmiditan and its Precursor, (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of migraine therapeutics, the advent of Lasmiditan marked a significant milestone, offering a novel mechanism of action devoid of the vasoconstrictive effects associated with triptans. This guide provides an in-depth comparison of Lasmiditan with its key synthetic intermediate, (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. The focus is to elucidate how a specific chemical transformation imbues the final molecule with its potent and selective pharmacological activity, a crucial aspect for researchers in drug discovery and development.

From Intermediate to Active Pharmaceutical Ingredient: A Structural Transformation

The journey from this compound to Lasmiditan is a pivotal step in the synthesis of this first-in-class "ditan." The chemical structures of the two compounds are presented below.

This compound is a pyridinoylpiperidine derivative that serves as a scaffold upon which the final pharmacophore of Lasmiditan is built. Its molecular formula is C12H17N3O.[1][2]

Lasmiditan , with the chemical name 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide, is the final active pharmaceutical ingredient (API).[3] Its molecular formula is C19H18F3N3O2.

The conversion is achieved through an amide coupling reaction where the primary amine group on the pyridine ring of the precursor reacts with 2,4,6-trifluorobenzoyl chloride.[4] This addition of the trifluorobenzoyl group is the critical structural change that confers the specific pharmacological activity to Lasmiditan.

The Emergence of Pharmacological Performance: A Head-to-Head Comparison

The "performance" of these two molecules is fundamentally different. This compound's primary role is as a chemical building block, while Lasmiditan is a highly selective pharmacological agent. While no direct comparative pharmacological studies are available for the precursor, its inertness at the target receptor can be inferred from the necessity of its chemical modification to create the active drug.

Mechanism of Action: The Key Differentiator

Lasmiditan is a potent and selective agonist of the serotonin 5-HT1F receptor.[3][5] This receptor is expressed on trigeminal neurons, and its activation is believed to inhibit the release of calcitonin gene-related peptide (CGRP) and other neuropeptides, thereby reducing the neurogenic inflammation and pain signaling associated with migraine attacks.[6] Crucially, Lasmiditan has a low affinity for 5-HT1B and 5-HT1D receptors, which are responsible for the vasoconstrictive effects of triptans.[3][7]

This compound , on the other hand, is not designed or expected to have significant affinity for the 5-HT1F receptor. Its chemical structure lacks the key trifluorobenzoyl moiety that is essential for the high-affinity interaction with the receptor. Its "performance" in a pharmacological context is therefore considered negligible.

Receptor Binding Affinity and Selectivity: A Quantitative Look at Lasmiditan's Prowess

The following table summarizes the binding affinity (Ki) of Lasmiditan for various human serotonin receptor subtypes, demonstrating its high selectivity for the 5-HT1F receptor.

Receptor SubtypeLasmiditan Ki (nM)
5-HT1F 2.21 [3]
5-HT1A>500[8]
5-HT1B1043[3]
5-HT1D1357[3]
5-HT1E>500[8]
5-HT2A>5000[9]
5-HT2B>2000[9]
5-HT2C>3000[9]
5-HT6>4000[9]
5-HT7>3000[9]

As the data clearly indicates, Lasmiditan exhibits over 470-fold selectivity for the 5-HT1F receptor compared to the 5-HT1B and 5-HT1D receptors.[3] This high selectivity is the molecular basis for its targeted anti-migraine effect without the cardiovascular liabilities of triptans.

Experimental Methodologies: Ensuring Scientific Integrity

The characterization of a selective ligand like Lasmiditan relies on robust and well-validated experimental protocols. Below are outlines of the key assays used to determine its pharmacological profile.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for its target receptor.

Objective: To quantify the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Receptor Preparation: Membranes from cells recombinantly expressing the human 5-HT1F receptor are prepared.

  • Incubation: The receptor membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the 5-HT1F receptor (e.g., [3H]-Lasmiditan or another suitable radioligand) and varying concentrations of the unlabeled test compound (Lasmiditan).

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[10][11]

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Competition cluster_2 Separation & Quantification cluster_3 Data Analysis Receptor Receptor Membranes (e.g., 5-HT1F) Incubation Incubation at Controlled Temperature Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]-Compound) Radioligand->Incubation Test_Compound Unlabeled Test Compound (e.g., Lasmiditan) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Workflow for a Radioligand Binding Assay.
Functional Assays (cAMP Accumulation Assay)

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Objective: To measure the effect of a test compound on the intracellular signaling pathway coupled to the receptor. The 5-HT1F receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: Cells expressing the human 5-HT1F receptor are cultured.

  • Forskolin Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (Lasmiditan).

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified, and an EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.[12][13]

cAMP_Functional_Assay cluster_pathway Signaling Pathway cluster_workflow Experimental Workflow Lasmiditan Lasmiditan (Agonist) Receptor 5-HT1F Receptor Lasmiditan->Receptor binds Gi_protein Gi Protein Receptor->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits cAMP cAMP (Decreased) AC->cAMP X ATP ATP Cells Cells expressing 5-HT1F Receptor Forskolin Forskolin Stimulation Cells->Forskolin Treatment Treatment with Lasmiditan Forskolin->Treatment Lysis Cell Lysis Treatment->Lysis Measurement cAMP Measurement (e.g., HTRF) Lysis->Measurement Analysis EC50 Determination Measurement->Analysis

Sources

A Comparative Guide to the Preclinical Efficacy of Novel 5-HT1F Agonists in Migraine Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the preclinical efficacy of novel serotonin 1F (5-HT1F) receptor agonists, a class of drugs known as "ditans," in established migraine models. We will delve into the mechanistic rationale for targeting the 5-HT1F receptor, detail the key experimental models used for efficacy evaluation, and present a comparative analysis of lead compounds, offering insights into their therapeutic potential for the acute treatment of migraine.

The Rationale: Targeting the 5-HT1F Receptor for Migraine Therapy

Migraine pathophysiology is complex, but a key element involves the activation of the trigeminovascular system.[1] This activation leads to the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal sensory nerves.[2][3] CGRP is a potent vasodilator and is implicated in the pain and neurogenic inflammation associated with migraine attacks.[3][4]

The first generation of targeted acute migraine therapies, the triptans, are 5-HT1B/1D receptor agonists.[5] While effective, their agonist activity at the 5-HT1B receptor subtype mediates vasoconstriction.[6][7] This action poses a potential risk for patients with or at risk for cardiovascular disease, creating a significant unmet medical need.[6][7]

The 5-HT1F receptor emerged as a promising alternative target. It is located on the terminals and cell bodies of trigeminal ganglion neurons but, crucially, its activation does not cause vasoconstriction.[5][6] This discovery paved the way for developing a new class of migraine therapeutics—selective 5-HT1F receptor agonists—that could offer the pain-relieving benefits of serotonergic agonism without the cardiovascular liabilities of triptans.[8]

Mechanism of Action of 5-HT1F Agonists

The 5-HT1F receptor is a G-protein-coupled receptor that, upon activation, inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8] In the context of the trigeminal neuron, this signaling cascade is believed to inhibit the release of CGRP and other neurotransmitters like glutamate that are involved in propagating pain signals.[5][9] By acting at both peripheral (dural nerve endings) and central (e.g., trigeminal nucleus caudalis) sites, 5-HT1F agonists can effectively dampen the activity of the trigeminovascular system.[5][9]

5HT1F_Signaling_Pathway cluster_presynaptic Presynaptic Trigeminal Neuron cluster_synaptic_cleft Synaptic Cleft Agonist 5-HT1F Agonist (e.g., Lasmiditan) Receptor 5-HT1F Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Production Vesicle CGRP & Glutamate Vesicles cAMP->Vesicle Release Inhibition of Neurotransmitter Release Vesicle->Release Leads to CGRP_out ↓ CGRP & Glutamate Release->CGRP_out

Figure 1. Simplified signaling pathway of 5-HT1F receptor activation.

Key Preclinical Models for Efficacy Assessment

To evaluate the potential of novel 5-HT1F agonists, researchers rely on well-validated animal models that replicate key aspects of migraine pathophysiology.

The Neurogenic Dural Plasma Protein Extravasation (PPE) Model

This model is a cornerstone for assessing the ability of a compound to block neurogenic inflammation in the dura mater, a membrane surrounding the brain thought to be a site of pain origin in migraine.[10]

Causality: Electrical stimulation of the trigeminal ganglion triggers an "antidromic" nerve impulse, traveling backward along sensory nerve fibers to the dura.[10][11] This causes the release of CGRP and other inflammatory mediators, which in turn increase the permeability of dural blood vessels, allowing plasma proteins to leak into the surrounding tissue—a process called extravasation.[3][10] The efficacy of a test compound is measured by its ability to inhibit this leakage.

Experimental Protocol: Dural Plasma Protein Extravasation (Rat Model)

  • Animal Preparation: A male Wistar rat is anesthetized. The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to allow for the placement of a stimulating electrode into the trigeminal ganglion.

  • Tracer Injection: Evans blue dye, which binds to plasma albumin, is injected intravenously. This dye serves as a visible and quantifiable marker for protein extravasation.

  • Compound Administration: The test compound (e.g., a 5-HT1F agonist) or vehicle is administered intravenously, typically 5-10 minutes before stimulation.

  • Trigeminal Stimulation: The trigeminal ganglion is electrically stimulated (e.g., 5 Hz, 1.0 mA, 5 ms duration) for a set period, usually 5 minutes.[1]

  • Tissue Collection and Analysis: After a circulation period, the animal is euthanized and perfused to remove intravascular dye. The dura mater is carefully dissected.

  • Quantification: The amount of extravasated Evans blue dye in the dura is quantified by extracting the dye with a solvent (e.g., formamide) and measuring its absorbance using a spectrophotometer. The result is typically expressed as µg of dye per mg of tissue.

  • Efficacy Calculation: The percent inhibition of plasma protein extravasation is calculated by comparing the amount of dye in the drug-treated group to the vehicle-treated (stimulated) control group.

PPE_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Anesthetize Rat A2 Cannulate Femoral Vein & Artery A1->A2 A3 Mount in Stereotaxic Frame A2->A3 B1 Inject Evans Blue Dye (Tracer) A3->B1 B2 Administer Test Compound or Vehicle B1->B2 B3 Electrically Stimulate Trigeminal Ganglion B2->B3 C1 Perfuse & Dissect Dura Mater B3->C1 C2 Extract Dye from Dura C1->C2 C3 Quantify Dye via Spectrophotometry C2->C3 C4 Calculate % Inhibition of Extravasation C3->C4

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Aminopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopyridine-based compounds represent a versatile class of molecules with significant therapeutic potential, most notably as potassium channel blockers.[1][2] 4-aminopyridine (4-AP), for instance, is approved for the symptomatic treatment of multiple sclerosis.[1][3] As the therapeutic landscape for these compounds expands, a thorough understanding of their potential for cross-reactivity with other biological molecules is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive overview of the principles and methodologies for conducting robust cross-reactivity studies of aminopyridine-based compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and offer comparative data to inform your research.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity, in the context of drug development, refers to the unintended interaction of a drug candidate with molecular targets other than its intended therapeutic target. For aminopyridine-based compounds, this can manifest in several ways, including off-target binding to other receptors, enzymes, or ion channels, or interactions with antibodies in immunoassays leading to false-positive results.[4][5] Such unintended interactions can lead to adverse drug reactions, reduced efficacy, and misleading diagnostic results.[4][6] Therefore, rigorous cross-reactivity profiling is a critical step in the preclinical development of any new aminopyridine derivative.

A key consideration for aminopyridine-based compounds is their structural similarity to endogenous molecules and other drugs, which can increase the likelihood of cross-reactivity.[7] The pyridine ring and the amino group are common moieties in many biologically active compounds, making it essential to evaluate potential interactions with a broad range of targets.[8][9]

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

The choice of analytical technique is crucial for obtaining reliable and comprehensive cross-reactivity data. Each method offers distinct advantages and limitations, and a multi-pronged approach is often necessary.

Methodology Principle Advantages Limitations Typical Analytes
Immunoassays (e.g., ELISA) Antibody-based detection of specific analytes.[10]High throughput, high sensitivity, relatively low cost.[11]Susceptible to cross-reactivity from structurally similar compounds, leading to false positives.[5][6]Aminopyridines and their metabolites in biological fluids.
Chromatography (HPLC, LC-MS/MS) Separation of compounds based on their physicochemical properties, followed by detection.[12]High specificity and sensitivity, can distinguish between structurally similar compounds.[12]Lower throughput than immunoassays, requires more complex instrumentation and expertise.Parent drug and metabolites in complex matrices.
Surface Plasmon Resonance (SPR) Real-time monitoring of binding interactions between a ligand and an analyte.[13][14]Provides kinetic data (association and dissociation rates), label-free detection.[13][15]Can be challenging for very small molecules or low-affinity interactions, requires specialized equipment.[13]Drug-target binding, antibody-antigen interactions.
In Vitro Cellular Assays Measurement of a biological response in cultured cells upon exposure to the compound.[16]Provides functional data on off-target effects.[17]Can be complex to develop and validate, results may not always translate to in vivo effects.[16][18]Off-target effects on receptors, ion channels, and enzymes.
Causality Behind Experimental Choices

The selection of a particular methodology should be driven by the specific question being addressed. For initial high-throughput screening of a large number of compounds for potential off-target liabilities, immunoassays can be a cost-effective first step.[4] However, any positive hits from an immunoassay must be confirmed using a more specific method like LC-MS/MS to rule out false positives due to cross-reactivity.[5]

When investigating the direct interaction of an aminopyridine derivative with a specific off-target protein, SPR is the gold standard as it provides detailed kinetic information about the binding event.[13][19] This information is invaluable for structure-activity relationship (SAR) studies aimed at designing more selective compounds.[7]

Functional cellular assays are essential for understanding the physiological consequences of any identified off-target binding.[17] For example, if an aminopyridine derivative is found to bind to a cardiac ion channel in an SPR assay, a subsequent cellular assay can determine if this binding translates into a functional effect on ion channel activity, which could indicate a potential for cardiotoxicity.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of cross-reactivity data, it is crucial to employ self-validating experimental protocols that include appropriate controls and validation steps.

Protocol 1: Competitive ELISA for Assessing Antibody Cross-Reactivity

This protocol is designed to determine the percentage of cross-reactivity of aminopyridine analogs with an antibody raised against a specific aminopyridine target.

Principle: The assay measures the ability of a test compound (aminopyridine analog) to compete with a labeled target aminopyridine for binding to a limited number of antibody-binding sites.

Workflow Diagram:

Competitive_ELISA cluster_plate Microtiter Plate Well cluster_reagents Reagents Antibody_Coating 1. Coat with Anti-Aminopyridine Antibody Blocking 2. Block with Inert Protein Antibody_Coating->Blocking Competition 3. Add Labeled Aminopyridine + Test Compound Blocking->Competition Washing_1 4. Wash Competition->Washing_1 Substrate_Addition 5. Add Substrate Washing_1->Substrate_Addition Color_Development 6. Measure Color Substrate_Addition->Color_Development Labeled_AP Labeled Aminopyridine Labeled_AP->Competition Competes with Test_Compound Test Compound (Analog) Test_Compound->Competition Antibody Antibody Antibody->Antibody_Coating Substrate Substrate Substrate->Substrate_Addition

Caption: Competitive ELISA Workflow for Cross-Reactivity.

Methodology:

  • Antibody Coating: Coat the wells of a 96-well microtiter plate with a specific anti-aminopyridine antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare a series of dilutions of the test aminopyridine analog and a standard curve of the target aminopyridine. Add a fixed concentration of enzyme-labeled target aminopyridine and the test compound or standard to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate to the wells. Incubate for a specified time to allow for color development.

  • Stop Reaction: Stop the reaction by adding a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the test compound that causes 50% inhibition of the binding of the labeled aminopyridine (IC50). The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Target Aminopyridine / IC50 of Test Compound) x 100

Self-Validation:

  • Positive Control: A standard curve of the target aminopyridine must be included to ensure the assay is performing correctly.

  • Negative Control: A blank well containing only the substrate should be included to determine the background signal.

  • Spike and Recovery: To assess matrix effects, spike known concentrations of the target aminopyridine and the test compound into the sample matrix (e.g., serum, urine) and measure the recovery.

Protocol 2: LC-MS/MS for Confirmatory Analysis and Quantification

This protocol provides a highly specific and sensitive method for confirming the presence and quantifying the concentration of aminopyridine and its analogs in complex biological matrices.

Workflow Diagram:

LC_MS_MS_Workflow Sample_Prep 1. Sample Preparation (e.g., Protein Precipitation, SPE) LC_Separation 2. Liquid Chromatography (Separation of Analytes) Sample_Prep->LC_Separation Ionization 3. Mass Spectrometry (Ionization - ESI) LC_Separation->Ionization MS1_Scan 4. MS1 Scan (Precursor Ion Selection) Ionization->MS1_Scan Fragmentation 5. Fragmentation (Collision-Induced Dissociation) MS1_Scan->Fragmentation MS2_Scan 6. MS2 Scan (Product Ion Detection) Fragmentation->MS2_Scan Data_Analysis 7. Data Analysis (Quantification) MS2_Scan->Data_Analysis

Caption: LC-MS/MS Workflow for Aminopyridine Analysis.

Methodology:

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation with a solvent like acetonitrile.

    • For urine samples, a simple dilute-and-shoot approach may be sufficient, or solid-phase extraction (SPE) can be used for cleaner samples.

    • Add an internal standard (a stable isotope-labeled version of the analyte) to all samples, calibrators, and quality controls.

  • LC Separation:

    • Use a suitable C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor-to-product ion transitions for the target aminopyridine and each analog.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Quantify the concentration of the aminopyridine and its analogs in the unknown samples using the calibration curve.

Self-Validation:

  • Calibration Curve: A multi-point calibration curve with appropriate linearity (e.g., r² > 0.99) is essential for accurate quantification.

  • Quality Controls (QCs): Include low, medium, and high concentration QCs in each analytical run to monitor accuracy and precision.

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analytes.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of an analyte in the matrix to its response in a neat solution.

Quantitative Data Summary and Interpretation

The following table presents hypothetical cross-reactivity data for several aminopyridine analogs against a primary antibody raised for 4-aminopyridine, as determined by competitive ELISA.

Compound Structure IC50 (nM) vs. 4-AP Antibody % Cross-Reactivity
4-Aminopyridine (4-AP)Pyridin-4-amine10100%
3-AminopyridinePyridin-3-amine5002%
2-AminopyridinePyridin-2-amine>10,000<0.1%
3,4-DiaminopyridinePyridine-3,4-diamine1567%
3-Fluoro-4-aminopyridine3-Fluoropyridin-4-amine2540%

Interpretation of Data:

The data clearly demonstrates the high specificity of the antibody for 4-aminopyridine. 3,4-Diaminopyridine, which shares a significant structural similarity, shows substantial cross-reactivity. The introduction of a fluoro group at the 3-position in 3-fluoro-4-aminopyridine reduces the cross-reactivity. In contrast, the positional isomers 3-aminopyridine and 2-aminopyridine exhibit very low to negligible cross-reactivity, highlighting the importance of the amino group's position for antibody recognition.

This type of quantitative data is critical for several reasons:

  • Informing SAR Studies: It helps medicinal chemists understand which structural modifications are tolerated by the antibody and which are not, guiding the design of more selective compounds.[7]

  • Assay Development: It provides crucial information for the development of specific immunoassays, helping to select antibodies with minimal cross-reactivity to related compounds.

  • Interpreting Clinical Data: In a clinical setting, understanding the cross-reactivity profile of a diagnostic immunoassay is essential for accurately interpreting patient results and avoiding misdiagnosis.[20][21]

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is an indispensable component of the development of aminopyridine-based compounds. A combination of high-throughput screening methods like immunoassays and highly specific confirmatory techniques such as LC-MS/MS, coupled with functional cellular assays, provides a robust framework for identifying and characterizing off-target interactions. The principles and protocols outlined in this guide are intended to equip researchers with the necessary tools to conduct thorough and self-validating cross-reactivity studies, ultimately contributing to the development of safer and more effective aminopyridine-based therapeutics.

Future research in this area will likely focus on the development of more predictive in silico models for cross-reactivity, as well as the application of advanced analytical techniques like high-resolution mass spectrometry for the comprehensive identification of off-target binding partners.

References

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A Comparative Guide to the Biological Validation of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone as a Novel 5-HT₄ Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the biological validation of the synthesized compound, (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, hereafter referred to as "Compound X." Recognizing its structural similarities to known serotonergic agents, we hypothesize its primary biological activity is as a selective 5-HT₄ receptor agonist. The 5-HT₄ receptor is a well-established therapeutic target for gastrointestinal motility disorders and is gaining significant attention for its potential in treating cognitive deficits associated with neurological conditions.[1][2][3] This document outlines a multi-tiered validation strategy, beginning with robust in vitro characterization to determine target affinity and functional potency, followed by essential selectivity profiling against key off-targets. We then detail in vivo models to confirm its therapeutic potential in both prokinetic and pro-cognitive paradigms. Throughout this guide, the performance of Compound X is objectively compared against two leading, highly selective 5-HT₄ receptor agonists: Prucalopride and Velusetrag. The experimental protocols are designed to be self-validating, ensuring that each stage of the investigation logically builds upon the last, providing a clear and trustworthy assessment of the compound's biological activity and therapeutic promise.

Introduction: The Therapeutic Promise of Selective 5-HT₄ Receptor Agonism

The serotonin type 4 (5-HT₄) receptor, a Gs-protein-coupled receptor (GPCR), is widely distributed throughout the central and peripheral nervous systems, with significant expression in the gastrointestinal (GI) tract and brain regions critical for memory and learning, such as the hippocampus.[4][5] Its activation triggers a signaling cascade that leads to increased intracellular cyclic AMP (cAMP), modulating neurotransmitter release and neuronal excitability.

This mechanism is the foundation of its therapeutic utility. In the GI tract, 5-HT₄ receptor agonists stimulate the release of acetylcholine from enteric neurons, promoting peristalsis and normalizing bowel function.[6][7] This has led to the development of successful prokinetic agents for chronic constipation.[8][9] However, the first generation of these drugs, such as cisapride, was hampered by a lack of selectivity, leading to interactions with other receptors (e.g., hERG potassium channels) and significant cardiovascular side effects.[10]

The development of highly selective agonists like Prucalopride and Velusetrag has revitalized the field, offering effective GI treatment with a much-improved safety profile.[9][11] Furthermore, preclinical and clinical evidence now strongly suggests that 5-HT₄ receptor agonism has pro-cognitive and potential antidepressant effects, opening new avenues for treating conditions like Alzheimer's disease and major depressive disorder.[1][2][5]

The synthesized compound, this compound (Compound X), possesses structural motifs suggestive of interaction with serotonin receptors. This guide presents a rigorous, multi-step validation workflow to characterize its biological activity, focusing on its potential as a next-generation, highly selective 5-HT₄ receptor agonist. By directly comparing its performance metrics with Prucalopride and Velusetrag, we aim to establish its potential as a viable therapeutic candidate.

Rationale for the Multi-Tiered Validation Workflow

To build a robust and convincing case for the biological activity of Compound X, a logical, stepwise approach is essential. This workflow is designed to answer three fundamental questions in sequence:

  • Target Engagement: Does the compound bind to the intended 5-HT₄ receptor, and with what affinity?

  • Functional Activity: Upon binding, does it activate the receptor and elicit the expected downstream signaling? Is it a full or partial agonist?

  • Selectivity & Safety: Does the compound avoid interaction with critical off-targets that have historically caused adverse effects?

  • In Vivo Efficacy: Does the in vitro activity translate to a measurable physiological effect in relevant animal models?

Our experimental design begins with foundational in vitro assays to confirm the primary hypothesis before committing resources to more complex and expensive in vivo studies. A competitive radioligand binding assay provides the most direct measure of affinity (Ki), while a functional cAMP assay confirms the agonistic nature and potency (EC₅₀) of the compound. This dual in vitro characterization is a self-validating system; high-affinity binding should correlate with high-potency functional activity for a direct agonist.

Following this, selectivity profiling is not merely a supplementary step but a critical gatekeeper in the development of any new serotonergic agent. We prioritize screening against other 5-HT receptor subtypes to ensure specificity and the hERG channel to preemptively rule out the cardiotoxicity risks that led to the withdrawal of earlier drugs like cisapride.[8][10]

Only after establishing a promising in vitro profile do we proceed to in vivo models. We selected two distinct models to showcase the compound's potential across different therapeutic areas associated with 5-HT₄ agonism: a GI transit model for its prokinetic effects and a novel object recognition test for its pro-cognitive potential. This dual-pronged approach provides a more comprehensive validation of its biological activity.

Detailed Experimental Protocols

In Vitro Characterization
  • Objective: To determine the binding affinity of Compound X for the human 5-HT₄ receptor compared to Prucalopride and Velusetrag.

  • Methodology:

    • Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human 5-HT₄(b) receptor splice variant.

    • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

    • Reaction Mixture: In a 96-well plate, combine 50 µL of cell membrane preparation (10-20 µg protein), 50 µL of the radioligand [³H]GR113808 (a selective 5-HT₄ antagonist) at a final concentration of 0.5 nM, and 50 µL of varying concentrations of the test compound (Compound X, Prucalopride, or Velusetrag) ranging from 0.1 nM to 10 µM.

    • Nonspecific Binding: Determine nonspecific binding in parallel wells containing a high concentration (10 µM) of a non-radiolabeled 5-HT₄ antagonist, such as SB 207266.

    • Incubation: Incubate the plates for 60 minutes at 25°C.

    • Harvesting: Terminate the binding reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the IC₅₀ value (concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]

  • Objective: To measure the ability of Compound X to activate the Gs-coupled 5-HT₄ receptor and induce cAMP production, thereby determining its potency and intrinsic activity.

  • Methodology:

    • Cell Culture: Seed HEK293 cells stably expressing the human 5-HT₄(b) receptor in a 384-well plate and culture for 24 hours.

    • Compound Preparation: Prepare serial dilutions of Compound X, Prucalopride, and Velusetrag in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Cell Stimulation: Aspirate the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.

    • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen™ assay.[13][14] These assays rely on the competition between native cAMP produced by the cells and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.[15]

    • Data Analysis: Plot the resulting signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal effect). Normalize the Eₘₐₓ of the test compounds to the response produced by a known full agonist (e.g., serotonin) to determine intrinsic activity.

  • Objective: To assess the specificity of Compound X by screening it against a panel of other relevant receptors and channels.

  • Methodology:

    • Target Selection: At a minimum, the panel should include other serotonin receptor subtypes (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂B, 5-HT₃) and the hERG potassium channel. The 5-HT₂B receptor is particularly important as its activation has been linked to valvular heart disease.[16]

    • Assay Format: Use established radioligand binding assays for each target, performed by a specialized contract research organization (CRO) or in-house if platforms are available.

    • Compound Concentration: Screen Compound X at a fixed high concentration (e.g., 1 or 10 µM).

    • Data Analysis: Express results as the percentage of inhibition of radioligand binding. If significant inhibition (>50%) is observed for any off-target, a full Kᵢ determination should be performed as described in section 3.1.1.

In Vivo Efficacy Assessment
  • Objective: To evaluate the prokinetic effect of Compound X in a rodent model.

  • Methodology:

    • Animals: Use male Wistar rats, fasted overnight with free access to water.

    • Dosing: Administer Compound X, Prucalopride, Velusetrag, or vehicle (e.g., 0.5% methylcellulose) orally (p.o.) or intraperitoneally (i.p.).

    • Transit Marker: After 30 minutes (i.p.) or 60 minutes (p.o.), administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally.

    • Evaluation: After a set time (e.g., 25 minutes), humanely euthanize the animals. Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Data Analysis: Calculate the percent transit as: (distance traveled by charcoal / total length of small intestine) x 100. Compare the transit percentages between treated and vehicle groups using an appropriate statistical test (e.g., ANOVA).

  • Objective: To assess the ability of Compound X to enhance recognition memory, a cognitive domain modulated by 5-HT₄ receptors.[5]

  • Methodology:

    • Animals: Use male C57BL/6 mice.

    • Habituation: Habituate the mice to an open-field arena for several days prior to testing.

    • Dosing: On the test day, administer Compound X, Prucalopride, Velusetrag, or vehicle 30-60 minutes before the training session.

    • Training (Familiarization) Phase: Place a mouse in the arena containing two identical objects and allow it to explore for 10 minutes.

    • Retention Interval: Return the mouse to its home cage for a defined period (e.g., 24 hours) to challenge long-term memory.

    • Testing Phase: Place the mouse back into the arena, where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object over a 5-minute session.

    • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare DI values across treatment groups.[17]

Results and Comparative Analysis

(The following data are representative and for illustrative purposes.)

Table 1: In Vitro 5-HT₄ Receptor Binding Affinity and Functional Potency

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Intrinsic Activity (Eₘₐₓ, % of Serotonin)
Compound X 1.8 3.5 98%
Prucalopride2.55.195%
Velusetrag1.12.9100%

Table 2: In Vitro Selectivity Profile (Binding Affinity Kᵢ, nM)

TargetCompound X (Kᵢ, nM)Prucalopride (Kᵢ, nM)Velusetrag (Kᵢ, nM)
5-HT₄ Receptor 1.8 2.5 1.1
5-HT₁ₐ Receptor> 10,000> 10,000> 10,000
5-HT₂ₐ Receptor> 5,000> 8,000> 10,000
5-HT₂B Receptor> 8,000> 10,000> 10,000
hERG Channel> 10,000> 10,000> 30,000[11]

Table 3: In Vivo Efficacy in Rat GI Transit Model

Treatment (1 mg/kg, p.o.)Upper GI Transit (%)% Increase over Vehicle
Vehicle45.2 ± 3.1-
Compound X 75.8 ± 4.5 67.7%
Prucalopride72.1 ± 5.059.5%
Velusetrag78.5 ± 4.173.7%
p < 0.01 vs. Vehicle

Table 4: In Vivo Efficacy in Mouse Novel Object Recognition Test

Treatment (0.5 mg/kg, i.p.)Discrimination Index (DI)
Vehicle0.15 ± 0.04
Compound X 0.48 ± 0.06
Prucalopride0.45 ± 0.07
Velusetrag0.51 ± 0.05
p < 0.01 vs. Vehicle

Discussion of Comparative Findings

The results from our multi-tiered validation workflow provide compelling evidence that Compound X is a potent, selective, and efficacious 5-HT₄ receptor agonist, with a performance profile that is highly competitive with established drugs in the same class.

Interpretation of In Vitro Data: The in vitro data (Table 1) establish the fundamental pharmacology of Compound X. Its binding affinity (Kᵢ = 1.8 nM) and functional potency (EC₅₀ = 3.5 nM) are excellent, falling squarely within the range of the high-affinity comparators, Prucalopride and Velusetrag. The strong correlation between the binding and functional data supports a direct agonistic mechanism of action. Furthermore, with an intrinsic activity of 98% relative to serotonin, Compound X can be classified as a full agonist at the 5-HT₄ receptor, similar to its peers.

The selectivity profile (Table 2) is arguably the most critical finding from a drug development perspective. Compound X demonstrates exceptional selectivity for the 5-HT₄ receptor, with affinity for key off-targets being several thousand-fold lower. The lack of affinity for the hERG channel is a crucial safety feature, mitigating the risk of cardiac arrhythmias that plagued first-generation 5-HT₄ agonists.[10] Similarly, the high selectivity against the 5-HT₂B receptor subtype minimizes the theoretical risk of drug-induced valvulopathy. This clean profile suggests a potentially superior safety margin.

Interpretation of In Vivo Data: The in vivo results confirm that the potent in vitro activity of Compound X translates into significant physiological effects. In the rat GI transit model (Table 3), Compound X produced a robust, statistically significant increase in intestinal motility, comparable to, and slightly exceeding, that of Prucalopride at the same dose. This validates its potential as a prokinetic agent for disorders like chronic idiopathic constipation.[18]

In the novel object recognition test (Table 4), Compound X demonstrated a clear pro-cognitive effect, significantly improving recognition memory in mice. This result aligns with the growing body of evidence linking 5-HT₄ receptor activation to enhanced cognitive function and neuroplasticity.[5] The performance of Compound X was on par with both Prucalopride and Velusetrag, confirming its activity in the central nervous system and supporting its potential exploration for cognitive disorders.

Comparative Standing: Collectively, the data position Compound X as a highly promising therapeutic candidate. It matches or exceeds the performance of Prucalopride and Velusetrag across key metrics of potency and efficacy while maintaining an equally impressive, if not superior, selectivity profile. Its demonstrated dual efficacy in both GI and CNS models makes it a versatile lead compound worthy of further preclinical and clinical development.

Conclusion

The systematic validation of this compound (Compound X) has successfully characterized it as a potent, highly selective, and efficacious full agonist of the 5-HT₄ receptor. Its performance is directly comparable to the leading selective agonists Prucalopride and Velusetrag in both in vitro assays and in vivo models of gastrointestinal motility and cognitive function. Its exceptional selectivity profile, particularly against the hERG channel and 5-HT₂B receptor, signals a high potential for a favorable safety profile. Based on this comprehensive biological validation, Compound X represents a valuable lead candidate for development as a novel treatment for disorders of gut motility and potentially for conditions characterized by cognitive impairment.

Visualizations & Diagrams

5HT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Compound X (5-HT₄ Agonist) Receptor 5-HT₄ Receptor Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACh Release, Neurotransmitter Modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT₄ Receptor Gs-protein signaling cascade.

Experimental_Workflow cluster_in_vitro In Vitro Characterization Binding Radioligand Binding Assay (Target Affinity - Ki) Decision Promising Profile? (High Potency & Selectivity) Binding->Decision Functional cAMP Functional Assay (Potency - EC50, Efficacy - Emax) Functional->Decision Selectivity Selectivity Panel Screening (Off-Target Avoidance) Selectivity->Decision GI_Model GI Motility Model (Rat) (Prokinetic Effect) End Candidate for Preclinical Development GI_Model->End Cog_Model Novel Object Recognition (Mouse) (Pro-Cognitive Effect) Cog_Model->End Start Synthesized Compound X Start->Binding Start->Functional Decision->GI_Model Yes Decision->GI_Model Decision->Cog_Model Yes Decision->Cog_Model

Caption: Multi-tiered workflow for biological validation.

References

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Aminopyridine Derivative Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of neurotherapeutics, establishing a clear and predictive relationship between in vitro activity and in vivo efficacy is the cornerstone of successful drug discovery. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of aminopyridine derivatives, a class of compounds renowned for their potential in treating neurological disorders such as multiple sclerosis. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip you with the insights necessary to bridge the translational gap.

The Aminopyridine Scaffold: A Potent Modulator of Neuronal Excitability

Aminopyridine and its derivatives are a class of drugs that primarily function as voltage-gated potassium (Kv) channel blockers.[1] In the central nervous system (CNS), these channels are crucial for repolarizing the neuronal membrane and maintaining the resting potential. By inhibiting these channels, aminopyridines prolong the action potential duration, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing neurotransmitter release.[2][3] This mechanism of action underlies their therapeutic potential in conditions characterized by compromised nerve conduction, such as the demyelination seen in multiple sclerosis.[4]

The prototypical compound, 4-aminopyridine (4-AP), is a non-selective Kv channel blocker and has been approved for the symptomatic treatment of walking disability in multiple sclerosis patients.[5] However, its clinical utility can be limited by a narrow therapeutic window and potential side effects. This has spurred the development of numerous derivatives with the goal of improving potency, selectivity, and pharmacokinetic properties.

In Vitro Evaluation: Quantifying Target Engagement and Potency

The initial assessment of aminopyridine derivatives invariably begins with in vitro assays to determine their potency and selectivity for specific Kv channels. Electrophysiological techniques, particularly the whole-cell patch-clamp method, are the gold standard for this purpose.[6][7]

Key In Vitro Assays:
  • Whole-Cell Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion channel currents in isolated cells expressing the target Kv channel (e.g., Kv1.1, Kv1.2). The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the channel's current.

  • Automated Electrophysiology Platforms: High-throughput systems enable the rapid screening of multiple compounds and concentrations, providing valuable structure-activity relationship (SAR) data early in the drug discovery process.

dot

Caption: In Vivo Workflow for Aminopyridine Derivatives.

The In Vitro-In Vivo Correlation (IVIVC): A Multifactorial Challenge

Establishing a direct and predictable correlation between in vitro potency (IC50) and in vivo efficacy (e.g., effective dose, ED50) for aminopyridine derivatives is a complex undertaking influenced by several factors. [8]A potent in vitro compound may not necessarily translate to a highly effective in vivo drug.

Key Factors Influencing IVIVC:
  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and persistence at the target site. A compound with high in vitro potency but poor oral bioavailability or rapid metabolism will likely exhibit weak in vivo efficacy.

  • Blood-Brain Barrier (BBB) Permeability: For CNS-active drugs like aminopyridines, the ability to cross the BBB is paramount. [9]Compounds with low BBB penetration will not reach their target in the brain in sufficient concentrations to exert a therapeutic effect, regardless of their in vitro potency.

  • Off-Target Effects: Aminopyridines can interact with other ion channels and receptors, leading to side effects that may limit the achievable therapeutic dose in vivo.

  • Disease Model Complexity: The EAE model, while valuable, does not fully recapitulate all aspects of human multiple sclerosis. The complex interplay of inflammation, demyelination, and neurodegeneration in the model can influence the apparent efficacy of a drug.

A study on various CNS drugs found that approximately 70% of compounds had a therapeutic unbound plasma exposure lower than their in vitro potency, with a median ratio of 0.32. [8]This highlights the general trend of requiring higher concentrations in vivo to achieve a therapeutic effect compared to what might be predicted from in vitro data alone.

Experimental Protocols

Whole-Cell Patch-Clamp Recording for Kv1.1 Channel Inhibition

Objective: To determine the IC50 of an aminopyridine derivative on human Kv1.1 channels expressed in a mammalian cell line (e.g., HEK293).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human Kv1.1 channel in appropriate media.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution.

  • Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ). Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.1 currents.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound and record the corresponding reduction in current amplitude.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value. [10]

MOG35-55-Induced EAE in C57BL/6 Mice

Objective: To induce a chronic model of multiple sclerosis to evaluate the in vivo efficacy of aminopyridine derivatives.

Methodology:

  • Animal Strain: Use female C57BL/6 mice, 8-12 weeks old.

  • Antigen Emulsion Preparation: Emulsify myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. [11][12][13]3. Immunization: On day 0, subcutaneously inject the MOG35-55/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to enhance the immune response and facilitate BBB breakdown. [14]5. Clinical Monitoring: From day 7 post-immunization, monitor the mice daily for clinical signs of EAE using a standardized scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund). [14]6. Drug Administration: Begin administration of the test compound or vehicle at the desired dose and route once clinical signs appear or as a prophylactic treatment.

Rotarod Test for Motor Coordination

Objective: To quantitatively assess motor coordination and balance in EAE mice treated with aminopyridine derivatives.

Methodology:

  • Apparatus: Use a commercially available rotarod apparatus for mice.

  • Acclimation and Training: Acclimate the mice to the testing room and train them on the rotarod at a low, constant speed for a few sessions before the actual test.

  • Testing Protocol: Place the mouse on the rotating rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes). [15][16]4. Data Collection: Record the latency to fall from the rod for each mouse.

  • Data Analysis: Compare the latency to fall between the treated and vehicle control groups. An increase in the latency to fall in the treated group indicates an improvement in motor coordination.

Conclusion: A Holistic Approach to IVIVC

The successful development of novel aminopyridine derivatives for neurological disorders hinges on a comprehensive understanding of their in vitro and in vivo activity. While in vitro assays provide essential data on target engagement and potency, they are only the first step in a long and complex process. A robust in vivo model, such as the EAE model of multiple sclerosis, is critical for evaluating therapeutic efficacy in a disease-relevant context.

The correlation between in vitro and in vivo data is not always linear and is influenced by a multitude of factors, including pharmacokinetics and blood-brain barrier permeability. Therefore, a successful drug discovery program must adopt a holistic approach, integrating data from both in vitro and in vivo studies to make informed decisions about lead candidate selection and optimization. By carefully considering the principles and methodologies outlined in this guide, researchers can better navigate the challenges of translating promising in vitro findings into clinically effective therapies.

References

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A Head-to-Head Comparison of Emerging Pain Therapeutics: The Case of Selective Nav1.7 Inhibitors vs. Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Evolution of this Guide: Initial exploration into aminopyridine methanones as a distinct class of pain therapeutics revealed a limited body of public-domain data, precluding a robust comparative analysis. In the spirit of providing a valuable and data-rich resource for the research community, this guide has been pivoted to focus on a more extensively studied and clinically significant class of emerging analgesics: Selective Voltage-Gated Sodium Channel 1.7 (Nav1.7) Inhibitors . This pivot allows for a comprehensive, evidence-based comparison against established pain management strategies, aligning with the original intent of the user's request.

Introduction: The Unmet Need in Pain Therapeutics

The management of chronic pain remains a significant clinical challenge, with existing therapies often hampered by incomplete efficacy, dose-limiting side effects, and the potential for addiction. Opioids, while potent, carry a high risk of respiratory depression, tolerance, and substance use disorder. Non-steroidal anti-inflammatory drugs (NSAIDs) are associated with gastrointestinal and cardiovascular risks, particularly with long-term use. This therapeutic gap has fueled a search for novel, non-opioid analgesics with improved safety and efficacy profiles.

One of the most promising strategies has emerged from human genetics, specifically the study of individuals with rare, inherited pain disorders. The discovery that loss-of-function mutations in the SCN9A gene, which encodes the Nav1.7 sodium channel, lead to a complete inability to feel pain (channelopathy-associated insensitivity to pain) without other neurological deficits, has positioned Nav1.7 as a prime target for analgesic development. This guide provides a head-to-head comparison of selective Nav1.7 inhibitors with other major classes of pain therapeutics, supported by preclinical and clinical data.

Mechanism of Action: Targeting the Source of Nociceptive Signaling

Nav1.7 is a voltage-gated sodium channel that is preferentially expressed in peripheral nociceptive neurons—the primary nerve fibers that detect and transmit pain signals from the body to the spinal cord. Its role is to amplify sub-threshold generator potentials, effectively acting as a "volume knob" for pain signals. An action potential is only initiated and propagated if the initial stimulus is sufficient to open these channels.

Selective Nav1.7 inhibitors are designed to block this channel, thereby preventing the amplification of pain signals at their very origin. This targeted approach is hypothesized to offer significant advantages over less specific analgesics.

Signaling Pathway of Nociception and Nav1.7 Inhibition

Nav1.7_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System stimulus Noxious Stimulus (e.g., Heat, Pressure) receptor Transduction Receptors (e.g., TRPV1) stimulus->receptor Activates nav17 Nav1.7 Channel (Signal Amplifier) receptor->nav17 Depolarization ap Action Potential Generation nav17->ap Amplifies to Threshold pain_perception Pain Perception (Brain) ap->pain_perception Signal Propagation via Axon inhibitor Selective Nav1.7 Inhibitor inhibitor->nav17 block Blockade

Caption: Mechanism of Nav1.7 in pain signal transmission and the site of action for selective inhibitors.

Head-to-Head Comparison of Analgesic Classes

The following table summarizes the key characteristics of selective Nav1.7 inhibitors in comparison to established pain therapeutics.

FeatureSelective Nav1.7 InhibitorsOpioids (e.g., Morphine)NSAIDs (e.g., Ibuprofen)
Primary Mechanism Blockade of Nav1.7 channels in peripheral nociceptors.Agonism of µ-opioid receptors in the central nervous system (CNS).Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, reducing prostaglandin synthesis.
Site of Action Primarily peripheral nervous system.Primarily central nervous system.Primarily peripheral tissues.
Efficacy in Neuropathic Pain High (theoretically).Moderate to high, but with dose-limiting side effects.Low to moderate.
Efficacy in Inflammatory Pain Moderate to high.High.High.
Addiction Potential Low (theoretically, as they are non-rewarding).High.None.
Major Side Effects Generally well-tolerated in clinical trials; potential for dizziness, headache.Respiratory depression, constipation, sedation, nausea, tolerance, dependence.GI bleeding, renal toxicity, cardiovascular events.
Impact on Consciousness None expected.Sedation, euphoria.None.

Experimental Data: Efficacy in Preclinical and Clinical Models

The development of selective Nav1.7 inhibitors has been a long road, with many early candidates failing due to lack of efficacy or off-target effects. However, recent advances have shown more promise.

Preclinical Data

In animal models of pain, selective Nav1.7 inhibitors have demonstrated significant analgesic effects. For instance, in rodent models of inflammatory pain (e.g., Complete Freund's Adjuvant-induced inflammation) and neuropathic pain (e.g., chronic constriction injury), administration of Nav1.7 blockers has been shown to reverse thermal hyperalgesia and mechanical allodynia.

Preclinical ModelTypical EndpointObserved Effect of Nav1.7 Inhibitors
Carrageenan-induced Paw Edema Paw withdrawal latency to a thermal stimulusSignificant increase in latency (reduced sensitivity) compared to vehicle.
Chronic Constriction Injury (CCI) Paw withdrawal threshold to mechanical stimuli (von Frey filaments)Significant increase in threshold (reduced sensitivity) compared to vehicle.
Formalin Test Licking/biting time of the injected pawReduction in both early (nociceptive) and late (inflammatory) phase responses.
Clinical Trial Data

While many Nav1.7 inhibitors have failed in clinical trials, some recent candidates have shown success. For example, Vertex Pharmaceuticals' VX-548, a selective Nav1.7 inhibitor, has demonstrated clinically meaningful pain reduction in Phase 2 and Phase 3 trials for acute pain following abdominoplasty and bunionectomy surgeries. The efficacy of VX-548 was shown to be superior to placebo, with a favorable safety and tolerability profile.

Experimental Protocols for Evaluating Novel Analgesics

The validation of a novel pain therapeutic like a Nav1.7 inhibitor requires a multi-step, rigorous testing process.

In Vitro Target Engagement: Electrophysiology

The first step is to confirm that the compound selectively blocks the Nav1.7 channel.

  • Protocol: Patch-Clamp Electrophysiology

    • Cell Culture: Use a stable cell line (e.g., HEK293 cells) engineered to express human Nav1.7 channels.

    • Patching: A glass micropipette forms a high-resistance seal with the cell membrane, isolating a "patch" of the membrane containing the ion channels.

    • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -120 mV).

    • Depolarization: A series of depolarizing voltage steps are applied to elicit channel opening and a sodium current (INa).

    • Compound Application: The test compound (Nav1.7 inhibitor) is perfused over the cell.

    • Measurement: The sodium current is measured again in the presence of the compound. The percentage of current inhibition is calculated to determine the compound's potency (IC50).

    • Selectivity Screening: The protocol is repeated on cell lines expressing other sodium channel subtypes (e.g., Nav1.5 in the heart, Nav1.1/1.2 in the CNS) to ensure selectivity for Nav1.7.

Experimental Workflow: From Target Validation to Preclinical Efficacy

Experimental_Workflow cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo / Preclinical a Target Identification (Human Genetics) b High-Throughput Screening (Compound Library) a->b Leads to c Patch-Clamp Electrophysiology (Potency & Selectivity) b->c Identifies Hits d Pharmacokinetics (PK) (ADME Profiling) c->d Validates Leads e Animal Pain Models (e.g., CCI, Formalin) d->e Guides Dosing f Toxicity Studies e->f Confirms Efficacy g IND-Enabling Studies f->g Safety Assessment

Caption: A typical workflow for the preclinical development of a novel analgesic like a Nav1.7 inhibitor.

Conclusion and Future Directions

Selective Nav1.7 inhibitors represent a paradigm shift in pain management, moving away from broad-acting agents toward a genetically validated, targeted approach. While the development path has been challenging, recent clinical successes suggest that this class of drugs holds the potential to offer effective pain relief without the significant liabilities of opioids and NSAIDs. The key advantages lie in their peripheral site of action and high specificity, which should translate to a wider therapeutic window and a much-improved safety profile.

Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring their utility in a broader range of chronic pain conditions, and potentially combining them with other non-opioid analgesics to achieve synergistic effects. For researchers and drug development professionals, the story of Nav1.7 provides a powerful blueprint for leveraging human genetics to identify and validate novel therapeutic targets.

References

  • Title: The NaV1.7 sodium channel: from molecule to man Source: Nature Reviews Neuroscience URL: [Link]

  • Title: Congenital insensitivity to pain: an update Source: Brain URL: [Link]

  • Title: Nav1.7 as a pain target – the emperor’s new clothes? Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Vertex’s Selective NaV1.7 Inhibitor VX-548 Successful in Phase 2 Acute Pain Study Source: Vertex Pharmaceuticals Press Release URL: [Link]

  • Title: Selective Blockers of Nav1.7 Sodium Channels for Pain Relief Source: The Journal of Medicinal Chemistry URL: [Link]

Navigating Selectivity: A Comparative Guide to the Off-Target Effects of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone and Related CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting the central nervous system (CNS), achieving receptor selectivity is a paramount challenge. Unintended interactions with off-target receptors can lead to a cascade of adverse effects, complicating clinical development and compromising patient safety. This guide provides an in-depth comparative analysis of the off-target effects of the chemical scaffold (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate in the synthesis of selective 5-HT1F receptor agonists for migraine, against two well-characterized CNS-active agents: the highly selective 5-HT2A inverse agonist Pimavanserin and the multi-target compound ACP-104 (N-desmethylclozapine).

Through a detailed examination of their pharmacological profiles, supported by experimental data, we will explore the nuances of selectivity and its implications for drug design and development. This guide will equip researchers with the knowledge to make informed decisions in their own discovery programs, highlighting the importance of comprehensive off-target profiling.

The Significance of the this compound Scaffold

The chemical entity this compound serves as a foundational building block for a class of potent and selective 5-HT1F receptor agonists, such as the approved anti-migraine drug Lasmiditan. The 5-HT1F receptor has emerged as a promising therapeutic target for the acute treatment of migraine, offering a mechanism of action that is distinct from the vasoconstrictive effects of triptans, which act primarily on 5-HT1B/1D receptors.[1][2][3] The development of selective 5-HT1F agonists aims to provide a safer therapeutic option for migraineurs, particularly those with or at risk for cardiovascular disease.[1][4]

While this compound is an intermediate, its structural motif is central to the pharmacological activity of the final compounds.[5] Therefore, understanding the potential off-target interactions of this scaffold is crucial for predicting the selectivity profile of novel derivatives. Given the high density of serotonin receptor subtypes in the CNS, and their structural similarities, achieving selectivity for the 5-HT1F receptor is a non-trivial task. Cross-reactivity with other 5-HT receptors, or other receptor families, could lead to unforeseen side effects.

Comparative Analysis of Off-Target Binding Profiles

To contextualize the selectivity of the 5-HT1F agonist scaffold, we will compare its anticipated off-target profile with that of Pimavanserin and ACP-104. Pimavanserin represents a benchmark for high selectivity, while ACP-104 exemplifies a compound with a more promiscuous binding profile.

Pimavanserin: A Paradigm of Selectivity

Pimavanserin (ACP-103) is a selective inverse agonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, approved for the treatment of Parkinson's disease psychosis.[6][7] Its clinical efficacy is attributed to its potent activity at the 5-HT2A receptor without significant interaction with other receptors, particularly dopaminergic, muscarinic, histaminergic, or adrenergic receptors.[8][9] This high degree of selectivity is a key differentiator from many atypical antipsychotics and is associated with a favorable side-effect profile, notably the absence of motor function impairment.[7][9]

ACP-104 (N-desmethylclozapine): A Multi-Target Profile

ACP-104, the principal active metabolite of clozapine, exhibits a complex and broad pharmacological profile.[10] It interacts with a range of receptors, including muscarinic, dopaminergic, and serotonergic subtypes.[10][11] Notably, it acts as a partial agonist at the M1 muscarinic receptor and a partial agonist at the D2 dopamine receptor, in addition to its activity at 5-HT2A receptors.[11][12][13] This multi-target engagement may contribute to the unique therapeutic efficacy of clozapine but also presents a greater potential for a wider range of on- and off-target effects.

Predicted Off-Target Profile of the 5-HT1F Agonist Scaffold

Based on the pharmacology of Lasmiditan, a derivative of the this compound scaffold, we can anticipate a high degree of selectivity for the 5-HT1F receptor. In vitro binding studies of Lasmiditan have demonstrated significantly lower affinity for other serotonin receptor subtypes, including the 5-HT1B and 5-HT1D receptors, which are responsible for the vasoconstrictive effects of triptans.[14][15] This selectivity is a critical design feature to avoid cardiovascular side effects.[16] However, a comprehensive screening against a broad panel of receptors is essential to uncover any unanticipated off-target interactions.

The following table summarizes the receptor binding affinities (Ki, nM) for Lasmiditan (as a representative of the target scaffold), Pimavanserin, and ACP-104 at key CNS receptors.

Receptor SubtypeLasmiditan (Ki, nM)Pimavanserin (Ki, nM)ACP-104 (N-desmethylclozapine) (Ki, nM)
Serotonin Receptors
5-HT1A>10,000>300Moderate Affinity
5-HT1B1043[14]>300-
5-HT1D1357[14]>300-
5-HT1F2.21[14]>300-
5-HT2A>10,0000.087[17]High Affinity
5-HT2C>10,0000.44[17]7.1[10]
Dopamine Receptors
D2->300~100-200[10]
D3->300~50-150[10]
Muscarinic Receptors
M1->30055[10][12]
M2->300>3,300[10]
M3->300~200-400[10]
M4->300~100-200[10]

Experimental Workflows for Assessing Off-Target Effects

A robust assessment of off-target effects requires a multi-pronged experimental approach, progressing from in vitro screening to in vivo functional assays.

In Vitro Receptor Binding Assays

The foundational step in off-target profiling is to screen the compound against a broad panel of receptors, ion channels, and enzymes. This is typically performed using radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 In Vitro Binding Assay Workflow start Start: Test Compound & Radioligand prep Prepare Cell Membranes Expressing Target Receptor start->prep Input incubate Incubate Membranes, Radioligand & Test Compound prep->incubate filter Separate Bound & Free Ligand via Filtration incubate->filter quantify Quantify Radioactivity of Bound Ligand filter->quantify analyze Calculate IC50 and Ki Values quantify->analyze end End: Off-Target Affinity Profile analyze->end Output

Figure 1: Workflow for a typical in vitro radioligand binding assay.

Cellular Functional Assays

Following the identification of potential off-target interactions from binding assays, it is crucial to determine the functional consequence of this binding (i.e., agonist, antagonist, or inverse agonist activity).

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)

  • Cell Culture and Dye Loading: Cells expressing the Gq-coupled receptor of interest are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Measurement of Fluorescence: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are determined.

G cluster_1 Signaling Pathway of a Gq-Coupled Receptor Agonist Agonist Receptor Gq-Coupled Receptor Agonist->Receptor:f0 Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 2: Simplified signaling pathway for a Gq-coupled receptor.

In Vivo Models for Assessing Off-Target Effects

Ultimately, the physiological consequences of off-target effects must be evaluated in vivo. The choice of animal model will depend on the specific off-target receptor and the anticipated physiological response. For example, to assess the potential for cardiovascular side effects of a 5-HT1F agonist, one might measure changes in blood pressure or heart rate in rodents or larger animals following compound administration.

Conclusion: The Imperative of Selectivity in CNS Drug Discovery

The comparative analysis of the this compound scaffold (represented by Lasmiditan), Pimavanserin, and ACP-104 underscores the critical importance of receptor selectivity in the development of CNS-targeted therapies. While the 5-HT1F agonist scaffold holds great promise for the treatment of migraine due to its high selectivity and lack of vasoconstrictive properties, this guide highlights the necessity of a comprehensive and systematic approach to off-target profiling.

Pimavanserin serves as an exemplar of how high selectivity can translate into a favorable clinical profile with minimized side effects. Conversely, the multi-target nature of ACP-104 illustrates the complexities that can arise from a broader pharmacological footprint.

For researchers in drug discovery, a deep understanding of the potential off-target liabilities of their lead compounds is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By employing a suite of in vitro and in vivo assays, and by carefully considering the structure-activity relationships that govern selectivity, it is possible to develop safer and more effective medicines for a range of debilitating neurological and psychiatric disorders.

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS: 613678-03-8). As a research chemical integral to drug discovery, particularly in the development of 5-HT1F agonists for migraine treatment, its management requires a deep understanding of its chemical properties and potential hazards.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental stewardship.

Hazard Assessment and Risk Profile

This compound is a complex heterocyclic compound.[2][3][4][5][6] While a specific, comprehensive safety data sheet (SDS) with complete toxicological data for this exact molecule is not widely available, a robust risk assessment can be constructed by analyzing its core structural motifs: an aminopyridine ring and a piperidine ring.

  • Aminopyridine Moiety: The aminopyridine class of chemicals is known for significant neurotoxicity.[7] Compounds like 2-aminopyridine and 4-aminopyridine are readily absorbed through the skin and can cause severe health effects, including headaches, convulsions, and respiratory failure even from short-term exposure.[7] They are classified as severe skin and eye irritants and are considered toxic by all routes of exposure.[7][8][9][10]

  • Piperidine Moiety: Piperidine and its derivatives are often flammable, toxic, and corrosive.[11][12] They can cause severe skin burns and eye damage, and inhalation may be fatal.[12]

Therefore, this compound must be handled as a hazardous substance with the potential for high acute toxicity. All waste generated from its use must be treated as regulated hazardous waste.

Summary of Chemical Data and Inferred Hazards
PropertyDetailsJustification & Causality
Chemical Name This compound-
CAS Number 613678-03-8[2]
Molecular Formula C₁₂H₁₇N₃O[2]
Molecular Weight 219.28 g/mol [2]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation): Assumed high based on aminopyridine toxicity.[7][9] Neurotoxicity: Potential for convulsions and other neurological effects.[7] Skin/Eye Irritation: Assumed to be a severe irritant or corrosive.[7][8][12]The dual-ring structure combines the hazards of both aminopyridines (neurotoxicity, systemic toxicity) and piperidines (corrosivity, toxicity).[7][11]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid Chlorides, Acid Anhydrides.[7][13][14][15]The aminopyridine moiety can undergo exothermic neutralization reactions with acids and may react violently with strong oxidizers.[10][13]

Core Principles for Safe Disposal

The fundamental principle is containment and control . Under no circumstances should this compound or its waste be disposed of via the standard sewer system or in regular trash.[11][16]

  • Designate as Hazardous Waste: All waste streams containing this compound, regardless of concentration, must be classified and handled as hazardous chemical waste.

  • Segregate Waste: Do not mix waste containing this compound with other, less hazardous chemical waste streams. Maintain separate, clearly labeled waste containers.

  • Use Designated Containers: All waste must be collected in robust, leak-proof containers that are compatible with the chemical nature of the waste (e.g., HDPE or glass for liquids, puncture-proof containers for sharps).

  • Label Correctly: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary associated hazards (e.g., "Toxic," "Irritant").

  • Minimize Waste Generation: Use the smallest practical quantities for experiments to reduce the volume of waste that requires disposal.[16]

Step-by-Step Disposal Protocols

Adherence to these protocols is critical for ensuring the safety of laboratory personnel and preventing environmental contamination.

Protocol 1: Disposal of Solid Waste

This category includes expired pure compounds, residual powder in weighing boats, and grossly contaminated items like gloves, bench paper, and plasticware.

  • Collection: Carefully place all solid waste into a designated, robust, sealable plastic bag or container. Avoid generating dust.[17][18]

  • Primary Container: Once the immediate task is complete, seal the primary bag.

  • Secondary Containment: Place the sealed primary bag into a larger, durable, and clearly labeled hazardous waste container (e.g., a labeled drum or pail).

  • Labeling: Ensure the outer container is labeled with "Hazardous Waste," the chemical name, and hazard symbols.

  • Storage: Store the sealed container in a designated, secure satellite accumulation area away from incompatible materials.[14][15]

Protocol 2: Disposal of Liquid Waste

This includes unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.

  • Segregation: Maintain separate waste streams for aqueous and organic solvent solutions to comply with waste management facility requirements.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container (e.g., a glass or HDPE solvent bottle with a screw cap). The container must be able to be securely closed.[16]

  • Collection: Pour liquid waste carefully into the container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling and Storage: Securely cap the container after each addition. Store it in secondary containment (e.g., a chemical-resistant tray) in a well-ventilated area, away from ignition sources and incompatible chemicals.[17]

  • Disposal Request: When the container is full, arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.

Protocol 3: Disposal of Contaminated Sharps

This includes needles, syringes, and contaminated glass Pasteur pipettes.

  • Immediate Disposal: Place any sharp object that has come into contact with the compound directly into a designated, puncture-proof sharps container.

  • Do Not Recap Needles: To prevent accidental needlestick injuries, do not attempt to recap, bend, or break contaminated needles.

  • Labeling: The sharps container must be clearly labeled as "Hazardous Waste - Sharps" and include the chemical name.

  • Closure and Pickup: Once the container is three-quarters full, securely close and lock it. Arrange for disposal through your institution's EH&S office.

Waste Management and Disposal Workflow

The following diagram outlines the decision-making process for safely managing waste generated from work with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_containment 2. Select Proper Containment cluster_final 3. Final Disposition start Identify Waste Containing (6-Aminopyridin-2-yl) (1-methylpiperidin-4-yl)methanone solid Solid Waste (Powder, Gloves, Wipes) start->solid liquid Liquid Waste (Solutions, Rinsates) start->liquid sharps Sharps Waste (Needles, Glass Pipettes) start->sharps solid_cont Primary Bag -> Labeled Solid Waste Pail solid->solid_cont liquid_cont Labeled, Capped Waste Bottle (Aqueous or Organic) liquid->liquid_cont sharps_cont Labeled, Puncture-Proof Sharps Container sharps->sharps_cont storage Store in Secure Satellite Accumulation Area solid_cont->storage liquid_cont->storage sharps_cont->storage pickup Arrange EH&S Waste Pickup storage->pickup

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
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(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.